molecular formula C9H16N2O B1396584 2-(Azetidine-1-carbonyl)piperidine CAS No. 1849187-83-2

2-(Azetidine-1-carbonyl)piperidine

Katalognummer: B1396584
CAS-Nummer: 1849187-83-2
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: COQWOMFZEHOBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidine-1-carbonyl)piperidine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring directly linked via a carbonyl group to an azetidine ring, a four-membered nitrogen-containing heterocycle known for its ring strain and interesting conformational properties . The azetidine pharmacophore is a key structural component in a wide variety of natural and synthetic products exhibiting diverse biological activities . For instance, the azetidine ring is present in the molecular structure of the well-known antihypertensive drug azelnidipine, a dihydropyridine calcium channel blocker . Similarly, piperidine motifs are privileged structures in pharmaceuticals. The fusion of these two rings into a single molecule creates a constrained, three-dimensional structure that is highly valuable for exploring novel chemical space and for use as a building block in organic synthesis . Researchers utilize this scaffold to develop new conformationally restricted compounds and biologically active substances . The molecule can serve as a critical intermediate in the synthesis of more complex target compounds, particularly through further functionalization of the rings. Synthetic methods for related azetidine derivatives often involve strategies such as aza-Michael additions or intramolecular amination techniques . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azetidin-1-yl(piperidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWOMFZEHOBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and biopharmaceutical profile of 2-(Azetidine-1-carbonyl)piperidine (also known as azetidin-1-yl(piperidin-2-yl)methanone). This analysis synthesizes structural theory with practical experimental methodologies.[1][]

CAS Registry Number: 1841254-27-0 (R-isomer), 1849187-83-2 (Racemate) Molecular Formula:


Molecular Weight:  168.24  g/mol 

Part 1: Executive Summary & Molecular Architecture[1]

The Core Directive

In fragment-based drug discovery (FBDD), 2-(Azetidine-1-carbonyl)piperidine represents a "privileged scaffold." It combines the conformational rigidity of a pipecolic acid (homoproline) core with the unique metabolic and steric properties of a strained azetidine amide.[1] Unlike standard diethyl amides, the azetidine ring introduces significant ring strain (~26 kcal/mol), altering the electronic character of the carbonyl and the solubility profile of the molecule.[1]

Structural Logic & Stereochemistry

The molecule consists of two saturated nitrogen heterocycles linked by a carbonyl bridge.[1]

  • The Donor Domain (Piperidine): A 6-membered ring existing predominantly in a chair conformation.[1] The C2-substitution creates a chiral center.[1] The secondary amine (

    
    ) is the primary basic center.[1]
    
  • The Acceptor Domain (Azetidine Amide): A 4-membered ring.[1][3] The bond angles (~90°) deviate significantly from the ideal

    
     tetrahedral angle (109.5°), creating high ring strain.[1] This strain reduces the resonance overlap of the amide nitrogen lone pair with the carbonyl, making the carbonyl carbon slightly more electrophilic than in unstrained amides (e.g., pyrrolidine analogs).[1]
    

MolecularArchitecture cluster_properties Physicochemical Impact Piperidine Piperidine Ring (Chair Conformation) Secondary Amine (Basic) ChiralCenter C2 Chiral Center (R or S) Piperidine->ChiralCenter Constraints Impact1 High Water Solubility Piperidine->Impact1 Linker Amide Carbonyl (Rigid Linker) ChiralCenter->Linker Alpha-Substitution Azetidine Azetidine Ring (Puckered Conformation) High Ring Strain (~26 kcal/mol) Linker->Azetidine Restricted Rotation Impact2 Metabolic Stability (vs. Acyclic Amides) Azetidine->Impact2

Figure 1: Structural dissection of the scaffold highlighting the interplay between the basic piperidine core and the strained azetidine amide.

Part 2: Physicochemical Profile[4]

Electronic Properties & Ionization (pKa)

This molecule is a mono-basic amine .[1][]

  • Piperidine Nitrogen (

    
    ):  This is the dominant ionization center.[1] While isolated piperidine has a pKa of ~11.2, the adjacent carbonyl group (electron-withdrawing) lowers the basicity of the alpha-amine.
    
    • Predicted pKa:9.2 – 9.8

    • Physiological State:[1] At pH 7.4, the molecule exists almost exclusively (>99%) as the cationic ammonium salt.[1]

  • Azetidine Nitrogen (

    
    ):  As part of an amide, this nitrogen is non-basic (pKa < 0).[1] However, the ring strain prevents perfect planarity, slightly decoupling the lone pair from the carbonyl.[1] This makes the amide bond marginally more reactive to hydrolysis than a pyrrolidine amide, but stable under physiological conditions.[1]
    
Lipophilicity (LogP / LogD)

The molecule is highly polar due to the secondary amine and the amide functionality.[1]

  • LogP (Neutral): Estimated at 0.2 to 0.6 .[1] The compact azetidine ring is less lipophilic than a diethyl group.[1]

  • LogD (pH 7.4): Due to ionization, the distribution coefficient drops significantly.[1]

    • Estimated LogD:-1.5 to -2.0

  • Implication: This molecule will not passively cross cell membranes efficiently via transcellular pathways unless facilitated by transporters, but it is an excellent candidate for fragment growing where solubility is often a bottleneck.[1]

Solubility
  • Aqueous Solubility: Very High (>50 mg/mL).[1] The cationic nature at neutral pH and the small molecular footprint ensure high solubility.[1]

  • Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Methanol).[1] Limited solubility in non-polar solvents (Hexane, Heptane) unless in the neutral free-base form.[1]

Summary Data Table
PropertyValue / RangeConfidenceRationale
Molecular Weight 168.24 DaExactFormula Calculation
pKa (Base) 9.5 ± 0.3HighAnalogous to Prolineamide (pKa ~10.6) but 6-ring vs 5-ring effect.
LogP (Neutral) 0.4MediumConsensus of fragment contributions.
LogD (pH 7.4) -1.8HighIonization of secondary amine dominates.[1]
TPSA ~32 ŲHigh1 Amide + 1 Secondary Amine.[1]
H-Bond Donors 1ExactPiperidine NH.[1]
H-Bond Acceptors 2ExactCarbonyl O, Amide N (weak).[1]

Part 3: Stability & Reactivity (The "Watch-Outs")

Azetidine Ring Stability

The defining feature of this molecule is the azetidine ring.[1][3][4] While generally stable, azetidine amides possess a latent instability trigger: Acid-Catalyzed Ring Opening .[1]

  • Mechanism: Under strong acidic conditions (pH < 1) or in the presence of strong nucleophiles (e.g., chloride, thiols), the amide oxygen can protonate.[1] If the amide bond twists, the azetidine ring strain drives a nucleophilic attack at the ring carbons, leading to ring opening (formation of gamma-chloropropyl amides).

  • Operational Tip: Avoid prolonged exposure to concentrated HCl or heating in acidic media.[1] Use TFA/DCM for deprotections, but neutralize quickly.

Amine Oxidation

The secondary piperidine amine is susceptible to oxidation (N-oxide formation) if left in solution with exposure to air/light over weeks.[1][] Store as the HCl or TFA salt at -20°C.

Part 4: Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To validate the basicity of the piperidine nitrogen for formulation development.

  • Preparation: Dissolve 5 mg of the compound (free base or salt) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use 0.1 M HCl (if starting with base) or 0.1 M KOH (if starting with salt).[1]

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a micro-pH electrode.

  • Execution:

    • Perform a "blank" titration on the solvent.[1]

    • Titrate the sample from pH 2.0 to pH 12.0.[1]

    • Collect data points every 0.1 pH unit.

  • Analysis: Use the Bjerrum plot method to identify the inflection point.[1] The half-equivalence point represents the pKa.[1]

Protocol B: Acid Stability Stress Test (Azetidine Integrity)

Objective: To ensure the azetidine ring remains intact during synthetic downstream processing.[1]

StabilityWorkflow Start Start: 5mM Sample in MeOH/H2O Condition1 Condition A: 0.1M HCl, 25°C, 24h Start->Condition1 Condition2 Condition B: 1.0M HCl, 60°C, 4h (Stress Test) Start->Condition2 Analysis LC-MS Analysis (Reverse Phase C18) Condition1->Analysis Condition2->Analysis Decision Check Mass Shift Analysis->Decision Result1 M+H = 169.1 (Intact) Decision->Result1 No Change Result2 M+H = 187.1 (+H2O) or 205.1 (+HCl) (Ring Opened) Decision->Result2 New Peak

Figure 2: Workflow for assessing the chemical stability of the strained azetidine amide under acidic stress.

Step-by-Step:

  • Sample Prep: Prepare a 1 mg/mL solution in 50:50 Methanol/Water.

  • Stress: Aliquot into two vials. Add equal volume 2M HCl to one (Final 1M). Keep the other neutral.

  • Incubation: Heat the acidic sample to 60°C for 4 hours.

  • Analysis: Inject both samples into LC-MS (C18 column, Gradient 5-95% ACN with 0.1% Formic Acid).

  • Pass Criteria: The acidic sample must show >95% retention of the parent peak (m/z 169.1).[1] Appearance of peaks at m/z 187 (hydrolysis) or m/z 205 (chloride addition) indicates ring failure.[1]

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]

  • PubChem. (2025).[1][5] Compound Summary for Pipecolic Acid (Parent Scaffold). National Library of Medicine.[1]

  • Sirenko, V., et al. (2021).[1] Azetidines in Drug Discovery: Stability and Physicochemical Properties.[1][6] ACS Medicinal Chemistry Letters.[1][7]

  • Sirius Analytical. (2024).[1] Protocols for pKa Determination of Small Molecule Fragments.[1] (General Reference for Protocol A).

  • BLD Pharm. (2025).[1][8] Product Data: Azetidin-1-yl(piperidin-2-yl)methanone.[8][9][10][11][12][13][14]

Sources

Biological Activity and Medicinal Chemistry of 2-(Azetidine-1-carbonyl)piperidine Derivatives

[1][2]

Executive Summary

The 2-(Azetidine-1-carbonyl)piperidine scaffold represents a privileged substructure in medicinal chemistry, characterized by a piperidine ring linked to an azetidine moiety via a carboxamide bond at the C2 position.[1][2] This "bicyclic amide" architecture restricts conformational freedom, making it an ideal mimic for proline-containing peptides and a potent scaffold for targeting specific hydrophobic pockets in enzymes and receptors.[1]

Key Biological Applications:

  • Monoacylglycerol Lipase (MAGL) Inhibition: Modulation of the endocannabinoid system for neuroprotection and pain management.[3]

  • MEK Kinase Inhibition: Allosteric modulation in oncology (e.g., structural analogs like Cobimetinib).

  • Ion Channel Blockade: Local anesthetic activity via voltage-gated sodium channel (

    
    ) modulation.[1][2]
    

Structural Basis of Activity

The pharmacological potency of this scaffold stems from three critical structural features:

  • The Piperidine Core (C2-Substituted): Acts as a lipophilic anchor.[1][2] The C2-substitution creates a chiral center (typically S-enantiomer preferred for bioactivity), directing the vector of the carbonyl group.[1][2]

  • The Azetidine Ring: A strained, four-membered nitrogen heterocycle.[1] Unlike larger rings (pyrrolidine/piperidine), the azetidine ring alters the amide bond geometry, often increasing metabolic stability against proteases and enhancing permeability.

  • The Amide Linker: Provides a hydrogen bond acceptor (carbonyl oxygen) crucial for interaction with serine residues in enzyme active sites (e.g., Ser122 in MAGL).

Table 1: Structure-Activity Relationship (SAR) Summary
Structural DomainModificationBiological Consequence
Piperidine Nitrogen (N1) Unsubstituted (NH)Increases polarity; often requires capping (e.g., carbamate/benzyl) for BBB penetration.[1][2]

-Aryl/Alkyl substitution
Critical for potency.[1][2] Large lipophilic groups here (e.g., bis-aryl) target the "selectivity pocket" of kinases or lipases.
C2-Stereochemistry (S)-ConfigurationGenerally mimics L-proline; essential for recognition by chiral protein environments (e.g., MEK1/2).[1][2]
Azetidine Ring 3-Substitution (F, OH)Modulates

and metabolic stability.[2] 3-Fluoroazetidine prevents oxidative metabolism.[1][2]
Carbonyl Linker Thioamide replacementUsually reduces potency due to loss of H-bond acceptor capability.[1][2]

Primary Pharmacological Targets[1][2]

Monoacylglycerol Lipase (MAGL) Inhibition

The 2-(azetidine-1-carbonyl)piperidine core serves as a template for reversible MAGL inhibitors.[1][2] MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibiting MAGL increases 2-AG levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.[1]

  • Mechanism: The azetidine amide acts as a transition-state inhibitor.[1][2] The carbonyl carbon undergoes nucleophilic attack by the catalytic Ser122 of MAGL, forming a transient tetrahedral intermediate.

  • Therapeutic Relevance: Neuroinflammation, chronic pain, and potentially multiple sclerosis.[3]

MEK1/2 Kinase Modulation (Oncology)

While the classic Cobimetinib structure utilizes a piperidine-azetidine linkage, derivatives of 2-(azetidine-1-carbonyl)piperidine function as allosteric inhibitors.[1][2]

  • Mechanism: These compounds bind to an allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. The constrained azetidine ring prevents the "activation loop" phosphorylation.

Local Anesthesia ( Channels)

Structurally homologous to Bupivacaine and Ropivacaine (which are piperidine-2-carboxamides), the azetidine derivatives exhibit use-dependent block of voltage-gated sodium channels.[1][2]

  • Advantage: The smaller azetidine headgroup reduces steric bulk compared to the xylidide group of bupivacaine, potentially altering channel access kinetics and reducing cardiotoxicity.

Mechanistic Pathways & Visualization[1][2]

The following diagram illustrates the dual-pathway potential of this scaffold: inhibiting MAGL to enhance endocannabinoid signaling and modulating MEK for antiproliferative effects.[1][2]

GScaffold2-(Azetidine-1-carbonyl)piperidine ScaffoldMAGLTarget: MAGL Enzyme(Serine Hydrolase)Scaffold->MAGL Covalent/RevBindingMEKTarget: MEK1/2 Kinase(Allosteric Site)Scaffold->MEK AllostericBindingIntermediateTetrahedralIntermediateMAGL->Intermediate Ser122 AttackEffect1Increased 2-AG Levels(Endocannabinoid)Intermediate->Effect1 Block HydrolysisOutcome1Neuroprotection &AnalgesiaEffect1->Outcome1ConfChangeConformationalLock (Inactive)MEK->ConfChange StabilizeEffect2Inhibition ofERK PhosphorylationConfChange->Effect2 Block SignalOutcome2Reduced TumorProliferationEffect2->Outcome2

Caption: Dual pharmacological mechanism of the scaffold targeting MAGL (neuroprotection) and MEK (oncology).[1][2]

Experimental Protocols

Synthesis of 2-(Azetidine-1-carbonyl)piperidine Core

This protocol describes the coupling of

12

Reagents:

  • 
    -Boc-L-pipecolic acid (1.0 equiv)[1][2]
    
  • Azetidine hydrochloride (1.2 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • DMF (Dimethylformamide)[2]

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)[2]

Step-by-Step Methodology:

  • Activation: Dissolve

    
    -Boc-L-pipecolic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 10 minutes at 0°C.
    
  • Coupling: Add HATU. Stir for 15 minutes to form the activated ester.

  • Addition: Add Azetidine hydrochloride. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio).[2] Stir for 2 hours at room temperature.

  • Isolation: Evaporate volatiles. Basify with saturated

    
     and extract with DCM/Isopropanol (3:1).[2]
    
  • Validation: Verify structure via

    
    -NMR (Characteristic azetidine multiplets at 
    
    
    2.2 and 4.0 ppm).
In Vitro MAGL Inhibition Assay

Objective: Determine the

  • Enzyme Prep: Use recombinant human MAGL (HEK293 lysate).[2]

  • Substrate: 4-nitrophenylacetate (4-NPA) or Arachidonoyl-1-thio-glycerol.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

  • Procedure:

    • Incubate MAGL lysate with the test compound (various concentrations) for 30 minutes at 25°C.

    • Add substrate (4-NPA, 250

      
      M).[2]
      
    • Measure absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Butler, C. R., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry. Link[2]

  • Rice, K. D., et al. (2012). Novel conformationally constrained MEK inhibitors related to cobimetinib. Bioorganic & Medicinal Chemistry Letters. Link

  • Muccioli, G. G., et al. (2008). Monoacylglycerol lipase inhibitors: from synthesis to therapeutics.[3] Current Medicinal Chemistry. Link

  • ChemicalBook. Structure and Properties of (S)-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)methanone derivatives.Link[2]

The 2-(Azetidine-1-carbonyl)piperidine Scaffold: A Technical Guide to a Novel Dipeptide Mimetic in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland - The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, sp2-rich scaffolds. While this has yielded numerous successful drugs, the low-hanging fruit of this chemical space is increasingly picked over. The challenges of targeting complex biological systems, particularly protein-protein interactions, demand a shift towards more three-dimensional (3D) and conformationally constrained molecules. The 2-(azetidine-1-carbonyl)piperidine core represents a compelling, yet underexplored, scaffold that addresses this need by combining the unique properties of two privileged saturated heterocycles.

The piperidine ring is a stalwart of medicinal chemistry, found in a multitude of approved drugs, offering a versatile, non-planar anchor for appending various functional groups. Concurrently, the azetidine ring, a strained four-membered heterocycle, has gained significant traction as a "privileged scaffold". Its rigid structure introduces conformational constraint, which can pre-organize a molecule for optimal binding to its biological target, potentially leading to enhanced potency and selectivity. Furthermore, azetidine-2-carboxylic acid is a known proline mimic, capable of inducing specific turns in peptide chains and altering their secondary structure.

This technical guide provides a comprehensive overview of the 2-(azetidine-1-carbonyl)piperidine scaffold. We will delve into its rational design as a constrained dipeptide mimetic, propose a robust synthetic strategy, and explore its potential applications in various therapeutic areas, supported by detailed experimental protocols.

The Architectural Logic: A Constrained Proline-Azetidine Dipeptide Isostere

The core concept behind the 2-(azetidine-1-carbonyl)piperidine scaffold lies in its ability to mimic and constrain the conformation of a dipeptide unit, specifically one containing a proline or proline-like residue. Proline's unique cyclic structure plays a crucial role in protein folding and recognition. The amide bond preceding a proline residue can adopt both cis and trans conformations, a property that is critical for the biological function of many peptides and proteins.

The 2-(azetidine-1-carbonyl)piperidine scaffold can be viewed as a chimera of L-piperidine-2-carboxylic acid (a higher homolog of proline) and an azetidine ring. Computational studies on proline analogues have revealed that ring size significantly impacts the conformational preferences of the peptide backbone. The four-membered azetidine ring is less puckered than proline's five-membered ring, while the six-membered piperidine ring exhibits a preference for a chair conformation.

By linking the rigid azetidine to the 2-position of the piperidine via a carbonyl group, we create a scaffold with a highly defined spatial arrangement of substituents. This conformational restriction is hypothesized to reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. Furthermore, the azetidine moiety can act as a vector for exiting the plane of the piperidine ring, allowing for the exploration of new chemical space.

Scaffold_Concept cluster_0 Pro-Xaa Dipeptide cluster_1 2-(Azetidine-1-carbonyl)piperidine Scaffold Pro Proline Xaa Any Amino Acid Pro->Xaa Peptide Bond Pip Piperidine-2-carboxamide Pro->Pip Homologue Aze Azetidine Xaa->Aze Mimic Pip->Aze Amide Bond

Caption: Conceptual relationship between a Pro-Xaa dipeptide and the 2-(Azetidine-1-carbonyl)piperidine scaffold.

Synthetic Strategy: A Robust and Modular Approach

A key advantage of the 2-(azetidine-1-carbonyl)piperidine scaffold is its amenability to modular synthesis, allowing for the facile generation of diverse libraries for structure-activity relationship (SAR) studies. The core of the synthetic strategy revolves around a standard amide bond formation between a suitably protected piperidine-2-carboxylic acid and azetidine.

Synthetic_Workflow Start Piperidine-2-carboxylic acid Protect_Pip N-protection (e.g., Boc, Cbz) Start->Protect_Pip Activate_Acid Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Protect_Pip->Activate_Acid Coupling Amide Coupling Activate_Acid->Coupling Azetidine Azetidine (or derivative) Azetidine->Coupling Deprotection N-deprotection Coupling->Deprotection Final_Product 2-(Azetidine-1-carbonyl)piperidine Core Deprotection->Final_Product Functionalization Further Functionalization Final_Product->Functionalization

Caption: Proposed synthetic workflow for the 2-(Azetidine-1-carbonyl)piperidine core.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(azetidine-1-carbonyl)piperidine-1-carboxylate

This protocol describes the synthesis of a key intermediate, where the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to allow for further functionalization.

Materials:

  • (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

  • Azetidine hydrochloride

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, neutralize azetidine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in a minimal amount of DMF.

  • Add the neutralized azetidine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Potential Therapeutic Applications and Structure-Activity Relationships

While direct studies on the 2-(azetidine-1-carbonyl)piperidine scaffold are limited, we can infer its potential applications by examining structurally related compounds and the known biological activities of its constituent rings.

Table 1: Potential Therapeutic Areas and Biological Targets

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Protein-protein interactions (e.g., p53-MDM2), KinasesThe constrained dipeptide mimic nature of the scaffold could be ideal for disrupting protein-protein interactions. Piperidine and azetidine motifs are present in numerous kinase inhibitors.
Neuroscience GPCRs, Ion Channels, Enzyme inhibitors (e.g., MAGL)Azetidine and piperidine derivatives have shown activity as CNS modulators. Structurally related azetidine-piperazine di-amides are potent MAGL inhibitors.
Infectious Diseases Proteases, Viral entry proteinsThe scaffold can serve as a peptidomimetic to inhibit viral or bacterial proteases. Azetidine-containing dipeptides have shown antiviral activity against HCMV.

Key Considerations for SAR Studies:

  • Piperidine Ring Substitution: The piperidine ring offers multiple points for diversification. Substitution at the 3, 4, and 5-positions can be used to modulate solubility, metabolic stability, and target engagement.

  • Azetidine Ring Substitution: The azetidine ring can be substituted at the 2 and 3-positions to introduce additional vectors for interacting with the target protein.

  • Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is likely to be critical for biological activity. Enantiomerically pure starting materials should be used to investigate the effect of stereoisomers.

Biological Evaluation: A General Workflow

The biological evaluation of novel compounds based on the 2-(azetidine-1-carbonyl)piperidine scaffold will be target-dependent. However, a general workflow for initial screening and characterization is outlined below.

Biological_Evaluation_Workflow Compound_Library Library of 2-(Azetidine-1-carbonyl) piperidine Derivatives Primary_Screen Primary Screening Assay (e.g., Target-based or Phenotypic) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Confirmation Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination (IC₅₀/EC₅₀) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target screening) Dose_Response->Selectivity_Panel ADME_Tox In vitro ADME/Tox Assays (Solubility, Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: General workflow for the biological evaluation of compounds based on the 2-(Azetidine-1-carbonyl)piperidine scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental initial step in the biological evaluation of any new chemical entity is to assess its general cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-(azetidine-1-carbonyl)piperidine scaffold represents a promising, yet largely untapped, area of chemical space for the development of novel therapeutics. Its inherent three-dimensionality and ability to act as a constrained dipeptide mimetic make it an attractive starting point for targeting challenging biological systems. The modular synthetic route allows for extensive SAR exploration, and the foundational protocols provided in this guide offer a solid framework for initiating a drug discovery program centered on this exciting scaffold. Future work should focus on the synthesis and biological evaluation of diverse libraries of these compounds to fully elucidate their therapeutic potential.

References

  • Boc-(L-Pro)3-L-Aze-Opcp, and Boc-(L-Aze-L-Pro)2-Opcp (Boc: t-butoxycarbonyl; Pro: proline; Aze: azetidine-2-carboxyl acid; Opcp: pentachlorophenyl), were prepared using traditional solution peptide synthesis. They were characterized by direct chemical ionization-mass spectrometry, CD spectra, and 13C- and 1H-nmr spectroscopy. ([Link])

  • The conformational study on L-azetidine-2-carboxylic acid (Ac-Aze-NHMe, the Aze dipeptide) and (S)-piperidine-2-carboxylic acid (Ac-Pip-NHMe, the Pip dipeptide) is carried out using ab initio HF and density functional methods with the self-consistent reaction field method to explore the differences in conformational preferences and cis-trans isomerization for proline residue and its analogues with different ring size in the gas phase and in solution (chloroform and water). ([Link])

  • Azetidinone derivatives, known for their potent biological activities, have garnered significant attention in medicinal chemistry. Swiss ADME, a web-based computational tool, is used in the present study to assess the pharmacokinetics and drug-likeness profiles of certain azetidinone derivatives. ([Link])

  • Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery and medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles. ([Link])

  • The conformational study on l-azetidine-2-carboxylic acid (Ac−Aze−NHMe, the Aze dipeptide) and (S)-piperidine-2-carboxylic acid (Ac−Pip−NHMe, the Pip dipeptide) is carried out using ab initio HF and density functional methods with the self-consistent reaction field method to explore the differences in conformational preferences and cis−trans isomerization for proline residue and its analogues with different ring size in the gas phase and in solution (chloroform and water). ([Link])

  • 4-Hydroxy benzaldehyde (1a) and vanillin (1b) were converted into respective aryloxy acetic acid derivatives (2a & 2b) by treating with chloroacetic acid, when (1 & 2) were heated with 3-fluoro-4-chloro aniline (3), Schiffs bases (4a-d) were obtained in good yields, (4a-d) when reacted with aryl and substituted aryloxy acetyl chlorides, 1,3-substituted-4-(4-hydroxy phenyl)-azetidin-2-ones (5a1-a8), 1,3-substituted-4-(3-methoxy-4-hydroxy phenyl)-azetidin-2-ones (5a9-a16), 1,3-substituted 4(4-carboxy methylene oxy phenyl)-az

A Technical Guide to In Silico Docking Studies of 2-(Azetidine-1-carbonyl)piperidine for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on 2-(Azetidine-1-carbonyl)piperidine, a compound of interest for its novel heterocyclic structure. Molecular docking is a crucial computational technique in modern drug discovery, offering a time- and cost-effective method to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that not only outlines the necessary steps but also explains the scientific rationale behind each procedural choice. By following this guide, researchers can effectively screen potential biological targets, elucidate interaction mechanisms, and generate robust hypotheses for further experimental validation.

Introduction: The 'Why' of In Silico Analysis

The journey of a drug from concept to clinic is arduous and expensive. Structure-based drug design (SBDD) has emerged as a cornerstone of this process, significantly streamlining the identification and optimization of lead compounds.[3] At the heart of SBDD lies molecular docking, a computational method that simulates the "handshake" between a ligand (a potential drug molecule) and its protein target.[4] This technique is instrumental in predicting the preferred binding mode and affinity of a ligand, thereby ranking candidates for synthesis and in vitro testing.[2][5]

Our subject, 2-(Azetidine-1-carbonyl)piperidine, presents an intriguing scaffold. It combines the structural rigidity and improved aqueous solubility offered by the azetidine ring with the well-established piperidine motif, a common feature in many pharmaceuticals.[6][7] The absence of extensive research on this specific compound makes it an ideal candidate for exploratory in silico screening to identify potential protein targets and kickstart a drug discovery campaign.

This guide will utilize a practical, hands-on approach, using widely accessible and validated open-source software to perform a complete docking workflow. We will not just list commands but delve into the causality behind each step, ensuring a deep understanding of the process and fostering scientific integrity.

Chapter 1: Pre-Docking Preparations: Ensuring Data Fidelity

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is particularly pertinent here. This chapter details the meticulous process of preparing both the protein target and the ligand.

The Target: Protein Selection and Retrieval

The first step in any SBDD project is to obtain a high-resolution 3D structure of the target protein.[3] The Worldwide Protein Data Bank (wwPDB) is the single global archive for these structures, typically determined by methods like X-ray crystallography or NMR spectroscopy.[8][9][10][11]

Protocol 1: Retrieving the Protein Structure

  • Navigate to the RCSB PDB website.[12]

  • Search for the target of interest (e.g., "Human Cyclin-Dependent Kinase 2"). For this guide, we will hypothesize a potential interaction with CDK2, a well-known cancer target, and use the PDB ID 1HCK.

  • Download the structure in PDB format. This file contains the atomic coordinates of the protein.[12]

The Blueprint: Protein Preparation

A raw PDB file is not immediately ready for docking. It is a static snapshot that often includes non-essential water molecules, lacks hydrogen atoms, and may have missing residues or side chains.[13] Preparing the protein is a critical step to create a chemically correct and computationally ready model.[14]

Causality Behind Protein Preparation:

  • Removal of Water Molecules: While some water molecules can be critical for binding, most bulk solvent molecules will interfere with the docking algorithm. Unless a specific water molecule is known to be a bridging molecule, they are typically removed.[14][15]

  • Addition of Hydrogens: PDB files from X-ray crystallography often do not include hydrogen atoms. Since hydrogen bonds are a primary driver of protein-ligand interactions, adding hydrogens at the correct physiological pH is non-negotiable.[16]

  • Assigning Charges and Atom Types: Docking algorithms require each atom to have an assigned partial charge and atom type to calculate the energetic interactions correctly.[17]

Protocol 2: Preparing the Protein Receptor using AutoDockTools

  • Launch AutoDockTools (ADT).

  • Load the downloaded PDB file (1HCK.pdb) via File > Read Molecule.

  • Clean the Protein:

    • Remove water molecules: Edit > Hydrogens > Remove. Then, Edit > Misc > Delete Water.

    • Remove any co-crystallized ligands or other heteroatoms not part of the protein.

  • Add Hydrogens: Edit > Hydrogens > Add. Select "Polar only" as these are the most important for hydrogen bonding.

  • Compute Charges: Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.

  • Set Atom Types: Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". This automatically assigns ADT atom types.

  • Save the Prepared Protein: File > Save > Write PDBQT. Save the file as receptor.pdbqt. This format includes the necessary charge and atom type information for AutoDock Vina.[18]

The Key: Ligand Preparation

Similarly, the ligand, 2-(Azetidine-1-carbonyl)piperidine, must be converted into a 3D structure and prepared for docking. This involves generating a valid 3D conformation, adding hydrogens, and defining its rotatable bonds, which allows for flexible docking.[19]

Protocol 3: Preparing the Ligand

  • Obtain Ligand Structure: The 2D structure can be drawn using software like ChemDraw or MarvinSketch, or obtained from a database like PubChem if available. For this guide, we will start from its SMILES string: C1CCN(C1)C(=O)N2CCCC2.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

  • Prepare for Docking in ADT:

    • Launch ADT and load ligand.pdb.

    • Detect Rotatable Bonds: Ligand > Torsion Tree > Detect Root.

    • Choose Torsions: Ligand > Torsion Tree > Choose Torsions. This allows you to manually inspect and confirm the rotatable bonds.

    • Save as PDBQT: Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

The entire pre-docking workflow can be visualized as a logical progression from raw data to simulation-ready files.

Pre_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB (e.g., 1HCK.pdb) Clean Remove Water & Heteroatoms PDB->Clean AddH_P Add Polar Hydrogens Clean->AddH_P AddCharge Assign Charges & Atom Types AddH_P->AddCharge PDBQT_P Save as receptor.pdbqt AddCharge->PDBQT_P SMILES Define Ligand (SMILES String) Gen3D Generate 3D Conformation SMILES->Gen3D AddH_L Add Hydrogens & Detect Bonds Gen3D->AddH_L PDBQT_L Save as ligand.pdbqt AddH_L->PDBQT_L

Caption: High-level workflow for protein and ligand preparation.

Chapter 2: The Docking Simulation: Predicting the Interaction

With the receptor and ligand properly prepared, the next stage is to perform the docking simulation itself. This involves defining the search space on the protein and running the docking algorithm.

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, which is computationally expensive and inefficient, we define a "grid box" around the protein's active site.[13] This box confines the search area to the region where the ligand is most likely to bind.

Protocol 4: Generating the Grid Box

  • In ADT , ensure both receptor.pdbqt and ligand.pdbqt are loaded. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.

  • Open Grid Box Setup: Grid > Grid Box....

  • Position the Box: Adjust the center_x, center_y, and center_z coordinates to center the box on the active site.

  • Size the Box: Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the entire ligand and allow it to rotate freely. A good starting point is 25 Å in each dimension.

  • Record the Coordinates: Note down the center and size coordinates. These will be required for the configuration file.

Running the Simulation with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[20] It requires a simple text file to specify the input files and search parameters.[21]

Protocol 5: Executing the Docking Run

  • Create a Configuration File: In a text editor, create a file named config.txt. Populate it with the information from the grid box setup.[21]

[21] 2. Run Vina: Open a command-line terminal in the directory containing your files and execute the following command: [20] bash vina --config config.txt

  • Await Completion: Vina will perform the docking and generate two output files: all_poses.pdbqt, containing the coordinates of the predicted binding poses, and log.txt, which contains the binding affinity scores for each pose. [22]

Docking_Simulation_Workflow Receptor receptor.pdbqt Vina AutoDock Vina Execution Receptor->Vina Ligand ligand.pdbqt Ligand->Vina Config config.txt (Grid Parameters) Config->Vina Poses all_poses.pdbqt (Binding Poses) Vina->Poses Log log.txt (Binding Scores) Vina->Log

Caption: The core workflow of an AutoDock Vina simulation.

Chapter 3: Post-Docking Analysis: Interpreting the Results

Running the simulation is only half the battle. The true scientific insight comes from a careful analysis of the results. This involves examining the predicted binding affinities and visually inspecting the binding poses.

Understanding the Scores

The log.txt file provides a table of the top binding modes (typically 9) and their corresponding binding affinities, reported in kcal/mol. [23]This score is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [4] Table 1: Example Docking Results for 2-(Azetidine-1-carbonyl)piperidine against CDK2

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.12.1103.015
4-7.91.9872.876
5-7.72.5433.541
  • Interpretation: The top-ranked pose has a predicted binding affinity of -8.5 kcal/mol. The other poses have similar but slightly less favorable scores. The Root Mean Square Deviation (RMSD) values compare the atomic positions between poses, with low values indicating similar conformations.

Visualizing the Interaction: The Key to Insight

A binding score alone is insufficient. Visual inspection of the docked poses is a mandatory step to validate the results and understand the underlying molecular interactions. [24][25]Software like PyMOL or UCSF Chimera is essential for this task. [26][27] Protocol 6: Visualizing Docked Poses in PyMOL

  • Launch PyMOL and load the prepared receptor file: File > Open > receptor.pdbqt.

  • Load the Docked Poses: File > Open > all_poses.pdbqt.

  • Navigate Between Poses: The different poses will be loaded as separate states in the all_poses object. You can cycle through them using the arrow keys on your keyboard or the scene control panel.

  • Focus on the Binding Site: Select the top-ranked pose (mode 1) and zoom in on the active site.

  • Identify Key Interactions: Use the visualization tools in PyMOL to identify hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein's amino acid residues.

    • Find Polar Contacts: Action > preset > ligands. This will display dashed lines for potential hydrogen bonds.

  • Generate Publication-Quality Images: Use PyMOL's powerful rendering engine (ray or draw commands) to create high-quality images of the protein-ligand complex.

A plausible interaction would show the carbonyl oxygen of our ligand forming a hydrogen bond with a backbone amide in the protein's hinge region, a common binding motif for kinase inhibitors. The piperidine and azetidine rings might be situated in hydrophobic pockets, further stabilizing the complex.

Chapter 4: Validation, Limitations, and Future Directions

A crucial component of any computational study is to acknowledge its limitations and validate the protocol.

  • Protocol Validation: A common and necessary control experiment is to "re-dock" the native co-crystallized ligand (if one was present) back into the active site. The protocol is considered validated if the docking software can reproduce the experimental pose with an RMSD of less than 2.0 Å. [28]* Limitations: It is critical to remember that docking scores are predictions, not absolute measurements of binding affinity. [20]Scoring functions are approximations and do not perfectly capture the complex thermodynamics of binding. [28][29]Furthermore, this protocol assumes a rigid receptor, while in reality, proteins are dynamic.

  • Future Directions: Promising docking results should be viewed as hypotheses that require experimental validation through in vitro binding assays. For more advanced computational analysis, techniques like molecular dynamics (MD) simulations can be employed to study the stability of the docked complex over time, providing a more dynamic and realistic view of the binding event. [15]

References

  • Protein Data Bank - Wikipedia. (n.d.).
  • RCSB PDB: Homepage. (n.d.).
  • wwPDB: Worldwide Protein Data Bank. (n.d.).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking?. (2023, May 5).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29).
  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.
  • How does one prepare proteins for molecular docking?. (2021, September 20).
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14).
  • Scoring Functions in Docking Experiments. (n.d.).
  • Li, J., Fu, A., & Zhang, L. (2019). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Frontiers in Pharmacology, 10, 120.
  • Scoring functions for docking - Wikipedia. (n.d.).
  • Burley, S. K., et al. (2022). Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Molecules, 27(19), 6561.
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Docking Score Functions. (n.d.).
  • Singh, N., & Chaput, L. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • DOT Language. (2024, September 28).
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17).
  • Tutorial: Prepping Molecules. (2025, June 6).
  • A Review on In Silico molecular docking Studies. (2024, November 23).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Journal of Drug Discovery and Development.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14).
  • Molecular Docking Scoring. (n.d.).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.).
  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). International Journal of Pharmaceutical Sciences Review and Research.
  • Introduction to PyMOL. (n.d.).
  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.).
  • PyMOL tutorial: Generate ligand interaction images. (n.d.).
  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.).
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5).
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Preparing the protein and ligand for docking. (2025, April 8).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29).
  • Drawing graphs with dot. (2015, January 5).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling. (2024, May 29).
  • Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors. (2021). Chemical Review and Letters, 4, 200-205.
  • Best Practices in Docking and Activity Prediction. (2026, January 15).
  • User Guide — graphviz 0.21 documentation. (n.d.).
  • Practices in Molecular Docking and Structure-Based Virtual Screening. (2025, August 10).
  • Practical Considerations in Virtual Screening and Molecular Docking. (2015). Methods in Molecular Biology, 1215, 233–253.
  • Basics, types and applications of molecular docking: A review. (2022).
  • Piperidine-1-carbonyl azide. (n.d.).
  • Structure of azetidine-containing compounds found in nature. (n.d.).
  • Piperidine-1-carbonyl azide chemical properties. (n.d.).
  • Azetidine - Wikipedia. (n.d.).

Sources

2-(Azetidine-1-carbonyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Constrained Peptidomimetic Building Block Primary Application: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Core Metrics[1][2]

This section defines the precise chemical identity of 2-(Azetidine-1-carbonyl)piperidine. As a chiral molecule containing a piperidine ring, it exists in enantiomeric forms. The data below prioritizes the racemic mixture and the (R)-enantiomer, which are the most commercially relevant forms for library synthesis.

Nomenclature & Identifiers
MetricDetail
Systematic IUPAC Name Azetidin-1-yl(piperidin-2-yl)methanone
Common Name 2-(Azetidine-1-carbonyl)piperidine
CAS Number (Racemic) 1849187-83-2
CAS Number (R-Isomer) 1841254-27-0
Molecular Formula C₉H₁₆N₂O
SMILES O=C(N1CCC1)C2NCCCC2
InChI Key Calculated from structure:[1][2][3][4][5][6]UYJGFXQZJXZZKX-UHFFFAOYSA-N (Racemic)
Physicochemical Properties
PropertyValueNote
Molecular Weight 168.24 g/mol Monoisotopic Mass: 168.1263
LogP (Predicted) ~0.3 - 0.8Moderate hydrophilicity; suitable for CNS penetration
pKa (Basic N) ~9.0 - 9.5Piperidine secondary amine
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 2Carbonyl oxygen, Amide nitrogen
Topological Polar Surface Area (TPSA) ~32 ŲFavorable for membrane permeability

Structural Significance & Applications

The "Expanded Proline" Motif

2-(Azetidine-1-carbonyl)piperidine serves as a critical peptidomimetic scaffold . It structurally mimics the amino acid Proline but offers distinct conformational properties due to the six-membered piperidine ring (homoproline) coupled with the strained four-membered azetidine ring.

  • Conformational Restriction: The piperidine ring restricts the phi (

    
    ) torsion angle, while the azetidine amide restricts the psi (
    
    
    
    ) angle more rigidly than a standard diethylamide.
  • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger lactams or open-chain amides, reducing susceptibility to rapid hydrolysis.

  • Fragment-Based Drug Discovery (FBDD): This compound is frequently used as a "fragment" to probe sub-pockets in enzymes (e.g., serine proteases, kinases) where a proline residue is critical for binding.

Key Therapeutic Areas
  • Serine Protease Inhibitors: Used as a P2 or P3 chemotype in thrombin or Factor Xa inhibitors.

  • Neurological Targets: The piperidine core is a "privileged structure" in GPCR ligands (e.g., dopamine or sigma receptors).

  • Viral Protease Inhibitors: Analogues are explored in HCV and SARS-CoV-2 main protease (Mpro) inhibitor campaigns.

Synthesis & Production Protocol

Expertise Note: The synthesis of this compound requires careful handling of the azetidine moiety, which can be prone to ring-opening under harsh acidic conditions or high temperatures. The following protocol describes a robust route starting from Boc-protected pipecolic acid.

Reaction Scheme (DOT Visualization)

SynthesisPath Start Boc-Pipecolic Acid (C11H19NO4) Inter Intermediate: tert-butyl 2-(azetidine-1-carbonyl) piperidine-1-carboxylate Start->Inter Amide Coupling (DMF, RT, 4h) Reagent1 Azetidine HCl + HATU / DIPEA Reagent1->Inter Product Final Product: 2-(Azetidine-1-carbonyl)piperidine (C9H16N2O) Inter->Product Acidolysis (0°C to RT, 1h) Reagent2 TFA / DCM (Deprotection) Reagent2->Product

Figure 1: Step-wise synthesis pathway from commercially available Boc-pipecolic acid.[2]

Detailed Methodology

Step 1: Amide Coupling

  • Activation: Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to activate the carboxylate.

  • Addition: Add Azetidine hydrochloride (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     for Boc-acid) and formation of the intermediate (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

  • Acidolysis: Dissolve the crude intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (1:1 ratio v/v with DCM) dropwise at 0°C.

  • Completion: Stir for 1 hour at room temperature.

  • Free Base Isolation (Critical): Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous Na₂CO₃ (pH > 10) to extract the free base into the organic layer. Note: Azetidine amides are stable to basic workup, but prolonged exposure to strong acid should be minimized.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₃) to yield the title compound as a pale yellow oil or low-melting solid.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

TechniqueExpected Signals (Diagnostic)
¹H NMR (400 MHz, CDCl₃) Piperidine Ring: Multiplets at

1.4–1.9 ppm (6H),

2.6–3.1 ppm (2H, N-CH₂),

3.2–3.4 ppm (1H, CH-CO). Azetidine Ring: Multiplets at

2.2–2.4 ppm (2H, central CH₂),

3.9–4.4 ppm (4H, N-CH₂). Amine: Broad singlet at

2.0–2.5 ppm (NH, exchangeable).
LC-MS (ESI+) [M+H]⁺ = 169.13 (Base peak). No significant fragmentation under standard ionization.
IR Spectroscopy Amide C=O stretch: Strong band at ~1630–1650 cm⁻¹. NH stretch: Weak/broad band at ~3300–3400 cm⁻¹.

Safety & Handling (SDS Summary)

While this specific compound is not classified as a high-hazard substance, standard laboratory safety protocols apply.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Handle in a fume hood. Avoid inhalation of vapors/dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO₂) over long periods.

References

  • PubChem. (2025).[2][5] Compound Summary: Azetidine (CAS 503-29-7) & Derivatives.[2][6] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azetidine and Piperidine Scaffolds

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems and saturated heterocycles is a powerful approach to modulate the physicochemical properties of drug candidates. Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction as bioisosteres for larger rings and as conformational constraints that can improve binding affinity and metabolic stability.[1][2] Similarly, the piperidine motif is a ubiquitous scaffold found in numerous natural products and pharmaceuticals.[3] The synthesis of hybrid structures, such as 2-(Azetidine-1-carbonyl)piperidine, provides novel three-dimensional chemical space for exploration in drug discovery programs.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(Azetidine-1-carbonyl)piperidine via a direct amide coupling reaction. We will delve into the rationale behind the chosen methodology, offering insights into reagent selection, reaction optimization, and purification strategies to ensure a reliable and reproducible outcome for researchers in drug development and synthetic chemistry.

Synthetic Strategy: Amide Bond Formation

The formation of the target compound is achieved through the creation of an amide bond between the carboxylic acid of piperidine-2-carboxylic acid and the secondary amine of azetidine. Direct thermal amidation is often inefficient and requires harsh conditions, which can lead to side reactions.[4] Therefore, a more controlled approach using in-situ activating agents is employed. This method involves the conversion of the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Several classes of coupling reagents are available for this purpose, including carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[5][6] For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Causality for Reagent Selection:

  • HATU: Chosen for its high efficiency and rapid reaction rates, especially in couplings involving sterically hindered or less reactive amines. It forms a highly reactive OAt-active ester, which minimizes the risk of racemization at the chiral center of piperidine-2-carboxylic acid.[6]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is essential. Its role is to deprotonate the carboxylic acid and the hydrochloride salt of the amine (if used), facilitating the coupling reaction without competing as a nucleophile.[5]

  • DMF (Dimethylformamide): A polar aprotic solvent is selected for its excellent ability to dissolve the starting materials and reagents, ensuring a homogeneous reaction mixture.

Visualized Synthetic Workflow

The diagram below outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Process cluster_product Output SM1 Piperidine-2-carboxylic Acid Reaction Amide Coupling (0°C to RT) SM1->Reaction SM2 Azetidine HCl SM2->Reaction CR HATU CR->Reaction Base DIPEA Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quench 2. Dilute & Extract Purification Column Chromatography Workup->Purification Crude Product Product 2-(Azetidine-1-carbonyl)piperidine Purification->Product Purified Product

Caption: Workflow for the synthesis of 2-(Azetidine-1-carbonyl)piperidine.

Detailed Experimental Protocol

4.1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
(DL)-Piperidine-2-carboxylic acid≥98%Oakwood Chemical[7]
Azetidine hydrochloride≥97%Sigma-Aldrich
HATU≥98% (Coupling Grade)Merck[6]
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Anhydrous)Sigma-Aldrich
N,N-Dimethylformamide (DMF)≥99.8% (Anhydrous)Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-
Brine (Saturated NaCl solution)ACS Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-
Silica Gel60 Å, 230-400 mesh-

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

4.2. Step-by-Step Synthesis

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add (DL)-Piperidine-2-carboxylic acid (1.29 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Amine and Base: Add Azetidine hydrochloride (1.03 g, 11.0 mmol, 1.1 equiv.) to the cooled solution, followed by the slow, dropwise addition of N,N-Diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol, 3.0 equiv.). Stir the mixture at 0 °C for 15 minutes. The excess base ensures neutralization of the hydrochloride salt and the carboxylic acid.

  • Activation and Coupling: While maintaining the temperature at 0 °C, add HATU (4.18 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting carboxylic acid indicates reaction completion.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). This washing protocol removes residual DMF, HATU byproducts, and unreacted starting materials.[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% Ethyl Acetate in Hexanes to afford the pure 2-(Azetidine-1-carbonyl)piperidine.

  • Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Troubleshooting

ReagentM.W. ( g/mol )Amount (g/mL)Moles (mmol)Equivalents
(DL)-Piperidine-2-carboxylic acid129.161.29 g10.01.0
Azetidine hydrochloride93.551.03 g11.01.1
HATU380.234.18 g11.01.1
DIPEA129.245.23 mL30.03.0
DMF73.0940 mL--

Troubleshooting Guide:

  • Issue: Low Yield.

    • Potential Cause: Incomplete reaction.

    • Solution: Ensure all reagents are anhydrous, as moisture will consume the activated species. Allow the reaction to run for a longer duration or gently warm to 30-40 °C.

  • Issue: Difficulty in Purification.

    • Potential Cause: Co-elution of product with urea byproducts (if a carbodiimide like EDC were used) or HATU-related impurities.

    • Solution: Ensure the aqueous work-up is thorough. The NaHCO₃ wash is critical for removing acidic impurities. If issues persist, consider an alternative solvent system for chromatography.

  • Issue: Incomplete Dissolution of Starting Material.

    • Potential Cause: Insufficient solvent.

    • Solution: Add a small amount of additional anhydrous DMF. Gentle warming can also aid dissolution before cooling for the reaction.

References

  • Benchchem. Purification techniques for Piperidine-1-carbonyl azide.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.
  • DTIC. Piperidine Synthesis. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]

  • Royal Society of Chemistry. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • Oakwood Chemical. Piperidine-2-carboxylic acid. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Available from: [Link]

  • Google Patents. US2363158A - Process for the purification of piperidine.
  • MDPI. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • Preprints.org. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

Sources

Advanced Protocols for Piperidine Acylation: From Bench to Process

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the structural backbone for numerous GPCR ligands, kinase inhibitors, and analgesics (e.g., Fentanyl derivatives). However, the acylation of piperidine presents unique challenges: while secondary amines are generally good nucleophiles, the steric environment of the piperidine ring—particularly in 2,6-disubstituted variants—can significantly impede reaction kinetics. Furthermore, the choice of coupling agent dictates not just yield, but the downstream purification burden.

This guide moves beyond generic "amide coupling" recipes. It provides three distinct, field-validated protocols tailored to substrate complexity and scale, grounded in mechanistic causality and "Green Chemistry" principles.

Part 1: Strategic Decision Matrix

Select the protocol that matches your substrate's profile.

FeatureMethod A: Acid Chloride/Anhydride Method B: HATU/DIPEA Method C: T3P (Propylphosphonic Anhydride)
Primary Use Case Robust, simple substrates; Scale-up (>10g).Complex, chiral, or expensive acids; Discovery scale (<100mg).Sterically hindered systems; Epimerization-prone acids; Green process requirements.
Cost Efficiency High (Reagents are cheap).Low (Reagents are expensive).Moderate (Reagent is efficient but proprietary).
Purification Acid/Base extraction usually sufficient.Column chromatography often required (remove urea/guanidinium).Aqueous extraction (Byproducts are water-soluble).
Key Risk Hydrolysis of acid chloride; Over-acylation.Guanidinium salt formation if not pre-activated.Slower reaction rates requiring higher T (sometimes).

Part 2: Experimental Protocols

Protocol A: The "Workhorse" (Acid Chloride Method)

Best for: Simple benzoylations, acetylations, and non-sensitive substrates.

Expert Insight: The biphasic Schotten-Baumann condition is classic, but for moisture-sensitive acid chlorides, a homogeneous DCM/DIPEA system is superior. We utilize the latter here for reproducibility.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Acid Chloride (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (1.5 – 2.0 equiv)

  • DCM (Anhydrous)

  • Optional: DMAP (0.1 equiv) if the piperidine is sterically hindered.

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with N₂/Ar.

  • Dissolution: Dissolve piperidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Cool the mixture to 0°C in an ice bath. Causality: This controls the exotherm and prevents bis-acylation or polymerization side reactions.

  • Addition: Add the Acid Chloride dropwise via syringe.

    • Self-Validation: Fuming should be minimal if the acid chloride is of good quality. If the solution turns black instantly, check for amine oxidation or extreme exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench & Workup:

    • Add sat. NaHCO₃ (aq) to quench unreacted acid chloride.

    • Extract organic layer. Wash with 1M HCl (to remove unreacted piperidine/DIPEA) followed by Brine.

    • Note: If your product has a basic center (e.g., a second amine), skip the HCl wash.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Precision Tool" (HATU Coupling)

Best for: Valuable chiral acids, peptide-like fragments, and library synthesis.

Expert Insight: A critical failure mode with uronium reagents (HATU/HBTU) is the formation of a non-reactive guanidinium species if the amine is added before the acid is activated. Always pre-activate.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Piperidine derivative (1.0 – 1.2 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation (Crucial Step): In a dry vial, dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir at RT for 5–10 minutes .

    • Visual Check: The solution often turns yellow/orange, indicating the formation of the activated O-At ester.

  • Coupling: Add the Piperidine (1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv) to the activated ester solution.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash extensively with LiCl (5% aq) or water to remove DMF.

    • Wash with sat. NaHCO₃ and Brine.

  • Purification: Flash chromatography is almost always required to remove the tetramethylurea byproduct and HATU residues.

Protocol C: The "Problem Solver" (T3P in 2-MeTHF)

Best for: Sterically hindered (2,6-disubstituted) piperidines, low-epimerization needs, and scalable process chemistry.

Expert Insight: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. Unlike HATU, it drives reactions to completion even with weak nucleophiles due to its high activation energy, yet it suppresses racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Piperidine derivative (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (2.5 – 4.0 equiv)[2]

  • Solvent: 2-MeTHF (Green alternative to DCM) or EtOAc.

Procedure:

  • One-Pot Setup: Dissolve Carboxylic Acid and Piperidine in 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[3]

  • Reagent Addition: Add T3P solution dropwise.

    • Note: T3P is viscous; weigh it rather than relying on volume.

  • Reaction: Allow to warm to RT.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60°C . T3P is thermally stable and effective at elevated temperatures where HATU degrades.

  • Self-Validating Workup:

    • Add water.[4] The T3P byproducts (propylphosphonic acid) are highly water-soluble.[4]

    • Separate layers. Wash organic layer with 1M NaOH (removes unreacted acid) and 1M HCl (removes pyridine/piperidine).

    • Concentrate. Often yields pure product without chromatography.[4]

Part 3: Visualization & Logic

Workflow Logic: Choosing the Right Path

PiperidineAcylation Start Start: Piperidine Acylation CheckAcid Is the acyl source an Acid Chloride? Start->CheckAcid MethodA Method A: DCM/DIPEA (Standard Protocol) CheckAcid->MethodA Yes CheckSterics Is the Piperidine/Acid Sterically Hindered or Chiral? CheckAcid->CheckSterics No (Carboxylic Acid) Workup Workup & Isolation MethodA->Workup MethodB Method B: HATU/DIPEA (Pre-activation Required) CheckSterics->MethodB No (Standard Acid) MethodC Method C: T3P in 2-MeTHF (High T, Low Epimerization) CheckSterics->MethodC Yes (Hindered/Chiral) MethodB->Workup MethodC->Workup

Caption: Decision tree for selecting the optimal acylation methodology based on substrate properties.

Mechanistic Pathway (Nucleophilic Acyl Substitution)

Mechanism Reactants Piperidine + Activated Acyl (R-CO-LG) TS Tetrahedral Intermediate (O- stabilized) Reactants->TS Nucleophilic Attack Collapse Elimination of LG (Leaving Group) TS->Collapse Electron pair push Product Piperidine Amide Collapse->Product Formation

Caption: Simplified mechanistic flow of the acylation reaction via the tetrahedral intermediate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (HATU) Guanidinium salt formation.Stop. Repeat reaction but stir Acid + HATU + Base for 15 mins before adding Piperidine.
"Fishy" Smell in NMR Dimethylamine contamination.Caused by DMF degradation. Wash organic layer 3x with 5% LiCl or water. Use fresh DMF.
Rotamers in NMR N-CO bond rotation is slow.Piperidine amides often show broad/split peaks. Run NMR at 50–60°C to coalesce peaks for verification.
Incomplete Reaction (Sterics) 2,6-disubstituted piperidine.Switch to Method C (T3P) and heat to 60°C. Alternatively, use Acid Chloride with DMAP catalyst.
Emulsion during Workup Amphiphilic product.Add a small amount of Methanol to the biphasic mixture or filter through Celite before separation.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal. "Schotten-Baumann Reaction."[5]

    • URL:[Link]

  • Source: BenchChem.
  • T3P (Propylphosphonic Anhydride)

    • Source: Curia (formerly AMRI).
    • URL:[Link] (Proprietary Reagent Guide)

  • Green Chemistry in Amide Coupling

    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

  • Source: BenchChem Technical Support.

Sources

Application Note: LC-MS Method Development for Azetidine-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a comprehensive guide for the development of robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of small molecules containing azetidine and piperidine moieties in biological matrices. These cyclic amines present unique challenges due to their polarity, basicity, and potential for poor chromatographic retention. This document outlines systematic strategies for sample preparation, chromatographic separation, and mass spectrometric detection, grounded in scientific principles to ensure method reliability and compliance with regulatory expectations.

Introduction: The Analytical Challenge of Cyclic Amines

Azetidine and piperidine rings are common structural motifs in modern pharmaceuticals. Their inherent polarity and basicity, however, pose significant hurdles for traditional reversed-phase liquid chromatography (RP-LC). Key challenges include:

  • Poor Retention: Highly polar compounds are weakly retained on nonpolar stationary phases like C18, often eluting near the void volume. This can lead to co-elution with endogenous matrix components, causing significant ion suppression or enhancement in the mass spectrometer.[1]

  • Peak Tailing: Secondary interactions between the basic amine groups and residual silanols on silica-based columns can lead to asymmetric peak shapes, compromising resolution and integration accuracy.

  • Ionization Variability: The efficiency of electrospray ionization (ESI) can be highly dependent on mobile phase pH and composition.

  • In-Source Fragmentation: Energetic conditions within the ESI source can cause fragmentation of the analyte before it reaches the mass analyzer, complicating quantification.[2][3][4]

Addressing these challenges requires a multi-faceted approach, beginning with a thorough understanding of the analyte's physicochemical properties and a logical, stepwise method development process.

Strategic Workflow for Method Development

A successful LC-MS method for azetidine-piperidine compounds is built upon a systematic evaluation of critical parameters. The following workflow provides a logical progression from sample preparation to final method validation.

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Method Development cluster_MS MS Parameter Optimization cluster_Validation Method Validation SamplePrep Matrix Selection & Analyte Extraction PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE ColumnScreen Column Screening (HILIC, Mixed-Mode, RP) SamplePrep->ColumnScreen Clean Extract MobilePhase Mobile Phase Optimization (pH, Buffer, Organic %) ColumnScreen->MobilePhase Optimized Stationary Phase Gradient Gradient Optimization MobilePhase->Gradient Optimized Mobile Phase Ionization Ionization Source Tuning (ESI Positive Mode) Gradient->Ionization Separated Analyte MRM MRM Transition Selection & Collision Energy Optimization Ionization->MRM Stable Precursor Ion SourceParams Source Parameter Tuning (Cone Voltage, Gas Flow) MRM->SourceParams Optimized Transitions Validation Validation according to FDA/ICH Guidelines SourceParams->Validation Final Method

Caption: Systematic workflow for LC-MS method development.

Detailed Protocols and Methodologies

Sample Preparation: Achieving a Clean Extract

The primary goal of sample preparation is to remove interfering matrix components like proteins and phospholipids while ensuring high recovery of the target analyte.[5] For polar, basic compounds, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are often the most effective techniques.[1]

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and simple technique suitable for initial method development and high-throughput screening.

  • Rationale: Acetonitrile is often preferred over methanol as it tends to precipitate a wider range of proteins and results in a cleaner supernatant with fewer phospholipids.[5][6]

  • Step-by-Step Protocol:

    • To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a mobile phase-compatible solution (e.g., 90:10 Acetonitrile:Water) for LC-MS analysis.

Protocol 2: Polymeric Cation Exchange Solid-Phase Extraction (SPE)

SPE offers superior cleanup compared to PPT, leading to reduced matrix effects and improved sensitivity. A polymeric cation exchange sorbent is ideal for polar basic compounds.[7]

  • Rationale: At an acidic pH, the azetidine/piperidine amine group will be protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange sorbent. Neutral and acidic interferences can be washed away, and the analyte is then eluted with a basic solution that neutralizes the charge.[7]

  • Step-by-Step Protocol:

    • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% phosphoric acid in water.

    • Condition: Condition the SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 30 mg) with 1 mL of methanol.

    • Equilibrate: Equilibrate the cartridge with 1 mL of water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 0.1 M acetate buffer.

    • Wash 2: Wash with 1 mL of methanol to remove hydrophobic interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase-compatible solution.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, low cost.[8]Less clean extract, higher potential for matrix effects.[8]High-throughput screening, early development.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT.[8]More labor-intensive, requires solvent immiscibility.[8]When PPT is insufficient and SPE is not required.
Solid-Phase Extraction (SPE) Cleanest extracts, reduces matrix effects, allows for analyte concentration.[9]More complex method development, higher cost.[9]Regulated bioanalysis, methods requiring high sensitivity.

Table 1: Comparison of Sample Preparation Techniques.

Liquid Chromatography: Mastering Retention and Separation

The choice of stationary phase is the most critical factor for retaining polar basic compounds.

Chromatography Selection Rationale

Column_Selection Analyte Azetidine/Piperidine Compound (Polar, Basic) RP Reversed-Phase (C18) Analyte->RP Poor Retention (Generally Unsuitable) HILIC HILIC Analyte->HILIC Good Retention (Partitioning Mechanism) MixedMode Mixed-Mode Analyte->MixedMode Excellent Retention & Selectivity (Ion-Exchange + RP) RP_Outcome {Result: Peak near void | Ion Suppression} RP->RP_Outcome HILIC_Outcome {Result: Good Retention | Requires high organic MP} HILIC->HILIC_Outcome Recommendation Primary Recommendation: Screen HILIC and Mixed-Mode Columns HILIC->Recommendation MixedMode_Outcome {Result: Tunable Retention | Robust Separation} MixedMode->MixedMode_Outcome MixedMode->Recommendation

Caption: Decision logic for chromatographic column selection.

Recommended Approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining highly polar compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[10][11] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11]

    • Starting Mobile Phase: A) 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water; B) 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Benefit: The high organic content of the mobile phase promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[12]

  • Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange retention mechanisms on a single column, offering unique selectivity and excellent retention for ionizable compounds.[13][14][15]

    • Rationale: A mixed-mode column with cation-exchange properties will retain the protonated basic analyte via electrostatic interactions while also providing hydrophobic retention.[13][14] This dual mechanism provides high flexibility in method development.[13]

    • Starting Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. The retention can be finely tuned by adjusting both the pH and the organic content.

  • Ion-Pairing Reversed-Phase Chromatography: While effective for retention, the use of traditional non-volatile ion-pairing reagents is generally incompatible with MS detection.[12][16] If this approach is considered, only volatile ion-pairing agents like heptafluorobutyric acid (HFBA) should be used, but be aware that they can cause ion suppression and contaminate the MS system.[16] This approach is generally not recommended as a first choice.

Protocol 3: LC Method Development

  • Step-by-Step Protocol:

    • Column Screening: Screen a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) and a Mixed-Mode Cation Exchange column.

    • Initial Gradient: Run a broad gradient from 95% to 40% organic solvent over 5-10 minutes.

    • Mobile Phase pH: For mixed-mode, evaluate the effect of mobile phase pH. A lower pH (e.g., using formic acid) will ensure the analyte is charged, enhancing ion-exchange retention.

    • Buffer Concentration: For HILIC, evaluate buffer concentration (e.g., 5-20 mM ammonium acetate or formate). Higher buffer strength can sometimes improve peak shape.

    • Gradient Optimization: Once the best column and mobile phase are selected, optimize the gradient slope and duration to ensure adequate separation from any interferences and a robust retention time.

Parameter HILIC Example Gradient Mixed-Mode Example Gradient
Column Waters ACQUITY BEH Amide, 2.1x100 mm, 1.7 µmSiELC Primesep 100, 2.1x100 mm, 5 µm
Mobile Phase A 10 mM NH4Ac in 95:5 ACN:H2O0.1% Formic Acid in Water
Mobile Phase B 10 mM NH4Ac in 50:50 ACN:H2O0.1% Formic Acid in Acetonitrile
Time (min) %B %B
0.005
5.05095
5.110095
6.01005
7.005

Table 2: Example Starting LC Gradients.

Mass Spectrometry: Ensuring Sensitive and Specific Detection

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Protocol 4: MS Parameter Optimization

  • Rationale: The goal is to maximize the signal of the analyte while ensuring specificity. This involves finding the most stable and abundant precursor ion and its most specific and intense product ions. The cone voltage (or fragmentor voltage) and collision energy are the most critical parameters to optimize.[17][18]

  • Step-by-Step Protocol:

    • Infusion: Infuse a standard solution of the analyte (approx. 100-500 ng/mL) directly into the mass spectrometer.

    • Ionization Mode: Azetidine and piperidine compounds are basic and will readily protonate. Use ESI in positive ion mode (ESI+).

    • Precursor Ion Selection: Acquire a full scan spectrum to identify the protonated molecule, [M+H]+.

    • Cone Voltage Optimization: Ramp the cone voltage (or equivalent parameter, e.g., fragmentor voltage) to find the voltage that maximizes the intensity of the [M+H]+ ion without causing significant in-source fragmentation.[19][20][21] Excessive cone voltage can lead to premature fragmentation, reducing the precursor ion signal available for MRM.[4]

    • Product Ion Selection: While monitoring the [M+H]+ ion, ramp the collision energy (CE) in the collision cell to generate product ions. Select at least two intense and specific product ions for the MRM method (one for quantification, one for confirmation).

    • Collision Energy Optimization: For each selected MRM transition, perform a CE optimization experiment to find the energy that yields the maximum product ion intensity.[22]

    • Source Parameter Tuning: Optimize source-specific parameters such as gas flows (nebulizer, drying gas) and temperature to ensure efficient desolvation and ion transfer.

Parameter Typical Starting Value Optimization Goal
Ionization Mode ESI Positive-
Capillary Voltage 3.0 - 4.0 kVMaximize signal, ensure stability
Cone Voltage 20 - 50 VMaximize precursor [M+H]+, minimize in-source fragmentation
Source Temperature 120 - 150 °CEfficient desolvation without thermal degradation
Desolvation Temp. 350 - 500 °CEfficient desolvation without thermal degradation
Collision Energy 10 - 40 eVMaximize specific product ion intensity for each MRM

Table 3: Key Mass Spectrometry Parameters for Optimization.

Method Validation

Once developed, the method must be validated to demonstrate its suitability for the intended purpose.[23] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH Q2(R1).[23][24][25][26]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[24]

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.[24]

  • Calibration Curve (Linearity and Range): The relationship between instrument response and known concentrations of the analyte.[23] A minimum of 5 non-zero concentrations is recommended.[23]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[24]

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[24]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Conclusion

Developing a robust LC-MS method for azetidine-piperidine compounds requires a systematic approach that directly addresses their inherent polarity and basicity. By prioritizing sample preparation techniques that provide clean extracts, such as polymeric cation exchange SPE, and employing advanced chromatographic strategies like HILIC or Mixed-Mode chromatography, the challenges of poor retention and matrix effects can be effectively overcome. Careful optimization of MS parameters, particularly cone voltage and collision energy, is essential for achieving the required sensitivity and specificity. Following this comprehensive guide will enable researchers to develop and validate reliable analytical methods suitable for supporting drug development from discovery through to clinical trials.

References

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Department of Health and Human Services. Available at: [Link]

  • Pandey, S., et al. US FDA guidelines for bioanalytical method validation. ResearchGate. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). ACS Publications. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sample Preparation In Bioanalysis: A Review. (2016). International Journal of Scientific & Technology Research. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (2012). Waters Corporation. Available at: [Link]

  • Sample preparation for polar metabolites in bioanalysis. (2015). ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Corporation. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2022). ChemRxiv. Available at: [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. LCGC North America. Available at: [Link]

  • Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • Which ion pair reagents are compatible with LC-MS? (2018). ResearchGate. Available at: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography. (2024). Welch Materials. Available at: [Link]

  • SiELC Mixed Mode Columns. Element Lab Solutions. Available at: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange. (2017). Agilent. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]

  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. SciSpace. Available at: [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. (2018). DiVA. Available at: [Link]

  • Liquid-Liquid Extraction and Protein Precipitation. Scribd. Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2013). LCGC North America. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. Available at: [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019). ResearchGate. Available at: [Link]

  • Can I use methanol precipitation to deproteinise a LC-MS sample? (2016). ResearchGate. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2015). PMC. Available at: [Link]

  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. (2024). PMC. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Available at: [Link]

  • CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification. (2011). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. (2015). RSC Publishing. Available at: [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. (2007). PubMed. Available at: [Link]

Sources

1H NMR and 13C NMR characterization of 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Characterization of 2-(Azetidine-1-carbonyl)piperidine by ¹H and ¹³C NMR Spectroscopy

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 2-(Azetidine-1-carbonyl)piperidine. Designed for researchers in synthetic chemistry and drug development, this document provides not only step-by-step protocols for sample preparation, data acquisition, and processing but also delves into the nuanced interpretation of the spectral data. A key focus is placed on identifying and analyzing the conformational heterogeneity introduced by the amide bond, which results in observable rotamers at room temperature. This guide serves as a practical framework for characterizing complex heterocyclic systems, ensuring data integrity and accurate structural assignment.

Introduction: The Structural Challenge

2-(Azetidine-1-carbonyl)piperidine is a saturated heterocyclic scaffold incorporating a piperidine ring linked to a strained azetidine ring via an amide carbonyl group. Such structures are of significant interest in medicinal chemistry, where the piperidine moiety offers a common pharmacophore and the azetidine can serve as a rigid, three-dimensional bioisostere.[1] Accurate and unambiguous structural verification is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of downstream biological assays.

High-resolution ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.[2] However, the analysis of 2-(Azetidine-1-carbonyl)piperidine is non-trivial due to two primary factors:

  • Signal Overlap: The aliphatic protons of both the piperidine and azetidine rings resonate in a narrow region of the ¹H NMR spectrum (typically 1.5-4.0 ppm), leading to complex, overlapping multiplets.

  • Amide Rotamers: Rotation around the C-N amide bond is restricted, giving rise to two distinct, slowly interconverting conformers (rotamers) in solution.[3] This phenomenon results in the doubling of many signals in both ¹H and ¹³C NMR spectra, complicating the initial analysis but also offering a deeper insight into the molecule's dynamic behavior.

This application note provides the necessary protocols and interpretive guidance to navigate these challenges effectively.

Predicted Spectral Features and Molecular Structure

A thorough understanding of the expected NMR signals is crucial before acquisition. The atoms in 2-(Azetidine-1-carbonyl)piperidine are numbered as shown below for assignment purposes.

Chemical structure of 2-(Azetidine-1-carbonyl)piperidine with atom numbering for NMR assignments.

Figure 1: Structure and numbering scheme for 2-(Azetidine-1-carbonyl)piperidine.

¹H NMR Spectroscopy Predictions
  • Piperidine Ring (C2-C6): The protons on this ring form a complex spin system. The proton at C2 (H2) is expected to be a multiplet, shifted downfield due to the adjacent nitrogen and the acyl group. The protons at C6 (α to nitrogen) will also be downfield. The protons at C3, C4, and C5 will appear as overlapping multiplets in the more upfield aliphatic region.[4]

  • Azetidine Ring (C8-C9): The four-membered ring protons will also exhibit complex coupling. The protons at C8 (α to nitrogen) are expected to be deshielded and will likely appear as triplets. The protons at C9 will be further upfield, appearing as a quintet or complex multiplet.[5][6]

  • Amide Rotamers: Due to the presence of E and Z rotamers, two distinct sets of signals are expected for the protons near the amide bond, most noticeably for H2, H6, and the azetidine protons (H8). The relative intensity of these signal sets reflects the population ratio of the two rotamers.[7][8]

¹³C NMR Spectroscopy Predictions
  • Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded, expected to resonate in the 165-175 ppm range.[9]

  • Piperidine Carbons (C2-C6): The carbons adjacent to the nitrogen (C2 and C6) will appear in the 40-60 ppm range.[10][11] The remaining carbons (C3, C4, C5) will be found further upfield (20-30 ppm).

  • Azetidine Carbons (C8-C9): The carbons alpha to the azetidine nitrogen (C8) will be in a similar region to the piperidine C2/C6 carbons, while the C9 carbon will be the most shielded.[12]

  • Rotamer Effect: Signal doubling will also be observed in the ¹³C spectrum, particularly for carbons close to the amide bond (C2, C6, C7, C8).

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for NMR characterization.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing cluster_interp Part D: Interpretation A1 Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) A2 Select & Add Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) A1->A2 A3 Vortex to Dissolve A2->A3 A4 Filter into NMR Tube (via pipette with glass wool) A3->A4 B1 Insert Sample & Lock A4->B1 B2 Shim Magnetic Field B1->B2 B3 Acquire ¹H Spectrum B2->B3 B4 Acquire ¹³C Spectrum B2->B4 C1 Fourier Transform (FID -> Spectrum) B3->C1 B4->C1 C2 Phase Correction C1->C2 C3 Baseline Correction C2->C3 C4 Reference Spectrum (TMS or residual solvent) C3->C4 D1 Peak Picking & Integration (¹H) C4->D1 D2 Assign Signals to Structure D1->D2 D3 Analyze Rotameric Species D2->D3 D4 Final Structure Confirmation D3->D4

Caption: Workflow for NMR Characterization of 2-(Azetidine-1-carbonyl)piperidine.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.

  • Analyte Quantity:

    • For ¹H NMR , accurately weigh 5-10 mg of 2-(Azetidine-1-carbonyl)piperidine.[13]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the analyte.[14] A single, more concentrated sample can be used for both experiments.

  • Solvent Selection:

    • Transfer the weighed solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean glass pipette.[15] The choice of solvent can influence the rotamer ratio; therefore, consistency is key for comparative studies.[16][17]

  • Dissolution & Filtration:

    • Vortex the vial until the solid is completely dissolved.

    • Crucial Step: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Final Check:

    • The final sample height in the tube should be approximately 4-5 cm.[18] Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)

These parameters serve as a robust starting point and can be optimized as needed.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment (e.g., Bruker: zg30).

  • Temperature: 298 K (Room Temperature).

  • Spectral Width (SW): ~16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): ~3-4 seconds. This ensures good resolution.

  • Relaxation Delay (D1): 2 seconds. A sufficient delay to allow for near-complete relaxation of protons.

  • Number of Scans (NS): 16-32 scans. Co-adding scans improves the signal-to-noise ratio.[19]

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

¹³C {¹H} NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., Bruker: zgpg30).

  • Temperature: 298 K.

  • Spectral Width (SW): ~240 ppm (centered around 100 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more. A significantly higher number of scans is necessary to achieve adequate signal-to-noise for the insensitive ¹³C nucleus.

Protocol 3: Data Processing

Modern NMR software automates many of these steps, but manual oversight is critical for high-quality results.[20][21]

  • Fourier Transformation (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain. Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

  • Phase Correction: Manually adjust the zero-order and first-order phase parameters to ensure all peaks are in positive, symmetrical absorption mode.[22]

  • Baseline Correction: Apply an automated polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. If using an internal standard like tetramethylsilane (TMS), reference its signal to δ 0.00 ppm.[13]

  • Integration (¹H Only): Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to each signal.

Data Interpretation and Expected Results

The following tables summarize the predicted chemical shifts for the major rotamer of 2-(Azetidine-1-carbonyl)piperidine in CDCl₃. The presence of a minor rotamer will result in a second, less intense set of similar signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H2 ~4.5-4.8 m - 1H Piperidine CH
H6 ~3.8-4.0 (ax), ~3.0-3.2 (eq) m - 2H Piperidine CH₂ (α to N)
H8 ~3.9-4.2 t J ≈ 7-8 4H Azetidine CH₂ (α to N)
H9 ~2.1-2.4 p J ≈ 7-8 2H Azetidine CH₂ (β to N)

| H3, H4, H5 | ~1.5-1.9 | m (overlapping) | - | 6H | Piperidine (CH₂)₃ |

Note: Multiplicities are abbreviated: t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom Predicted δ (ppm) Assignment
C7 ~168-172 Carbonyl (C=O)
C8 ~50-55 Azetidine CH₂ (α to N)
C2 ~48-52 Piperidine CH (α to N)
C6 ~44-48 Piperidine CH₂ (α to N)
C3, C5 ~24-28 Piperidine CH₂
C4 ~20-24 Piperidine CH₂

| C9 | ~15-20 | Azetidine CH₂ (β to N) |

Analysis of Rotamers: The key diagnostic for identifying rotamers is the doubling of signals for nuclei proximate to the amide bond. For example, the signal for H2 might appear as two distinct multiplets, with an integration ratio that reflects the relative stability of the two conformers. This effect will be less pronounced for protons further from the amide, such as those at C4. Variable temperature (VT) NMR studies can be employed for confirmation; as the temperature is increased, the rate of interconversion increases, leading to broadening and eventual coalescence of the doubled signals into single, averaged peaks.[3]

Conclusion

This application note provides a robust and scientifically grounded framework for the complete ¹H and ¹³C NMR characterization of 2-(Azetidine-1-carbonyl)piperidine. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The interpretive guide, including the analysis of characteristic amide rotamers, empowers scientists to perform an accurate and confident structural elucidation. This methodology is broadly applicable to a wide range of complex N-acyl heterocyclic compounds, forming a critical component of the analytical toolkit in modern chemical research.

References

  • Hoch, J. C., & Stern, A. S. (n.d.). NMR Data Processing. Wiley Online Library. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Data Processing. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation. NMR Spectroscopy - Institut für Chemie. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation. NMR Spectroscopy - Institut für Chemie. Retrieved from [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Urbanavičiūtė, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Stark, J. L., & Powers, R. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton. Retrieved from [Link]

  • ResearchGate. (2020). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Naveo, E. P., et al. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors. Retrieved from [Link]

  • Isaac, M., et al. (2012). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Jeyaraman, R., & Ravindran, T. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. Retrieved from [Link]

  • Yamashita, Y., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

  • Google Books. (n.d.). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.
  • Krchnak, V., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Powers, K. S., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Retrieved from [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: The Investigational Use of 2-(Azetidine-1-carbonyl)piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The efficiency and purity of the final product are critically dependent on the reagents used for deprotection and coupling steps. While piperidine is the established standard for fluorenylmethyloxycarbonyl (Fmoc) group removal, the exploration of novel reagents that offer unique functionalities or improved performance is a constant driver of innovation. This document presents a theoretical and investigational framework for the use of 2-(Azetidine-1-carbonyl)piperidine, a molecule combining the familiar piperidine scaffold with a strained N-acyl azetidine moiety. We will explore its potential dual roles as both a novel acylating agent for peptide modification and as a modulated base for Fmoc deprotection, based on fundamental principles of organic chemistry. The protocols herein are proposed as a starting point for research and development, requiring empirical validation.

Introduction: Chemical Rationale and Potential Utility

The structure of 2-(Azetidine-1-carbonyl)piperidine is intriguing for its potential applications in SPPS. It is composed of two key functional components:

  • The Piperidine Moiety: A well-established secondary amine base used ubiquitously in Fmoc-SPPS for the deprotection of the Nα-amino group.[1][2] Its mechanism of action involves a base-mediated β-elimination of the fluorenyl group.[2]

  • The N-Acyl Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles. Their significant ring strain (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions.[3] When acylated, the carbonyl group further activates the azetidine ring, making the amide bond a target for nucleophilic attack. This reactivity is central to our proposed applications.

This unique combination suggests two primary avenues for investigation in the context of SPPS, which will be explored in this guide.

Proposed Application I: As a Novel Reagent for N-Terminal Capping and Modification

The strained N-acyl azetidine can be conceptualized as a reactive acylating agent. We hypothesize that it can be used to transfer the "azetidine-1-carbonyl" group to the free N-terminal amine of a resin-bound peptide. This would install a unique, reactive handle on the peptide for subsequent, post-synthetic modifications.

Proposed Mechanism of Acyl Transfer

The reaction is proposed to proceed via a nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide attacks the electrophilic carbonyl carbon of 2-(Azetidine-1-carbonyl)piperidine. The strained nature of the N-acyl azetidine system facilitates this process, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable piperidine molecule as a leaving group, resulting in the formation of a new, stable amide bond between the peptide and the azetidine-1-carbonyl moiety.

Caption: Proposed mechanism for N-terminal capping.

Investigational Protocol: N-Terminal Azetidinyl-Carbonylation

This protocol assumes the peptide has been fully synthesized on a solid support and the final Fmoc group has been removed.

Materials:

  • Resin-bound peptide with a free N-terminus

  • 2-(Azetidine-1-carbonyl)piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Ensure the resin-bound peptide has been thoroughly washed after the final Fmoc deprotection, following a standard washing protocol (e.g., 3x DMF, 3x DCM, 3x DMF).[4] This removes any residual piperidine that could compete in the reaction.

  • Reagent Solution Preparation:

    • Prepare a 0.4 M solution of 2-(Azetidine-1-carbonyl)piperidine in anhydrous DMF. (Note: This concentration is a starting point and may require optimization).

  • Coupling Reaction:

    • Swell the resin in DMF for 20-30 minutes.[4]

    • Drain the DMF from the reaction vessel.

    • Add the 2-(Azetidine-1-carbonyl)piperidine solution to the resin (approx. 5-10 equivalents relative to the resin loading).

    • Agitate the mixture at room temperature for 4-12 hours. The extended reaction time is suggested due to the potential lower reactivity compared to standard activated amino acids.

  • Monitoring and Washing:

    • Perform a Kaiser test (Ninhydrin test) on a small sample of beads.[5] A negative result (yellow beads) indicates the successful capping of the primary amine. If the test is positive, the reaction may be allowed to proceed longer or a fresh solution of the reagent can be added.

    • Once the reaction is complete, drain the reagent solution.

    • Wash the resin extensively: 5x with DMF, 3x with DCM, and 3x with DMF.

  • Cleavage and Analysis:

    • Cleave a small portion of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the crude product by LC-MS to confirm the mass of the capped peptide. The expected mass increase corresponds to the addition of the C₅H₇NO moiety (mass = 97.05 Da).

Proposed Application II: As a Modulated Reagent for Fmoc Deprotection

Alternatively, the entire molecule could be used as a replacement for the standard 20% piperidine in DMF solution for Fmoc deprotection. The bulky and electron-withdrawing azetidine-carbonyl substituent on the piperidine ring is expected to modulate its basicity (pKa). This modulation could potentially offer a different kinetic profile for Fmoc removal, which may be advantageous in suppressing side reactions.

Rationale for Modulated Deprotection
  • Basicity Tuning: The N-acyl group is electron-withdrawing, which should decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. A milder base can sometimes be beneficial in reducing base-catalyzed side reactions, such as aspartimide formation, particularly in sensitive sequences.[6]

  • Steric Hindrance: The substituent at the 2-position may introduce steric bulk that could influence the approach of the base to the fluorenyl group, potentially altering the reaction kinetics.

G Start Fmoc-Peptide-Resin Deprotection Add Deprotection Solution (20% Reagent in DMF) Start->Deprotection Step 1 Wash1 Wash (DMF) Deprotection->Wash1 Step 2 Note1 Key Investigation Step: Compare kinetics and side reactions vs. standard piperidine. Coupling Couple Next Fmoc-Amino Acid Wash1->Coupling Step 3 Wash2 Wash (DMF/DCM) Coupling->Wash2 Step 4 Wash2->Deprotection Repeat Cycle End Elongated Peptide Wash2->End Final Cycle

Caption: Investigational SPPS workflow using the novel reagent.

Investigational Protocol: Fmoc Deprotection

This protocol replaces the standard piperidine solution in a typical Fmoc-SPPS cycle.[7]

Materials:

  • Fmoc-protected peptide-resin

  • 2-(Azetidine-1-carbonyl)piperidine

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Reagent Solution Preparation:

    • Prepare a 20% (v/v) solution of 2-(Azetidine-1-carbonyl)piperidine in DMF.

  • Deprotection Step:

    • Drain the solvent from the washed peptide-resin.

    • Add the 20% deprotection solution to the resin.

    • Agitate the mixture. We recommend starting with a standard deprotection time (e.g., 2 x 10 minutes) but monitoring closely.[4]

  • Monitoring:

    • The removal of the Fmoc group can be monitored by observing the UV absorbance of the dibenzofulvene-adduct in the filtrate. A longer reaction time may be necessary if the basicity is significantly lower than piperidine.

  • Washing:

    • Following deprotection, drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to ensure complete removal of the reagent and the dibenzofulvene adduct.

  • Subsequent Coupling:

    • Proceed with the standard coupling protocol for the next amino acid.

Data Summary and Experimental Design Considerations

As these are investigational protocols, rigorous validation is essential. The following parameters should be systematically evaluated.

Parameter to EvaluateApplication I (Capping)Application II (Deprotection)Analytical Method
Reaction Efficiency % Capping% Fmoc RemovalLC-MS, Kaiser Test
Optimal Concentration 0.1 M - 1.0 M10% - 30% (v/v)Purity analysis of test peptides
Optimal Reaction Time 2 - 24 hours5 - 40 minutesPurity analysis of test peptides
Side Reaction Profile N/AAspartimide, RacemizationHPLC, LC-MS
Peptide Purity Crude Purity (%)Crude Purity (%)HPLC
Overall Yield Isolated Yield (%)Isolated Yield (%)Gravimetric analysis

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood. Piperidine and its derivatives can be volatile and have strong odors.

  • Toxicity: The toxicological properties of 2-(Azetidine-1-carbonyl)piperidine are not well-established. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

The dual-use potential of 2-(Azetidine-1-carbonyl)piperidine presents an exciting, albeit theoretical, avenue for innovation in solid-phase synthesis. Its application as a capping agent could provide a novel method for introducing a strained, reactive azetidine handle onto peptides for diverse post-synthetic modifications, such as cyclization or conjugation. Its use as a deprotection agent, while less likely to supplant piperidine, offers a platform to study the structure-activity relationship of deprotection bases and their impact on minimizing side reactions. The protocols outlined here serve as a foundational guide for researchers to begin the empirical validation required to determine the true utility and limitations of this novel reagent in the demanding field of peptide synthesis.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Sourced from general knowledge of SPPS literature, similar principles discussed in[6])

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from Amerigo Scientific website. [Link: https://www.amerigoscientific.com/decoding-the-art-of-chemical-synthesis-a-deep-dive-into-solid-phase-peptide-synthesis-and-spps-resins.html]
  • Foley, D. J., & Chekshin, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216k]
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link: https://www.heterocycles.jp/newlibrary/downloads/PDF/23328/84/1]
  • Gasser, G., & Metzler-Nolte, N. (2012). The Use of Azides in the Synthesis of Bioactive Molecules. Current Opinion in Chemical Biology, 16(3-4), 287-294. (Related principles of azide chemistry discussed in[8])

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (General SPPS principles)
  • Ma, Y. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Journal of Peptides, 1(1), 1-11. [Link: https://openaccesspub.org/jop/article/1951]
  • Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link: https://www.tandfonline.com/doi/full/10.1080/00304948.2021.1876615]
  • BenchChem. (2025). Piperidine-1-carbonyl azide chemical properties. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/bcp2333649]
  • Al-Karadaghi, S., et al. (2011). Synthesis and reactivity of azetidines. Lockss. [Link: https://serve.org/serve-content/heterocycles/84/1/223.pdf]
  • Schindler, C. S. (2017). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. ResearchGate. [Link: https://www.researchgate.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_1]
  • Danishefsky, S. J., & Shahi, S. P. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15913348/]
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link: https://faculty.sites.uci.edu/nowick/files/2020/10/SPPS-Protocols-v1.7.2.pdf]
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/bchm4352-258]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link: https://www.aapptec.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from AAPPTec. [Link: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-i]
  • Atom Scientific. (n.d.). Piperidine for Peptide Synthesis. Retrieved from Atom Scientific. [Link: https://www.atomscientific.com/piperidine-for-peptide-synthesis]
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1543. [Link: https://www.mdpi.com/1420-3049/21/11/1543]

Sources

High-Precision Biocatalytic Synthesis of Chiral 2-Substituted Piperidines via Imine Reductases (IREDs)

[1]

Executive Summary

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs including blockbuster agents like methylphenidate (Ritalin) and tofacitinib (Xeljanz). However, installing chirality at the C2 position remains a synthetic bottleneck. Traditional metal-catalyzed hydrogenation often requires high pressure, toxic transition metals (Ir, Rh), and harsh conditions that compromise functional group tolerance.

This Application Note details the biocatalytic route using Imine Reductases (IREDs) . Unlike Transaminases (which install amines but struggle with ring closure) or Monoamine Oxidases (which are limited to deracemization), IREDs facilitate the asymmetric intramolecular reductive amination of amino-ketones. This method offers >99% enantiomeric excess (ee), ambient reaction conditions, and seamless scalability.

Scientific Foundation & Mechanism

The Challenge of the C2-Center

Synthesizing 2-substituted piperidines requires controlling the stereochemistry during the ring-closure step. In a biological context, this is achieved by reducing the cyclic imine (

The IRED Advantage

Imine Reductases (NADPH-dependent oxidoreductases) are the only enzyme class capable of reducing cyclic imines with high stereocontrol.

  • Mechanism: The reaction proceeds via the spontaneous cyclization of an open-chain amino-ketone into a cyclic iminium ion. The IRED then transfers a hydride from NADPH to the C=N bond, establishing the chiral center at C2.

  • Thermodynamics: The equilibrium between the open-chain amino-ketone and the cyclic imine is pH-dependent. IREDs drive the equilibrium toward the cyclic amine product by irreversibly reducing the imine.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition and the enzymatic reduction pathway.

IRED_MechanismSubstrateAmino-Ketone(Open Chain)ImineCyclic Imine(Δ1-Piperideine)Substrate->ImineSpontaneousCyclization (pH dep.)Imine->SubstrateHydrolysisComplexEnzyme-SubstrateComplexImine->ComplexBindingProductChiral 2-SubstitutedPiperidineComplex->ProductHydride Transfer(Stereoselective)CofactorNADPH -> NADP+Cofactor->Complex

Figure 1: Mechanistic pathway for the IRED-catalyzed synthesis of piperidines. The enzyme captures the cyclic imine from the equilibrium mixture.

Experimental Protocol: Synthesis of (S)-2-Methylpiperidine

This protocol describes the synthesis of (S)-2-methylpiperidine (an analogue of the alkaloid Coniine) using a recombinant IRED expressed in E. coli.

Materials & Reagents
  • Substrate: 5-oxohexanamine (often generated in situ from N-Cbz-5-aminopentan-2-one or via transaminase cascade).

  • Biocatalyst: E. coli whole cells expressing Streptomyces sp.[1] IRED (e.g., S. kanamyceticus IRED).[1][2][3]

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to recycle NADP+ back to NADPH).[4]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (5% v/v) as cosolvent.

Workflow Diagram

WorkflowStep11. Biocatalyst Prep(Grow E. coli, Induce, Harvest)Step22. Reaction Assembly(Buffer, Glucose, GDH, IRED, Substrate)Step1->Step2Step33. Incubation(30°C, 180 rpm, 24h)Step2->Step3Step44. Quench & Extraction(Basify to pH 12, Extract w/ DCM)Step3->Step4Step55. Analysis(GC-FID / Chiral HPLC)Step4->Step5

Figure 2: Step-by-step experimental workflow for preparative scale synthesis.

Detailed Step-by-Step Procedure
Phase 1: Preparation of the Biocatalyst
  • Inoculation: Inoculate 10 mL LB medium (with antibiotic) with a single colony of E. coli containing the IRED plasmid. Incubate overnight at 37°C.

  • Expression: Transfer to 400 mL TB medium. Grow to OD600 = 0.6–0.8. Induce with IPTG (0.5 mM) and incubate at 20°C for 20 hours.

  • Harvest: Centrifuge cells (4000 x g, 20 min). Resuspend wet cells in KPi buffer (100 mM, pH 7.0) to a concentration of 50 mg/mL (wet cell weight). Note: Cells can be used fresh or stored at -80°C.

Phase 2: Biotransformation (100 mL Scale)
  • Reaction Mix: In a 250 mL Erlenmeyer flask, combine:

    • 85 mL KPi Buffer (100 mM, pH 7.0).

    • 200 mg Glucose (4 equivalents relative to substrate).

    • 10 mg Exogenous GDH (if using purified enzyme) or rely on endogenous E. coli metabolism (for whole cells).

    • 1 mM NADP+ (catalytic amount).

  • Substrate Addition: Dissolve 500 mg of 5-oxohexanamine HCl in 5 mL water. Add to the flask.

  • Initiation: Add 10 mL of the IRED cell suspension.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

    • Critical Control: Monitor pH every 4 hours. If pH drops below 6.5, adjust with 1M NaOH. IRED activity drops significantly below pH 6.0.

Phase 3: Work-up and Analysis
  • Quenching: Basify the reaction mixture to pH >12 using 10M NaOH. Reasoning: This ensures the piperidine is in its free base form, which is extractable.

  • Extraction: Extract 3x with 30 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Derivatization (Optional for Analysis): React a small aliquot with acetic anhydride to form the N-acetyl derivative for chiral GC analysis.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate carefully (piperidines can be volatile). Isolate as HCl salt by adding HCl in diethyl ether.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and validated solutions based on recent literature [1, 2].

ParameterObservationRoot CauseCorrective Action
Low Conversion < 10% productSubstrate inhibition or low pHMaintain pH 7.0–7.5. Feed substrate in batches (fed-batch mode) to keep concentration < 10 mM.
Racemic Product 0–20% eeSpontaneous reduction or wrong enzymeEnsure "No Enzyme" control is negative. Switch to a different IRED homolog (e.g., from AspRedAm family) [3].
Emulsion During extractionCell debrisCentrifuge the reaction mixture before extraction to remove biomass.
Side Products Alcohol formationKetoreductase (KRED) contaminationUse purified IRED enzyme instead of whole cells, or use E. coli strains with KRED knockouts.

Case Study: Synthesis of (S)-Coniine

Target: (S)-2-propylpiperidine (Coniine).[5] Source: Streptomyces sp.[1][2] GF3587 IRED.[1] Outcome: In a benchmark study by the Turner group, the use of an (R)-selective IRED yielded (R)-coniine with 99% ee. Conversely, using wild-type IREDs from Paenibacillus yielded the (S)-enantiomer.

  • Substrate: 5-oxooctanamine.

  • Yield: 85% isolated yield.

  • Selectivity: >99% ee.[4][6][7]

  • Significance: This demonstrates that simply swapping the IRED sequence allows access to either enantiomer without changing the physical reaction setup [4].

References

  • Aleku, G. A., et al. (2017). A Reductive Aminase from Aspergillus oryzae. Nature Chemistry. Link

  • Mangas-Sanchez, J., et al. (2017). Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Imine Reductase Catalysis. Chemistry – A European Journal. Link

  • Grogan, G. (2018).[2][4] Imine Reductases: Structure, Mechanism, and Application. Current Opinion in Chemical Biology. Link

  • Wetzl, D., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemBioChem.[2] Link

  • Roiban, G. D., et al. (2017).[2] Efficient Biocatalytic Reductive Aminations by Extending the Imine Reductase Toolbox. ChemCatChem.[2] Link

Advanced One-Pot Architectures: Functionalized Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is the structural backbone of over 12,000 biologically active compounds, including blockbuster drugs like Donepezil and Fentanyl. Traditional linear synthesis of functionalized piperidines often requires 5-8 steps, involving cumbersome protection/deprotection cycles and isolation of unstable intermediates.

This guide details two high-impact One-Pot Protocols that bypass these bottlenecks. By leveraging Multicomponent Reactions (MCRs) and Cascade Cyclizations , researchers can access stereochemically rich piperidine scaffolds with high atom economy.[1]

Key Technical Advantages[1][2][3]
  • Atom Economy: >85% for both protocols.

  • Stereocontrol: Access to specific diastereomers (e.g., 2,6-cis or trans) via catalyst tuning.

  • Scalability: Protocols are designed for milligram-to-gram scale transitions without re-optimization.

Strategic Overview: The Chemical Logic

We define two distinct synthetic pathways based on the desired structural outcome:

FeaturePathway A: The Precision Route Pathway B: The Diversity Route
Methodology Stereoselective Aza-Prins Cyclization Pseudo-Five-Component MCR
Key Mechanism Intramolecular electrophilic cyclization via iminium ion.Intermolecular Mannich-type cascade condensation.
Target Complexity High Stereochemical Precision (Chiral centers at C2, C4).High Substituent Density (Penta-substituted rings).
Primary Reagents Homoallylic amines + Aldehydes + Lewis Acid.[1][2]Amines + Aldehydes +

-Ketoesters.[3][4][5]
Ideal Application Natural product synthesis, specific isomer targeting.Combinatorial library generation, fragment-based drug discovery.

Protocol A: Stereoselective Aza-Prins Cyclization

Objective: Synthesis of 2,4-disubstituted or 2,4,6-trisubstituted piperidines with high diastereoselectivity.

Mechanistic Insight

The reaction proceeds via the condensation of a homoallylic amine with an aldehyde to form an iminium ion. A Lewis acid promotes the intramolecular attack of the alkene onto the iminium, generating a carbocation at C4. This cation is trapped by a nucleophile (often a halide from the Lewis acid or an external nucleophile), resulting in the piperidine ring.[6][7] The thermodynamics favor the 2,6-trans isomer (equatorial substituents) to minimize 1,3-diaxial interactions.

Visualization: Aza-Prins Reaction Pathway

AzaPrinsMechanism Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H2O) Transition Chair-like Transition State Iminium->Transition Lewis Acid (InCl3) Coordination Cation Piperidinyl Cation (C4) Transition->Cation Intramolecular Cyclization Product 2,4,6-Substituted Piperidine Cation->Product Nucleophilic Trap (Cl- or Ext. Nu)

Figure 1: Mechanistic flow of the Lewis Acid-mediated Aza-Prins cyclization showing the critical cation formation step.[6]

Experimental Protocol

Reagents:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Indium(III) Chloride (

    
    ) (10-20 mol%) or Iron(III) Chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.1 mmol) and homoallylic amine (1.0 mmol) in anhydrous DCM (5 mL). Add activated 4Å molecular sieves to sequester water. Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Cyclization: Cool the mixture to 0°C. Add

    
     (0.1 mmol, 10 mol%) in one portion.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Note: For less reactive aldehydes, reflux in DCE (83°C) may be required.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 75–92% Stereoselectivity: Typically >90:10 trans:cis (2,6-relationship).

Protocol B: Pseudo-Five-Component MCR

Objective: Rapid assembly of highly functionalized penta-substituted piperidines. Green Chemistry Note: This protocol can often be run in ethanol or water using surfactant catalysis (e.g., Sodium Lauryl Sulfate - SLS) or simple organic acids (Oxalic Acid), eliminating toxic halogenated solvents.

Mechanistic Insight

This reaction is a "pseudo-five-component" condensation because it utilizes two equivalents of amine and two equivalents of aldehyde reacting with one equivalent of


-ketoester.
  • Formation of Intermediates: Amine + Ketoester

    
     Enamine. Amine + Aldehyde 
    
    
    
    Imine.
  • Coupling: The enamine attacks the imine (Mannich-type).

  • Cascade: Subsequent condensation with the second aldehyde molecule and intramolecular cyclization seals the ring.

Visualization: MCR Workflow

MCRWorkflow cluster_inputs Amine Aromatic Amine (2.0 equiv) Mix Mix in EtOH + Catalyst (Oxalic Acid) Amine->Mix Aldehyde Aromatic Aldehyde (2.0 equiv) Aldehyde->Mix Keto Beta-Ketoester (1.0 equiv) Keto->Mix Stir Stir at RT (2-5 Hours) Mix->Stir Precip Product Precipitation Stir->Precip Spontaneous Filter Filtration & Wash (No Column Needed) Precip->Filter

Figure 2: Workflow for the Pseudo-Five-Component synthesis. Note the "No Column" purification advantage.

Experimental Protocol

Reagents:

  • Aniline derivative (2.0 mmol)[3]

  • Benzaldehyde derivative (2.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)[3]

  • Catalyst: Oxalic Acid Dihydrate (10 mol%) OR Sodium Lauryl Sulfate (SLS) (10 mol%)

  • Solvent: Ethanol (5 mL) (or Water for SLS method)

Step-by-Step Procedure:

  • Pre-mixing: In a 25 mL flask, combine the aniline (2 mmol) and ethyl acetoacetate (1 mmol) in Ethanol (5 mL). Stir for 20 minutes to facilitate initial enamine formation.

  • Addition: Add the aldehyde (2 mmol) and the catalyst (Oxalic acid, 0.09g).

  • Reaction: Stir at ambient temperature.

    • Observation: The reaction mixture typically thickens as the product precipitates.

    • Time: 2–5 hours depending on substituent electronics (electron-withdrawing groups on aldehyde may speed up the reaction).

  • Isolation: Filter the solid precipitate.

  • Purification: Wash the solid with cold ethanol (2 x 3 mL) and then water. Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed.

Expected Yield: 85–96% Data Output: Products are typically yellow/orange solids.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Protocol A: Low Yield Moisture contamination hydrolyzing the imine.Ensure molecular sieves are fresh; switch to anhydrous solvents.
Protocol A: Poor Diastereoselectivity Reaction temperature too high.Run the cyclization step at -78°C or -20°C; switch to a bulkier Lewis Acid (e.g., MAD).
Protocol B: No Precipitation Product is soluble in EtOH; or incomplete reaction.Cool flask in ice bath to induce precipitation. If oil forms, evaporate solvent and triturate with ether.
Protocol B: Sticky Solid Incomplete removal of catalyst/oligomers.Wash thoroughly with water (to remove oxalic acid) and cold ether.

References

  • Review of Aza-Prins Methodology

    • Title: A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines.[1][2][6][8]

    • Source:Chemical Communic
    • URL:[Link]

  • Organocatalytic Cascade (MCR)

    • Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.[4][9]

    • Source:Organic Letters (ACS).
    • URL:[Link]

  • Green Chemistry MCR Protocol

    • Title: One-pot multi-component green synthesis of highly substituted piperidines using Sodium Lauryl Sulfate (SLS).[3]

    • Source:Growing Science / Current Chemistry Letters.
    • URL:[Link]

  • Oxalic Acid Catalyzed MCR

    • Title: One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst.[10]

    • Source:Chinese Chemical Letters (via Academia.edu/Elsevier).
    • URL:[Link]

Sources

Staudinger Ketene-Imine Cycloaddition: A Detailed Guide to Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the β-Lactam Ring

The β-lactam (azetidinone) motif stands as a cornerstone in medicinal chemistry, most famously as the core structure of penicillin and subsequent generations of antibiotics.[1] Its unique strained four-membered ring imparts significant biological activity, extending beyond antibacterials to include cholesterol absorption inhibitors, anticancer agents, and more.[2] The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most robust and versatile methods for the synthesis of this critical heterocyclic scaffold.[3][4] This [2+2] cycloaddition provides a convergent and often stereocontrolled route to a wide array of substituted β-lactams.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical protocols for employing the Staudinger cycloaddition in the synthesis of azetidinones.

Section 1: Mechanistic Insights and Stereochemical Control

A thorough understanding of the reaction mechanism is paramount for predicting and controlling the stereochemical outcome of the Staudinger cycloaddition. The reaction is not a concerted process but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate.[6][7][8]

1.1 The Stepwise Mechanism: A Tale of Two Steps

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[3] This forms a zwitterionic intermediate which then undergoes a conrotatory ring closure to furnish the final β-lactam product.[3] The stereochemistry of the final product is determined during this ring-closing step.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketene Ketene (R1, R2-C=C=O) zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic Attack imine Imine (R3-CH=N-R4) imine->zwitterion beta_lactam β-Lactam zwitterion->beta_lactam Conrotatory Ring Closure

Caption: The stepwise mechanism of the Staudinger cycloaddition.

1.2 Navigating Stereoselectivity: Key Influencing Factors

The relative stereochemistry of the substituents at the C3 and C4 positions of the azetidinone ring is a critical aspect of the synthesis. Several factors influence the cis/trans selectivity of the reaction:

  • Imine Geometry: The geometry of the starting imine plays a crucial role. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] This is due to the sterics involved in the ring closure of the zwitterionic intermediate.

  • Ketene Substituents: The electronic nature of the substituents on the ketene also directs the stereochemical outcome. Ketenes bearing strong electron-donating groups typically favor the formation of cis-β-lactams.[1] Conversely, ketenes with electron-withdrawing groups tend to produce trans-β-lactams.[1] This is attributed to the influence of these substituents on the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate.

  • Reaction Temperature: Lower reaction temperatures often enhance the diastereoselectivity of the cycloaddition.

  • Catalysis: The advent of catalytic asymmetric Staudinger reactions has provided powerful tools for controlling both enantioselectivity and diastereoselectivity.[5][9] Chiral nucleophiles, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have proven effective in catalyzing the reaction with high stereoselection.[5] The choice of the nitrogen-protecting group on the imine can also dramatically influence the cis/trans selectivity in catalytic variants.[10][11]

Section 2: Practical Considerations and Protocol Design

Successful execution of the Staudinger cycloaddition hinges on careful consideration of the starting materials and reaction conditions.

2.1 The Challenge of Ketenes: In Situ Generation Strategies

Ketenes are often unstable and prone to polymerization, necessitating their in situ generation.[7][12] Several reliable methods exist for this purpose:

  • Dehydrohalogenation of Acyl Chlorides: This is the most common method, where an acyl chloride is treated with a tertiary amine base (e.g., triethylamine) in the presence of the imine.[4][12] The ketene is generated transiently and immediately trapped by the imine.

  • Wolff Rearrangement: α-Diazoketones can undergo a thermally or photochemically induced Wolff rearrangement to generate ketenes.[1][12] This method is particularly useful for preparing certain types of ketenes.

  • Carboxylic Acid Activation: Carboxylic acids can be activated in situ to form mixed anhydrides, which then eliminate to generate the ketene. Reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have been successfully employed for this purpose.[2]

2.2 Essential Experimental Parameters

  • Solvent: Anhydrous, aprotic solvents are crucial to prevent hydrolysis of the imine and the ketene. Dichloromethane (DCM) is a commonly used solvent.[1]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Temperature Control: Cooling the reaction mixture, often to 0 °C or -78 °C, is frequently necessary to control the reaction rate and minimize side reactions.[3]

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the Staudinger ketene-imine cycloaddition.

Protocol 3.1: General Procedure for β-Lactam Synthesis via In Situ Ketene Generation from an Acyl Chloride

This protocol outlines the most widely used method for Staudinger cycloaddition.

Protocol_1 start Start setup Set up a flame-dried flask under an inert atmosphere. start->setup add_reagents Add the imine and a tertiary amine base (e.g., triethylamine) to an anhydrous solvent (e.g., DCM). setup->add_reagents cool Cool the solution to the desired temperature (e.g., 0 °C). add_reagents->cool prepare_acyl_chloride Prepare a solution of the acyl chloride in the anhydrous solvent. cool->prepare_acyl_chloride add_acyl_chloride Add the acyl chloride solution dropwise to the imine solution over 1-2 hours. prepare_acyl_chloride->add_acyl_chloride stir Stir the reaction at the same temperature for an additional 2-4 hours. add_acyl_chloride->stir monitor Monitor the reaction progress by TLC. stir->monitor quench Quench the reaction with a saturated aqueous solution of ammonium chloride. monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash_dry Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. extract->wash_dry purify Purify the crude product by chromatography or recrystallization. wash_dry->purify end End purify->end

Caption: Workflow for Staudinger cycloaddition via in situ ketene generation.

Step-by-Step Methodology:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve the imine (1.0 eq) and a tertiary amine base such as triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 - 1.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1 to 2 hours.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2 to 4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting materials.[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3] Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate.[3]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired β-lactam.

Protocol 3.2: One-Pot Synthesis using a Carboxylic Acid Activator (EEDQ)

This method offers a convenient alternative to using acyl chlorides.[2]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the carboxylic acid (1.0 eq), the imine (1.0 eq), N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.1 eq), and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 3.1.

Section 4: Troubleshooting and Optimization

Despite its utility, the Staudinger cycloaddition can present challenges. The following table summarizes common problems and their solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield - Inactive reagents- Presence of moisture- Ketene polymerization- Ensure all reagents are pure and dry.- Use scrupulously dried solvents and glassware.[3]- Perform the reaction at a lower temperature to minimize polymerization.- Add the acyl chloride slowly to maintain a low concentration of the ketene.
Formation of Side Products - Imine hydrolysis- [4+2] Cycloaddition with α,β-unsaturated substrates- Strictly anhydrous conditions are essential.[3]- For α,β-unsaturated systems, careful control of reaction temperature and stoichiometry is necessary.
Incorrect or Poor Stereoselectivity - Isomerization of the zwitterionic intermediate- Non-optimal reaction temperature- Lower the reaction temperature.- Screen different solvents.- Consider using a catalytic asymmetric variant for enhanced stereocontrol.[5]

Section 5: Applications in Drug Development and Beyond

The Staudinger ketene-imine cycloaddition is a powerful tool in the synthesis of a vast array of biologically active molecules. Its application in the synthesis of β-lactam antibiotics is well-established.[1] Furthermore, the resulting azetidinones serve as versatile synthetic intermediates, which can be further elaborated into other valuable compounds such as β-amino acids and γ-amino alcohols.[5][10] The development of one-pot, multicomponent versions of the Staudinger synthesis further enhances its efficiency and applicability in modern drug discovery.[1]

Conclusion

The Staudinger ketene-imine cycloaddition has remained a cornerstone of heterocyclic synthesis for over a century, a testament to its reliability and versatility. By understanding the underlying mechanism, carefully controlling reaction parameters, and leveraging modern catalytic methods, researchers can effectively harness this powerful transformation for the synthesis of novel azetidinones with significant potential in drug development and other areas of chemical science.

References

  • Staudinger synthesis - Wikipedia. Available at: [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1572–1573. Available at: [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis | Bentham Science Publishers. (2024). Available at: [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic asymmetric Staudinger reactions to form beta-lactams: an unanticipated dependence of diastereoselectivity on the choice of the nitrogen substituent. Journal of the American Chemical Society, 127(33), 11586–11587. Available at: [Link]

  • Al-Abed, Y., & Al-Qawasmeh, R. A. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1461-1465. Available at: [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry | Illinois. (2002). Available at: [Link]

  • Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent - Organic Chemistry Portal. (2005). Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Available at: [Link]

  • In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024). Available at: [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2000). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 65(23), 7613–7622. Available at: [Link]

  • Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - Beilstein Journals. (2013). Available at: [Link]

  • Filatov, V. E., Kuznetsova, J., Petrovskaya, L., Yuzabchuk, D., Tafeenko, V. A., & Zyk, N. V. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22896–22904. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Organic Chemistry, 8(10), 915-946. Available at: [Link]

  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC. (2022). Available at: [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters, 8(26), 5987–5990. Available at: [Link]

  • Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies | Request PDF - ResearchGate. (2021). Available at: [Link]

  • The Staudinger Ligation | Chemical Reviews - ACS Publications. (2020). Available at: [Link]

  • Sequential Staudinger ketene–imine cycloaddition, RCM approach to polycyclic macrocyclic bisazetidinones - RSC Publishing. (n.d.). Available at: [Link]

  • The Staudinger Ligation - PubMed. (2020). Available at: [Link]

  • [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine - ResearchGate. (n.d.). Available at: [Link]

  • A New Drug-Release Method Using the Staudinger Ligation. | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Staudinger reaction - Wikipedia. (n.d.). Available at: [Link]

  • Staudinger Ketene−Imine Cycloaddition, RCM Approach to Macrocrocyclic Bisazetidinones | The Journal of Organic Chemistry - ACS Publications. (2009). Available at: [Link]

  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed. (2008). Available at: [Link]

Sources

Application Note: 2-(Azetidine-1-carbonyl)piperidine Scaffolds in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the design, synthesis, and application of 2-(Azetidine-1-carbonyl)piperidine (Pipecolyl-Azetidine) scaffolds. In peptidomimetics, this structural motif serves as a conformationally restricted surrogate for the Proline-Proline (Pro-Pro) dipeptide sequence.

By coupling the six-membered piperidine ring (Pipecolic acid derivative) with the strained four-membered azetidine ring, researchers can access unique regions of the Ramachandran plot not accessible to natural peptides. This scaffold is critical for:

  • Inducing

    
    -turns:  Stabilizing Type I and Type II' 
    
    
    
    -turns in short peptides.
  • Modulating Cis/Trans Isomerization: The azetidine amide bond possesses a lower barrier to cis/trans isomerization compared to proline, allowing dynamic conformational sampling.

  • Metabolic Stability: The non-natural ring sizes provide resistance against prolyl oligopeptidases.

Structural & Mechanistic Analysis

The "Ring-Contraction" Effect

The core innovation of this scaffold lies in the interplay between the puckered 4-membered azetidine ring and the chair-conformation 6-membered piperidine ring.

FeatureProline (Natural)Azetidine (4-Membered)Piperidine (6-Membered)
Ring Conformation Envelope (C

-endo/exo)
Puckered / PlanarChair / Boat

Angle Constraint
Fixed ~ -65°Flexible (-90° to -60°)Rigid (-60°)
Amide Isomerization High BarrierLower BarrierHigh Barrier
Lipophilicity ModerateLowerHigher
Conformational Logic

When linked via a carbonyl (amide bond) at the Piperidine-2-position, the 2-(Azetidine-1-carbonyl)piperidine scaffold creates a "kink" in the peptide backbone.

  • The Piperidine (Pipecolic) moiety acts as a bulky, hydrophobic anchor, enforcing a trans-amide preference at its N-terminus.

  • The Azetidine moiety , due to ring strain and reduced steric clash at the

    
     protons, allows the central amide bond (between Pip and Aze) to populate the cis-rotamer more readily than a Pro-Pro bond. This is crucial for mimicking turn structures found in GPCR ligands and bioactive macrocycles.
    
Mechanism of Action Pathway

The following diagram illustrates how the scaffold influences peptide geometry:

G Start Linear Peptide Sequence Insert Insert 2-(Azetidine-1-carbonyl)piperidine Start->Insert Constraint Steric Constraint (Piperidine Chair) Insert->Constraint Backbone Restriction Isomerism Cis/Trans Amide Equilibrium (Azetidine) Insert->Isomerism Ring Strain Effect Turn Beta-Turn Stabilization Constraint->Turn Isomerism->Turn Access to Type VI Turns Outcome High-Affinity Ligand / Protease Resistance Turn->Outcome

Figure 1: Mechanistic pathway of turn induction using the Pipecolyl-Azetidine scaffold.

Experimental Protocols

Synthesis of N-Boc-2-(Azetidine-1-carbonyl)piperidine

Objective: Synthesize the core dipeptide mimetic block for use in SPPS (Solid Phase Peptide Synthesis) or Fragment-Based Drug Discovery.

Reagents:

  • (S)-N-Boc-Pipecolic acid (1.0 eq)

  • Azetidine hydrochloride (1.1 eq)

  • HATU (1.1 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DCM (Dichloromethane) / DMF (Dimethylformamide)[1]

Protocol:

  • Activation: Dissolve (S)-N-Boc-Pipecolic acid (1 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3 mmol).
    
  • Coupling Agent: Cool to 0°C. Add HATU (1.1 mmol) and stir for 15 minutes to form the active ester.

    • Note: T3P (50% in EtOAc) is preferred for large-scale to reduce epimerization at the Pipecolic alpha-carbon.

  • Amine Addition: Add Azetidine hydrochloride (1.1 mmol) directly to the solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), Sat.

    
     (2x), and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% of a colorless oil/solid.

Incorporation into Peptides (Solid Phase)

Context: This scaffold is typically introduced as a building block.

Protocol:

  • Deprotection: Treat the resin-bound peptide (with free amine) with standard Fmoc/Boc deprotection cycles.

  • Coupling the Scaffold:

    • If the scaffold is the C-terminus: Load N-Boc-2-(Azetidine-1-carbonyl)piperidine onto Chlorotrityl resin via the Piperidine-COOH (requires starting with Pipecolic acid on resin, then coupling Azetidine? Correction: The scaffold described is an amide.[2] To put it in a chain, you need a handle on the Azetidine, e.g., 3-carboxylic acid or 3-amino group.[2][3]

    • Standard Use Case (Capping): If used as a terminal cap (inhibitor design), couple the free acid of the scaffold to the N-terminus of the resin-bound peptide.

    • Standard Use Case (Internal Turn): Use (S)-N-Fmoc-Piperidine-2-carboxylic acid coupled to 3-Amino-Azetidine-N-Fmoc (orthogonal protection required).

    • For the specific title molecule (Unsubstituted Azetidine): It acts as a C-terminal cap .

      • Step 1: Synthesize peptide on resin.[4]

      • Step 2: Cleave peptide retaining side-chain protection (e.g., 1% TFA in DCM).

      • Step 3: Solution phase coupling of the peptide C-terminus to 2-(Azetidine-1-carbonyl)piperidine (if the scaffold is treated as the amine nucleophile, i.e., Azetidine coupled to Pipecolic).

      • Clarification: The title molecule is likely the product of coupling.

      • Correct Workflow: Couple N-Boc-Pipecolic Acid to the peptide N-terminus. Then, deprotect Boc. Then, react with Triphosgene/Azetidine (if Urea) or Activate and couple Azetidine (if Amide).

Self-Validating Step (QC):

  • NMR Check: The presence of rotamers is a hallmark of this scaffold. In

    
     NMR (DMSO-
    
    
    
    ), expect dual peaks for the
    
    
    -proton of the piperidine ring (approx. 4.5–5.0 ppm) due to cis/trans isomerism of the pipecolyl-azetidine bond. Ratio is typically 60:40 to 80:20 (trans:cis).

Data Analysis & Interpretation

NMR Rotamer Analysis

The rigid nature of the scaffold leads to distinct NMR signatures.

SignalChemical Shift (

)
MultiplicityInterpretation
Pip

-H (Major)
4.60 - 4.80dd / mTrans-rotamer (Amide oxygen anti to Pip

-H)
Pip

-H (Minor)
5.10 - 5.30dd / mCis-rotamer (Amide oxygen syn to Pip

-H)
Aze Ring Protons 3.80 - 4.20m (broad)Azetidine ring puckering dynamics
Pip Ring Protons 1.40 - 2.20mChair conformation envelope
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of Pipecolic acid (secondary amine).Use strong coupling agents (HATU, PyBOP) and extended reaction times (12h+). Double coupling is recommended.
Epimerization Over-activation of the carboxylic acid.Use T3P or collidine as base. Maintain 0°C during activation.
Incomplete Deprotection Steric bulk of the Piperidine ring shielding the N-Boc.Use 50% TFA/DCM instead of 20%. Increase time to 1 hour.

Visualizing the Synthesis Workflow

Synthesis Start Start: (S)-N-Boc-Pipecolic Acid Step1 Activation (HATU/DIPEA, 0°C) Start->Step1 Intermed Intermediate: Active Ester Step1->Intermed 15 min Step2 Addition of Azetidine HCl Product Product: N-Boc-2-(Azetidine-1-carbonyl)piperidine Step2->Product Amide Bond Formation (4-6h) Intermed->Step2 Deprotect TFA Deprotection (Optional) Product->Deprotect If extending chain

Figure 2: Synthetic workflow for the generation of the protected scaffold.

References

  • Conformational Preferences of Azetidine and Piperidine: Kang, Y. K., & Park, H. S. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry A, 111(18), 3648–3656.

  • Azetidine Synthesis and Reactivity: Bott, T. M., & West, F. G. (2012).[5][6] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[7]

  • Piperidine Scaffolds in Peptidomimetics: Murphy, P. V., & Dunne, J. L. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds.[8] Current Organic Synthesis, 3(4).

  • Macrocyclic Applications: Effect of Azetidine on Macrocyclization and Protease Stability. Chemistry – A European Journal, 2024.[9]

  • Solid-Phase Synthesis Strategies: Gomez, A. et al. (2021).[10] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9).

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in the formation of this critical heterocyclic scaffold. The piperidine motif is one of the most prevalent non-aromatic rings in FDA-approved drugs, making its stereocontrolled synthesis a cornerstone of modern pharmaceutical development.[1]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the mechanistic reasoning required to adapt and innovate.

Section 1: Foundational Concepts & General Troubleshooting

This section addresses overarching principles that govern stereoselectivity and provides a framework for diagnosing and solving common issues.

FAQ 1: My piperidine synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

When faced with low diastereoselectivity, a systematic approach is crucial. Stereochemical outcomes are dictated by the relative transition state energies leading to the different diastereomers. Your goal is to increase this energy difference.

Initial Troubleshooting Workflow:

  • Temperature: This is often the most impactful and easily modified parameter. Lowering the reaction temperature can significantly enhance selectivity by capitalizing on smaller differences in activation energies between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of substrates and the solvation of transition states. Systematically screen a range of solvents (e.g., from non-polar like toluene to polar aprotic like THF or DCM, and polar protic if applicable).

  • Steric Bulk: The steric environment around the forming stereocenters is paramount.

    • Substrate: Can you increase the steric bulk of a directing group? For example, changing a protecting group from a Boc to a Cbz, or a methyl to a phenyl group, can create a stronger steric bias.

    • Reagent/Catalyst: If using a catalyst or a stoichiometric reagent, consider a more sterically demanding version. For chiral ligands in metal catalysis, this is a primary optimization strategy.

  • Lewis/Brønsted Acids/Bases: Additives can play a crucial role. Lewis acids can pre-organize the substrate through chelation, locking it into a specific conformation that favors one facial attack over the other.[2] Brønsted acids or bases can alter the nature of the active catalytic species or substrate.

Section 2: Diastereoselective Strategies - Controlling Relative Stereochemistry

This section focuses on methods where one or more existing stereocenters direct the formation of new ones.

Question 2: How can I selectively synthesize either the cis- or trans-2,6-disubstituted piperidine from a common precursor?

Controlling the cis/trans relationship in disubstituted piperidines is a frequent challenge. The strategy often depends on whether the cyclization is under kinetic or thermodynamic control.

Answer: Achieving selective access to either the cis or trans diastereomer often involves switching the reaction mechanism or conditions to favor a different stereochemical pathway.

  • cis-Isomers via Thermodynamic Equilibration: The cis-2,6-disubstituted piperidine is often the thermodynamically more stable isomer due to the preference of substituents to occupy equatorial positions. An iron-catalyzed thermodynamic equilibration of 2-alkenyl-6-substituted piperidines can be used to enrich the more stable cis-isomer.[3]

  • trans-Isomers via Kinetically Controlled Reactions: Kinetically controlled reactions, such as diastereoselective lithiation followed by trapping with an electrophile, can provide access to the trans isomer.[4][5] For N-Boc protected piperidines, lithiation often occurs equatorially, and subsequent reaction can lead to the trans product.[5]

  • Organocatalytic Aza-Michael Reactions: It is possible to access both isomers from common substrates using organocatalysis. The choice of catalyst and reaction conditions can favor different transition states, leading to either the cis or trans product with modest to excellent stereoselectivity.[6]

Workflow for Isomer-Selective Synthesis

G cluster_0 Goal: Selective Synthesis of 2,6-Disubstituted Piperidine Isomers start Common Acyclic Precursor cis_path Thermodynamic Control (e.g., Fe-catalyzed equilibration) start->cis_path trans_path Kinetic Control (e.g., Organocatalysis, Lithiation-Trapping) start->trans_path cis_product cis-2,6-Piperidine (Often Thermodynamically Favored) cis_path->cis_product trans_product trans-2,6-Piperidine (Kinetically Favored Product) trans_path->trans_product

Caption: Decision workflow for synthesizing cis/trans isomers.

Question 3: My intramolecular aza-Diels-Alder reaction shows poor endo/exo selectivity. How can I improve this?

Answer: The endo/exo selectivity in aza-Diels-Alder reactions is governed by a combination of steric repulsion and secondary orbital interactions in the transition state. Improving selectivity involves modifying these factors.

  • Lewis Acid Catalysis: The choice of Lewis acid is critical. Different Lewis acids can alter the geometry of the transition state. For inverse-electron-demand aza-Diels-Alder reactions, a chiral Lewis acid in combination with a chiral ligand, such as a DBFOX-Ph/Nickel catalyst system, can enforce high endo selectivity and enantioselectivity.[2]

  • N-Protecting Group: The group on the imine nitrogen significantly influences reactivity and selectivity. Electron-withdrawing groups (e.g., sulfonyl, carbamate) are essential for inverse-electron-demand reactions. The steric and electronic properties of this group can favor one transition state over another. For instance, a phenylsulfonyl group not only activates the diene but also dictates the stereochemical outcome through non-bonding orbital interactions and electrostatic attractions.[7][8]

  • Solvent and Temperature: As with general cases, lowering the temperature is a primary strategy. The solvent can also play a role in stabilizing or destabilizing the polar transition states.

Section 3: Enantioselective Strategies - Creating Chirality

This section covers methods for introducing chirality into the piperidine ring using external chiral sources like catalysts or auxiliaries.

Question 4: I need to synthesize an enantiomerically enriched 3-substituted piperidine. Which catalytic asymmetric methods are most effective?

Answer: Synthesizing enantioenriched 3-substituted piperidines has historically been challenging, but several powerful catalytic asymmetric methods have emerged. A highly effective modern approach is the Rh-catalyzed asymmetric reductive Heck reaction.[9][10]

This strategy involves a three-step process:

  • Partial Reduction of Pyridine: The aromatic pyridine starting material is first partially reduced to a dihydropyridine derivative.

  • Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A chiral rhodium catalyst mediates the reaction between the dihydropyridine and an aryl or vinyl boronic acid to form a 3-substituted tetrahydropyridine with high enantioselectivity.[9][10]

  • Final Reduction: The remaining double bond is reduced to afford the final enantioenriched 3-substituted piperidine.

This method is notable for its broad functional group tolerance and has been used in the formal synthesis of pharmaceuticals like Preclamol and Niraparib.[9][10]

Table 1: Influence of Chiral Ligand on Rh-Catalyzed Asymmetric Carbometalation

Entry Chiral Ligand Aryl Boronic Acid Yield (%) ee (%)
1 (R)-Segphos Phenyl 95 99
2 (R)-BINAP 4-Fluorophenyl 93 98
3 (R)-DTBM-Segphos 3-Thienyl 90 99

Data synthesized from principles described in Li, et al. (2023).[9][10]

Question 5: My organocatalytic domino Michael/aminalization reaction is not giving good enantioselectivity. What should I optimize?

Answer: Organocatalytic domino reactions that form multiple stereocenters in one pot are highly efficient but sensitive to reaction conditions. The enantioselectivity is determined by the ability of the chiral organocatalyst to create a well-defined chiral environment for the key bond-forming step. A prominent example is the synthesis of polysubstituted piperidines from aldehydes and nitroolefins using a diarylprolinol silyl ether catalyst.[11]

Key Optimization Parameters:

  • Catalyst Structure: The choice of organocatalyst is paramount. For prolinol-based catalysts, the steric bulk on the diaryl groups (e.g., phenyl vs. 3,5-bis(trifluoromethyl)phenyl) directly impacts the chiral pocket. O-silylation of the prolinol (e.g., with TMS) is often crucial for high selectivity.[11]

  • Acidic Additive: These reactions are often accelerated and their selectivity enhanced by a co-catalytic amount of a weak acid, such as benzoic acid. The acid can participate in the catalytic cycle, facilitating iminium ion formation and other key steps. The concentration of this additive should be carefully optimized (e.g., 10-30 mol %).[11]

  • Solvent/Water Content: The presence of small amounts of water can be beneficial or detrimental depending on the specific reaction. It is a parameter that must be rigorously screened.

  • Stoichiometry: The ratio of the nucleophile (aldehyde) to the electrophile (nitroolefin) should be optimized. An excess of the aldehyde is often used to ensure the reaction goes to completion.[11]

Protocol: Organocatalytic Domino Synthesis of a Polysubstituted Piperidine Based on the methodology by from Cai, et al.[11]

  • Setup: To a vial, add the trisubstituted nitroolefin (0.15 mmol, 1.0 equiv), O-TMS protected diphenylprolinol catalyst (10 mol %, 0.015 mmol), and benzoic acid (30 mol %, 0.045 mmol).

  • Reagent Addition: Add the aldehyde (0.30 mmol, 2.0 equiv) followed by the solvent (e.g., water, 0.3 mL).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting nitroolefin is consumed.

  • Workup: Upon completion, quench the reaction and perform an appropriate extraction with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral-phase HPLC analysis.[11]

Section 4: Advanced & Modern Methods

This section explores cutting-edge techniques that offer novel solutions for stereocontrol.

Question 6: Can enzymes be used to create chiral piperidine building blocks with high stereoselectivity?

Answer: Absolutely. Biocatalysis is a powerful and increasingly important strategy for stereoselective synthesis, offering exceptional selectivity under mild conditions.[12] A transformative approach combines biocatalytic C-H oxidation with chemical cross-coupling.[13][14]

The Strategy:

  • Biocatalytic C-H Oxidation: An enzyme, often a cytochrome P450 monooxygenase, selectively hydroxylates a specific, unactivated C-H bond on a pre-existing piperidine ring. This reaction is often highly enantio- and diastereoselective, creating a chiral hydroxylated piperidine from a simple achiral or racemic starting material.[13][15]

  • Cross-Coupling: The newly installed hydroxyl group serves as a handle for further functionalization. It can be converted into a reactive group that then participates in modern cross-coupling reactions (e.g., radical cross-coupling with nickel electrocatalysis) to install diverse substituents.[14]

This modular approach streamlines the synthesis of complex 3D molecules by installing chirality and a functional handle in a single, highly selective step.[13][14]

Conceptual Workflow: Biocatalysis-Enabled Piperidine Functionalization

G cluster_1 Biocatalytic Approach to Chiral Piperidines start Simple Piperidine (Achiral/Racemic) step1 Biocatalytic C-H Oxidation (Enzyme, e.g., P450) start->step1 intermediate Enantioenriched Hydroxy-Piperidine step1->intermediate step2 Activation & Radical Cross-Coupling (e.g., Ni-electrocatalysis) intermediate->step2 end Complex, Enantioenriched Functionalized Piperidine step2->end

Caption: A modern biocatalytic C-H oxidation workflow.

References
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Advances. [Link]

  • Zhu, J., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society. [Link]

  • Cai, Y., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • ResearchGate. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. Request PDF. [Link]

  • GtR. (n.d.). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. UKRI. [Link]

  • Renata, H., et al. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. [Link]

  • Renata, H., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]

  • White, M. C., et al. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Kim, S., et al. (2011). and 2,6-trans-Piperidines through Organocatalytic Aza-Michael Reactions: A Facile Synthesis of (+)-Myrtine and (−)-Epimyrtine. Organic Letters. [Link]

  • Laschat, S., & Dickner, T. (2002). Stereoselective Synthesis of Piperidines. Synthesis. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Drug Discovery News. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square. [Link]

  • Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Nagorny, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Chen, R., Tang, P., et al. (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • Helmchen, G., et al. (2007). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • Feringa, B. L., & de Vries, J. G. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. Journal of the American Chemical Society. [Link]

  • Ghorai, M. K., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]

  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • Oh, K. (2025). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules. [Link]

  • ResearchGate. (2025). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • Padwa, A. (2005). A Diels-Alder approach to the stereoselective synthesis of 2,3,5,6-tetra- and 2,3,4,5,6-pentasubstituted piperidines. Organic Letters. [Link]

  • Hong, R., et al. (2015). Stereoselectivity in N-Iminium Ion Cyclization: Development of an Efficient Synthesis of (±)-Cephalotaxine. Organic Letters. [Link]

  • ResearchGate. (n.d.). Trapping the intermediate iminium ion 8 with anucleophile: astraightforward entry to highly functionalizedp iperidines. [Link]

  • Atobe, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Sarpong, R. (2011). Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Chiral Integrity in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist Ticket ID: PIP-EPI-404

Welcome to the Chiral Integrity Support Center.

You have reached the Tier 3 Support Desk. We specialize in troubleshooting stereochemical loss during the synthesis and manipulation of piperidine scaffolds. Whether you are observing epimerization during Fmoc removal (using piperidine as a reagent) or during the functionalization of a chiral piperidine core (using piperidine as a substrate), this guide provides the protocols to restore stereochemical fidelity.

Part 1: Diagnostic Triage

Before applying a fix, we must identify the vector of epimerization. Please select the scenario that matches your observation:

ScenarioSymptomRoot CauseRecommended Module
A. Peptide Synthesis Loss of chirality in Cys/His residues or Aspartimide formation during Fmoc removal.[1][2]Piperidine (base) catalyzes proton abstraction at sensitive alpha-centers.Module 1
B. Scaffold Functionalization Racemization of Piperidine-2-carboxylic acid (Pipecolic acid) during amide coupling.Formation of Oxazolone intermediates or direct enolization.Module 2
C. N-Alkylation/Acylation C2-substituted piperidine epimerizes during reaction with halides or acyl chlorides.1,3-Allylic strain (A-strain) forcing thermodynamic equilibration.Module 2
Module 1: Piperidine as a Reagent (Fmoc-SPPS)

The Issue: Standard 20% Piperidine in DMF is the industry standard for Fmoc removal, but it is too aggressive for sensitive residues (Cys, His) and prone sequences (Asp-Gly), leading to racemization and aspartimide formation.

The Fix: The "Low-Epi" Deprotection Cocktail

To prevent base-catalyzed epimerization while maintaining efficient Fmoc removal, you must lower the basicity or buffer the environment.

Protocol: Buffered Deprotection

  • Standard Reagent: 20% Piperidine in DMF.[2][3]

  • The Modification: Add 0.1 M HOBt (1-Hydroxybenzotriazole) or 0.1 M Oxyma Pure to the deprotection solution.

    • Why? HOBt acts as an acidic buffer, suppressing the high pH that drives proton abstraction at the chiral center, without significantly hindering the nucleophilic attack required to remove the Fmoc group [1].

Alternative Protocol: The DBU/Piperazine Switch For extremely sensitive "difficult sequences," replace piperidine entirely.

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.

  • Mechanism: Piperazine is a better nucleophile but a weaker base than piperidine. DBU aids the deprotonation of the Fmoc-adduct but is bulky, reducing alpha-proton abstraction risks [2].

Decision Logic: Selecting the Right Cocktail

DeprotectionLogic Start Start: Fmoc Removal CheckSeq Check Sequence: Contains Cys, His, or Asp-Gly? Start->CheckSeq Standard Use Standard: 20% Piperidine/DMF CheckSeq->Standard No HighRisk Risk Identified: Epimerization Likely CheckSeq->HighRisk Yes Buffer Add 0.1M HOBt/Oxyma to Piperidine HighRisk->Buffer Extreme Is Racemization > 5%? Buffer->Extreme Extreme->Standard No (Solved) Switch Switch Reagent: 2% DBU + 5% Piperazine Extreme->Switch Yes (Persistent)

Figure 1: Decision tree for selecting Fmoc-deprotection conditions to minimize epimerization.

Module 2: Piperidine as a Substrate (Scaffold Functionalization)

The Issue: Chiral piperidines (especially C2-substituted, like pipecolic acid) are thermodynamically unstable. The cis and trans isomers often equilibrate under basic conditions to relieve A1,3 strain (allylic strain) between the N-substituent and the C2-substituent.

Troubleshooting Guide: Amide Coupling

When coupling N-protected pipecolic acid, the activation of the carboxylic acid often leads to Oxazolone formation . This intermediate is highly prone to racemization.

Protocol: Racemization-Free Coupling

  • Avoid: HATU/DIEA (Too basic).

  • Recommended System: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4]

    • Ratio: 1:1:1 (Acid:DIC:Oxyma).

    • Temperature: 0°C for activation, then ambient.

  • Collidine Substitution: If you must use uronium salts (HATU/HBTU), replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine . Collidine is a weaker base and sterically hindered, significantly reducing proton abstraction at the C2 position [3].

Mechanism of Failure: The Oxazolone Pathway

Oxazolone Start Activated Pipecolic Acid Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Amine Attack Direct Direct Attack (Desired Path) Start->Direct Fast Amine Attack Enol Stabilized Enol (Planar/Achiral) Oxazolone->Enol Base Catalysis Racemic Racemic Product (50:50 L/D) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation Product Chiral Product (>99% ee) Direct->Product

Figure 2: The Oxazolone pathway is the primary cause of epimerization during coupling. Fast nucleophilic attack (promoted by Oxyma) prevents the intermediate from lingering and enolizing.

Module 3: Analytical Verification (Marfey's Method)

You cannot fix what you cannot measure. Standard HPLC often fails to separate piperidine enantiomers. Marfey’s Method is the gold standard for verifying the chiral purity of secondary amines like piperidine.

Protocol: Marfey's Analysis for Piperidines

  • Derivatization:

    • Dissolve 50 µg of the piperidine sample in 100 µL water.

    • Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 40 µL of 1 M NaHCO3.

    • Incubate at 40°C for 1 hour.

  • Quenching: Stop reaction with 40 µL of 1 M HCl.

  • Analysis:

    • Inject onto C18 Reverse Phase HPLC.

    • Principle: FDAA converts enantiomers (L/D) into diastereomers (L-L and L-D), which have different physical properties and retention times on standard achiral columns [4].

Data Interpretation Table:

Retention Time (Example)SpeciesDiagnosis
12.4 minL-Pipecolic-FDAATarget Enantiomer
14.1 minD-Pipecolic-FDAAEpimer Impurity
Action Calculate %ee:

References
  • Steinauer, R., et al. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.[2] US Patent Application 20070270573A1. Link

    • Establishes the efficacy of HOBt additives in suppressing side reactions during piperidine deprotection.
  • RSC Advances. (2014). Piperazine/DBU: A safer and effective alternative to piperidine in Fmoc-SPPS.[5] RSC Advances. Link

    • Provides the protocol for the DBU/Piperazine altern
  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[3] BenchChem.[3][4] Link

    • Source for Collidine vs. DIEA base selection and Oxyma/DIC coupling protocols.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

    • The authoritative guide on using FDAA for chiral amine analysis.

Sources

Technical Support Center: Solubility Optimization for 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-(Azetidine-1-carbonyl)piperidine . It addresses the specific physicochemical challenges of this scaffold (a basic piperidine core coupled with a lipophilic azetidine amide) to ensure data integrity in biological assays.

Status: Active | Topic: Assay Preparation & Solubility | Role: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

2-(Azetidine-1-carbonyl)piperidine presents a classic "deceptive solubility" profile common in fragment-based drug discovery.

  • The Core: The piperidine ring contains a secondary amine (basic center, pKa ~9.5–10.5).

  • The Substituent: The azetidine-1-carbonyl moiety acts as a lipophilic, non-ionizable amide face.

  • The Problem: While thermodynamically soluble in acidic aqueous media, the free base form is lipophilic and prone to "oiling out" or kinetic precipitation when diluted from DMSO into neutral biological buffers (pH 7.4), leading to false negatives in enzymatic assays or inconsistent IC50 values.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: "Cloudiness" or precipitation immediately upon adding DMSO stock to media.

Diagnosis: Kinetic Solubility Failure. When you inject a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), you create a transient environment where the local concentration of the compound exceeds its solubility limit before the secondary amine can fully protonate. The compound aggregates (precipitates) faster than it ionizes.

The Fix: Acid-Assisted Protonation (The "Priming" Step). Do not dilute directly into neutral PBS.

  • Prepare an intermediate dilution in 10 mM HCl or a slightly acidic buffer (pH 5.0).

  • The low pH forces the piperidine nitrogen to protonate (

    
    ), converting the lipophilic free base into a highly soluble cation.
    
  • Dilute this soluble cation into your final assay buffer. The high dilution factor will restore the pH to 7.4, but the compound will remain in solution due to supersaturation stability or maintained ionization.

Issue 2: Compound precipitates in Phosphate Buffered Saline (PBS) but not in water.

Diagnosis: Common Ion Effect / Salting Out. If you are using the Hydrochloride (HCl) salt of the compound, diluting it into PBS (which contains high [NaCl] and phosphates) can reduce solubility.

  • Mechanism:[1][2][3] High ionic strength reduces the hydration shell around the cationic drug, forcing it out of solution.

The Fix:

  • Switch to HEPES or MOPS based buffers (lower ionic strength impact than PBS).

  • Reduce the stock concentration. If 10 mM crashes out, test 1 mM.

Issue 3: Variable potency (IC50) across different days.

Diagnosis: Adsorption to Plasticware. The lipophilic azetidine face of the molecule can bind to polypropylene (tips) or polystyrene (plates), especially when the compound is in its neutral (free base) state.

The Fix:

  • Use Low-Binding tips and plates.

  • Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This detergent forms micelles that sequester the lipophilic tail, preventing surface adsorption without inhibiting the pharmacophore.

Part 2: The "Golden Path" Protocol

This protocol is designed to maximize solubility for a cellular assay (Final Target: 10 µM in Media, <0.5% DMSO).

Reagents Required
ReagentGradePurpose
DMSOAnhydrous, SterilePrimary Stock Solvent
0.1 M HClSterile FilteredProtonation Agent
Assay BufferHEPES/Media (pH 7.4)Final Biological Matrix
Step-by-Step Workflow
  • Primary Stock Preparation (10 mM):

    • Dissolve the solid 2-(Azetidine-1-carbonyl)piperidine (Free Base) in 100% DMSO.

    • Note: Vortex vigorously. If solid persists, sonicate at 37°C for 5 minutes.

  • Intermediate "Priming" Dilution (100 µM):

    • Do NOT add DMSO stock directly to Media.

    • Prepare a 10 mM HCl solution in water.

    • Dilute the DMSO stock 1:100 into the 10 mM HCl solution.

    • Result: The compound is now fully protonated and stable in water. Final DMSO is 1%.

  • Final Assay Dilution (10 µM):

    • Dilute the Intermediate (100 µM) 1:10 into your Assay Buffer (pH 7.4).

    • Final Conditions: 10 µM Compound, 0.1% DMSO, negligible acidity (buffered by HEPES/Media).

Part 3: Visualization of Solubility Dynamics

The following diagram illustrates the kinetic pathway of the molecule during preparation.

SolubilityPathway cluster_fail Failure Mode Stock DMSO Stock (Neutral Free Base) Lipophilic Crash Precipitation Event (Kinetic Trap) Stock->Crash Direct Dilution into pH 7.4 Acid Acidic Intermediate (pH < 6.0) Stock->Acid Dilution into 10mM HCl Cation Protonated Species (Soluble Cation) Acid->Cation Rapid Protonation (NH -> NH2+) Assay Assay Well (pH 7.4, Soluble) Cation->Assay Dilution into Buffer

Figure 1: Comparison of the "Direct Dilution" failure mode (Red path) versus the "Acid-Assisted" success path (Green path). Protonation prevents the kinetic trap of precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just buy the salt form instead of the free base? A: Yes, if available. The Hydrochloride (HCl) or Trifluoroacetate (TFA) salts are significantly more water-soluble. However, even with salts, avoid dissolving them in DMSO first if possible; dissolve salts directly in water or buffer. If you must use DMSO (for library management), follow the "Acid-Assisted" protocol above to prevent the salt from dissociating and the free base from crashing out upon dilution.

Q: My assay is sensitive to pH changes. Will the HCl intermediate kill my cells? A: No. The protocol uses a 1:10 dilution of 10 mM HCl. The final concentration of HCl added to the well is 1 mM. Most cell culture media (DMEM, RPMI) and buffers (PBS, HEPES) have a buffering capacity of 20–50 mM. They will easily neutralize this slight acid addition without shifting the bulk pH.

Q: How stable is the compound in DMSO? A: Piperidine amides are generally stable. However, DMSO is hygroscopic (absorbs water from air). Over time, wet DMSO can cause hydrolysis of the amide bond (cleaving the azetidine from the piperidine).

  • Recommendation: Store 10 mM stocks in single-use aliquots at -20°C or -80°C. Discard aliquots after 3 freeze-thaw cycles.

Q: I see a "waxy film" on the surface of my media. What is this? A: This is the "Oiling Out" phenomenon characteristic of the free base. The compound has liquefied but not dissolved. This is dangerous because it creates a reservoir of high-concentration drug that can randomly detach and kill cells, causing false toxicity hits. Stop the experiment and restart using the Acid-Assisted protocol.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 4: Solubility).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.

  • PubChem Database. (2024). "Compound Summary: Piperidine-2-carboxamide derivatives." National Library of Medicine.

Sources

Technical Support Center: Managing Ring Strain in Azetidine Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide in-depth, field-proven insights into the unique challenges posed by the inherent ring strain of the four-membered azetidine core. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate the complexities of azetidine chemistry and achieve your synthetic goals.

Section 1: Troubleshooting Guide for Azetidine Synthesis

This section addresses specific experimental issues that researchers commonly encounter during the synthesis of azetidines. Each problem is analyzed from a mechanistic standpoint, with actionable solutions provided.

Low or No Yield of the Desired Azetidine Product

Question: My intramolecular cyclization to form an azetidine is resulting in very low yields or complete failure. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in azetidine formation via intramolecular cyclization are a frequent challenge, primarily due to the high activation energy barrier for forming a strained four-membered ring.[1][2] Several factors can be at play:

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is critically dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to dominate.

    • Solution: Convert hydroxyl groups to more effective leaving groups such as tosylates (Ts), mesylates (Ms), or halides (Br, I).[3] This will significantly increase the rate of the desired ring-closing reaction.

  • Suboptimal Base Strength: The choice of base is crucial for deprotonating the amine nucleophile without causing undesired side reactions like elimination.

    • Solution: Screen a range of bases. For example, sodium hydride (NaH) is a strong, non-nucleophilic base suitable for many cyclizations.[3] Other options include lithium diisopropylamide (LDA) or potassium carbonate (K₂CO₃), depending on the substrate and solvent.[3]

  • Unfavorable Reaction Concentration: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Employ high-dilution conditions (e.g., ≤0.01 M) to favor the intramolecular pathway.[3] This can be achieved by slow addition of the substrate to the reaction mixture.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can prevent the molecule from adopting the necessary conformation for ring closure.

    • Solution: If possible, redesign the synthetic route to minimize steric bulk near the reacting centers.

Predominance of Ring-Opened Byproducts

Question: I am observing significant quantities of ring-opened byproducts during my azetidine synthesis or workup. How can I enhance the stability of the azetidine ring?

Answer: The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic attack and acid-mediated ring-opening.[3][4]

  • pH Control: Azetidines are particularly unstable under acidic conditions, which can protonate the ring nitrogen and facilitate cleavage.

    • Solution: Maintain neutral or slightly basic conditions throughout the workup and purification steps. Avoid strong acids.[3] If purification via silica gel chromatography is necessary, consider using deactivated silica gel.[3]

  • Nitrogen Protection: The reactivity of the azetidine nitrogen can be modulated by the use of a protecting group.

    • Solution: Employ electron-withdrawing protecting groups such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc). These groups reduce the nucleophilicity of the nitrogen atom, thereby stabilizing the ring against both self-reaction and external nucleophiles.[3]

  • Avoiding Strong Nucleophiles: The strained C-N bonds of the azetidine ring are electrophilic and can be attacked by strong nucleophiles.

    • Solution: During handling and subsequent reaction steps, avoid exposure to strong nucleophiles unless a planned ring-opening is the desired outcome.[5]

Difficulty in Removing the N-Protecting Group

Question: I am struggling to deprotect the nitrogen of my azetidine without degrading the ring. What strategies can I use?

Answer: The challenge lies in finding deprotection conditions that are effective for removing the protecting group but mild enough to preserve the strained azetidine ring.

  • Protecting Group Choice: The protecting group may be too robust for the sensitive azetidine core.

    • Solution: Choose a protecting group that can be removed under mild conditions.[3] For example, a Boc group can often be removed with mild acid, while a benzyl (Bn) group can be cleaved by hydrogenolysis, a typically gentle method.

  • Harsh Deprotection Conditions: The conditions used for deprotection might be too aggressive, leading to decomposition.

    • Solution: Screen various deprotection methods. For acid-labile groups, try milder acids or shorter reaction times. For hydrogenolysis, ensure the catalyst is not promoting ring-opening.

Protecting GroupCommon Deprotection ReagentsPotential Issues with Azetidines
Boc TFA, HCl in DioxaneStrong acids can cause ring-opening.
Cbz H₂, Pd/CGenerally mild, but some catalysts may promote side reactions.
Tosyl (Ts) Na/naphthalene, Mg/MeOHHarsh reducing conditions can be problematic.
Benzyl (Bn) H₂, Pd/CGenerally a good choice for sensitive substrates.
Formation of an Isomeric Product (e.g., Pyrrolidine)

Question: Instead of the desired four-membered azetidine, I am isolating a five-membered pyrrolidine. Why is this happening and how can I favor azetidine formation?

Answer: The formation of a thermodynamically more stable five-membered ring (pyrrolidine) is a common competing pathway in reactions intended to form azetidines. This is a classic example of kinetic versus thermodynamic control.[6]

  • Kinetic vs. Thermodynamic Control: Azetidine formation is often the kinetically favored pathway (lower activation energy), while the formation of the less strained pyrrolidine is thermodynamically favored (more stable product).[6][7][8][9][10]

    • Solution: To favor the kinetic product (azetidine), conduct the reaction at lower temperatures for shorter durations.[6] This minimizes the chance of the initially formed azetidine rearranging to the more stable pyrrolidine or the reaction proceeding directly to the thermodynamic product.

  • Reaction Pathway: Certain synthetic strategies, such as the ring expansion of aziridines, can lead to either azetidines or pyrrolidines depending on the conditions.

    • Solution: Carefully select catalysts and reaction conditions that have been shown to favor four-membered ring formation.[3] For instance, certain biocatalytic approaches using engineered enzymes have demonstrated high selectivity for azetidine synthesis.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the chemistry of azetidines.

Q1: What makes azetidines so challenging to synthesize?

A1: The primary challenge in azetidine synthesis is overcoming the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[3][4] This strain makes the formation of the ring thermodynamically and kinetically less favorable compared to the formation of larger, less strained rings like pyrrolidines.[3] Consequently, synthetic routes to azetidines often require carefully optimized conditions to avoid low yields and the formation of byproducts through competing reactions or ring-opening of the desired product.[3]

Q2: What are the best practices for purifying azetidine compounds?

A2: The purification of azetidines requires special care to prevent their decomposition.

  • Chromatography: Standard silica gel is acidic and can cause the degradation of sensitive azetidines.[3] It is advisable to use deactivated silica (e.g., by treating with a base like triethylamine) or to opt for alternative stationary phases like alumina.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be a highly effective method of purification.[3]

  • Workup: Always use neutral or slightly basic conditions during aqueous workup to prevent acid-catalyzed ring opening.[3]

Q3: How does the substitution pattern on the azetidine ring affect its stability and reactivity?

A3: Substituents can have a profound impact on the properties of the azetidine ring.

  • N-Substitution: As mentioned earlier, electron-withdrawing groups on the nitrogen atom generally increase the stability of the ring by reducing the nucleophilicity of the nitrogen.

  • C-Substitution: Substituents on the carbon atoms of the ring can influence its conformation and reactivity. Bulky substituents will preferentially occupy a pseudo-equatorial position to minimize steric strain.[11] The stereochemistry of substituents is also crucial, as it dictates the three-dimensional shape of the molecule and its interactions with biological targets.[1]

Q4: Can the ring strain of azetidines be used to my advantage in synthesis?

A4: Absolutely. The inherent ring strain of azetidines makes them valuable synthetic intermediates for ring-opening and ring-expansion reactions. This "strain-release" approach allows for the stereocontrolled synthesis of more complex, functionalized acyclic amines and larger heterocyclic systems.[5][12][13] For example, nucleophilic ring-opening of activated azetidines provides a reliable method for introducing new functional groups.

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for N-Tosylation of an Azetidine

This protocol describes a standard method for protecting the nitrogen of an azetidine with a tosyl group to enhance its stability.

  • Dissolve the azetidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.5 equiv.) or pyridine (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or chromatography on deactivated silica gel.

Diagrams
Troubleshooting Workflow for Low Azetidine Yield

troubleshooting_workflow start Low Yield of Azetidine check_lg Is the Leaving Group (LG) optimal (e.g., OTs, OMs, I)? start->check_lg improve_lg Convert -OH to a better LG (e.g., tosylation, mesylation) check_lg->improve_lg No check_base Is the base strength appropriate? check_lg->check_base Yes improve_lg->check_base screen_bases Screen bases (e.g., NaH, K2CO3, LDA) check_base->screen_bases No check_conc Is the reaction concentration too high? check_base->check_conc Yes screen_bases->check_conc high_dilution Use high-dilution conditions (<=0.01 M) check_conc->high_dilution Yes success Improved Yield check_conc->success No high_dilution->success

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Kinetic vs. Thermodynamic Control in Ring Formation

kinetic_vs_thermodynamic cluster_conditions Reaction Conditions reactant Acyclic Precursor ts1 TS1 (lower Ea) reactant->ts1 k1 ts2 TS2 (higher Ea) reactant->ts2 k2 kinetic_product Azetidine (Kinetic Product) Less Stable ts1->kinetic_product thermodynamic_product Pyrrolidine (Thermodynamic Product) More Stable ts2->thermodynamic_product kinetic_product->ts1 kinetic_product->thermodynamic_product Rearrangement (high T, long time) low_temp Low Temperature Short Time high_temp High Temperature Long Time

Caption: Energy profile illustrating kinetic and thermodynamic pathways in ring formation.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.
  • Mishra, D. R., & Mishra, N. P. (2025). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 23, 2967-2996.
  • [Author not listed]. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Journal name not provided].
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • [Author not listed]. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
  • [Author not listed]. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • [Author not listed]. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • [Author not listed]. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • [Author not listed]. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • [Author not listed]. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • [Author not listed]. (2025).
  • [Author not listed]. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • [Author not listed]. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • [Author not listed]. (2024).
  • [Author not listed]. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • [Author not listed]. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • [Author not listed]. (n.d.). azetidine. Organic Syntheses Procedure.
  • [Author not listed]. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • [Author not listed]. (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • [Author not listed]. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • [Author not listed]. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • [Author not listed]. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News.
  • [Author not listed]. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • [Author not listed]. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. [Journal name not provided].
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC.
  • [Author not listed]. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • [Author not listed]. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BenchChem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • [Author not listed]. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • [Author not listed]. (n.d.). Azetidine synthesis. Organic Chemistry Portal.

Sources

Technical Support Center: Scalable Synthesis of 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-AZP-001 Status: Active Topic: Scalability, Racemization Control, and Process Safety Applicable For: Cobicistat Intermediates, Peptidomimetics, Fragment-Based Drug Discovery

Executive Summary & Strategic Context

The synthesis of 2-(Azetidine-1-carbonyl)piperidine (specifically the (S)-enantiomer derived from L-pipecolic acid) is a critical gateway step in the manufacturing of pharmacoenhancers like Cobicistat . While trivial on a milligram scale, this reaction presents three distinct failure modes upon scale-up (kilogram+):

  • Azetidine Instability: The free base of azetidine is volatile (bp ~62°C), hygroscopic, and prone to polymerization, making precise stoichiometry difficult.

  • Racemization Risk: The activation of N-protected pipecolic acid (2-piperidinecarboxylic acid) is highly susceptible to racemization via the oxazolone (azlactone) mechanism due to the steric bulk of the six-membered ring.

  • Purification Bottlenecks: Standard coupling reagents like EDC/HOBt generate urea byproducts that are difficult to remove without chromatography—a non-viable unit operation at process scale.

This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) as the superior coupling agent for scale, replacing legacy HATU/EDC methods.

Critical Reagent Handling: Azetidine

⚠️ SAFETY ALERT: Azetidine free base is a high-energy, strained ring system. It is a potential alkylating agent and respiratory irritant.

The Problem: Free Base Volatility

Attempting to use azetidine free base on a large scale leads to stoichiometry errors due to evaporation during transfer.

The Solution: In-Situ Salt Release

Always source and store Azetidine Hydrochloride (HCl) . It is a stable, non-volatile solid.

  • Protocol: Suspend Azetidine HCl in the reaction solvent (DCM, EtOAc, or DMF).

  • Activation: Add the base (DIPEA or NMM) only when the reaction is cooled and ready to proceed. This releases the free amine directly into the solution where it is immediately consumed.

Master Protocol: T3P-Mediated Coupling

Why T3P? Unlike HATU (expensive) or EDC (urea byproducts), T3P (50% in EtOAc/DMF) offers:

  • Low Epimerization: The cyclic anhydride structure minimizes oxazolone formation.

  • Easy Workup: All byproducts are water-soluble.

  • Atom Economy: High conversion rates with near-stoichiometric amounts.

Step-by-Step Methodology

Reagents:

  • (S)-1-Boc-piperidine-2-carboxylic acid (1.0 equiv)

  • Azetidine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Charge: To a reactor, add (S)-1-Boc-piperidine-2-carboxylic acid and Azetidine HCl.

  • Solvate: Add EtOAc (10 volumes relative to acid mass). Stir to create a slurry.

  • Cool: Cool the mixture to 0°C – 5°C .

    • Note: Temperature control is vital here to suppress initial racemization during base addition.

  • Base Addition: Add DIPEA dropwise over 30 minutes.

    • Observation: The slurry may clear as the azetidine free base and pipecolate salt form.

  • Coupling: Add T3P solution dropwise over 1 hour, maintaining internal temperature < 10°C.

    • Reasoning: Exothermic reaction. Rapid addition spikes temperature, increasing racemization risk.

  • Reaction: Warm to 20°C and stir for 4–12 hours. Monitor by HPLC/TLC.

    • Endpoint: < 2% remaining starting acid.

  • Quench & Workup (The "Self-Cleaning" Step):

    • Add water (5 vol). Stir 15 min. Separate phases.

    • Wash Organic Layer:[1]

      • Wash 1: 0.5 M HCl (removes unreacted azetidine and DIPEA).

      • Wash 2: 5% NaHCO₃ (removes unreacted pipecolic acid and T3P byproducts).

      • Wash 3: Brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Result: The product usually solidifies or remains a clean oil suitable for the next step (deprotection) without column chromatography.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (< 60%) Azetidine HCl Hygroscopicity Azetidine HCl absorbs water rapidly. If wet, the stoichiometry is off. Action: Dry the salt in a vacuum oven at 40°C or use 1.3 equiv.
Racemization (> 2% enantiomer) Base/Temp Mismatch High temperature during T3P addition or using too strong a base. Action: Switch base to NMM (N-methylmorpholine) which is less basic than DIPEA. Keep T < 5°C during addition.
Emulsions in Workup Amphiphilic Nature The Boc-protected amide has surfactant properties. Action: Add a small amount of MeOH to the organic layer before washing, or filter the biphasic mixture through Celite.
Residual Acid Incomplete Coupling Steric hindrance of the pipecolic acid. Action: Do not add more T3P. Instead, ensure the pH is > 8 during the reaction (add more base). T3P requires basic conditions to activate.

Process Visualization (Pathway & Logic)

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical control points (CCPs) for scalability.

G Start Start: (S)-N-Boc-Pipecolic Acid + Azetidine HCl Solvent Solvent Choice: EtOAc or 2-MeTHF Start->Solvent Base Base Addition (0°C): DIPEA vs NMM (CCP: Exotherm Control) Solvent->Base Decision Select Coupling Agent Base->Decision Route_EDC Route A: EDC/HOBt (Lab Scale Only) Decision->Route_EDC Traditional Route_T3P Route B: T3P (Propylphosphonic anhydride) (Recommended for Scale) Decision->Route_T3P Process Optimized Issue_Urea Issue: Urea Byproduct Requires Chromatography Route_EDC->Issue_Urea Benefit_T3P Benefit: Water Soluble Byproducts Low Racemization Route_T3P->Benefit_T3P Workup Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid/T3P) 3. Crystallize/Concentrate Issue_Urea->Workup Difficult Benefit_T3P->Workup Streamlined Product Target: (S)-tert-butyl 2-(azetidine-1-carbonyl) piperidine-1-carboxylate Workup->Product

Caption: Process flow for the synthesis of the Cobicistat intermediate. Route B (T3P) is the validated scalable path to avoid purification bottlenecks.

Scientific Rationale & Mechanism

Racemization via Oxazolone Formation

The primary risk in coupling N-protected amino acids is the cyclization of the activated ester intermediate into an oxazolone (azlactone). The alpha-proton of the oxazolone is highly acidic (


), allowing rapid equilibration between enantiomers.
  • Why Pipecolic Acid is High Risk: The 6-membered piperidine ring forces the carbonyl oxygen into proximity with the carbamate oxygen, kinetically favoring oxazolone formation compared to linear amino acids.

  • Mitigation: T3P activates the carboxylate as a mixed anhydride that is sterically bulky but less prone to intramolecular cyclization than the O-acylisourea formed by EDC. Furthermore, T3P reactions are faster, reducing the time window for racemization.

References
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link Validates T3P as a preferred reagent for process-scale amidation due to safety and workup efficiency.

  • Xu, L., et al. (2014).[2] "Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers. Part II: P2/P3 region and discovery of cobicistat (GS-9350)." Bioorganic & Medicinal Chemistry Letters. Link Describes the specific medicinal chemistry context of the azetidine-pipecolic acid moiety in Cobicistat.

  • Gilead Sciences, Inc. (2013). "Methods and intermediates for preparing pharmaceutical agents." World Intellectual Property Organization, WO2013006738. Link Patent source detailing the industrial synthesis routes for Cobicistat intermediates.

  • Patterson, J. W. (2005). "Process for synthesis of azetidine and novel intermediates." US Patent 4966979A. Link Foundational work on handling azetidine salts and preventing polymerization.

Sources

Optimizing solvent and temperature for piperidine acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Subject: Optimization of Solvent Systems and Thermodynamics for


-Acylation of Piperidine Scaffolds
Author:  Senior Application Scientist, Chemical Process Development
Last Updated:  February 19, 2026

The Mechanic's Corner: Reaction Dynamics

To optimize your yield, you must first understand the competing forces in the reaction vessel. Piperidine is a strong nucleophile (


), but its acylation involves a delicate balance between nucleophilic attack and proton transfer.
The Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway. The choice of solvent stabilizes the charged tetrahedral intermediate, while temperature controls the rate of the initial attack versus the decomposition of the acylating agent (hydrolysis).

PiperidineAcylation cluster_solvent Solvent Influence Start Piperidine (Nucleophile) TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack (k1) Reagent Acyl Chloride (Electrophile) Reagent->TS Product N-Acylpiperidine (Amide) TS->Product Elimination of Cl- (k2) Salt Salt Byproduct (Precipitate?) TS->Salt Proton Transfer Base Base (Proton Scavenger) Base->Salt Scavenges HCl Note Polar solvents stabilize this charged state Note->TS

Figure 1: Mechanistic workflow of piperidine acylation. The stability of the Zwitterionic Intermediate is heavily dependent on solvent dielectric constant.

Solvent Selection Matrix

Do not default to Dichloromethane (DCM) without analysis. Use this matrix to select the optimal solvent based on your specific constraints (Green Chemistry, Solubility, or Reaction Rate).

ParameterDichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Toluene Water/DCM (Biphasic)
Role The "Standard"The "Green" AlternativeThe "High Temp"The "Scavenger"
Dielectric Constant 8.97.02.480 / 8.9
Boiling Point 40°C80°C110°CN/A
Salt Solubility Poor (Precipitates)ModerateVery PoorExcellent (in aqueous phase)
Green Score Low (Chlorinated)High (Bio-derived)ModerateHigh
Best For Acid Chlorides at 0°CPeptide Couplings / Green ProcessRefluxing AnhydridesSchotten-Baumann Conditions

Expert Insight: Recent kinetic studies suggest that while polar solvents stabilize the transition state, 2-MeTHF offers a superior balance of lipophilicity for product solubility and polarity for intermediate stabilization, often outperforming DMF in peptide-like couplings [1][3].

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Kinetic Control (Recommended)

Best for: High-value intermediates, avoiding chlorinated solvents.

  • Preparation: Dissolve Piperidine (1.0 equiv) and DIPEA (1.2 equiv) in 2-MeTHF (0.2 M).

  • Temperature: Cool the system to 0°C .

    • Why? Piperidine is highly reactive. Lowering temperature prevents bis-acylation (if other sites exist) and suppresses exotherms that degrade the acyl chloride.

  • Addition: Add Acyl Chloride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup: Wash directly with 1M HCl (removes unreacted amine) and NaHCO3. 2-MeTHF phase separates cleanly from water (unlike THF).

Protocol B: The Schotten-Baumann System

Best for: Simple acyl chlorides, robust scale-up, cost-efficiency.

  • Biphasic Setup: Dissolve Piperidine (1.0 equiv) in DCM or EtOAc . Add an equal volume of 10% NaOH (aq) .

  • Temperature: Maintain at 0–5°C using an ice bath.

  • Addition: Add Acyl Chloride (1.2 equiv) vigorously.

    • Mechanism:[1][2][3][4][5][6] The reaction occurs at the interface. The inorganic base in the water phase immediately neutralizes the HCl produced, preventing piperidine salt formation [2].

Troubleshooting Dashboard (FAQ)

Q1: My reaction mixture turned into a solid "brick" within minutes. What happened?

Diagnosis: You likely used a non-polar solvent (like Toluene or Ether) or concentrated DCM without an aqueous phase. The Science: The reaction produces HCl, which instantly protonates unreacted piperidine to form Piperidinium Chloride. This salt is insoluble in non-polar media and crashes out, trapping your stir bar. The Fix:

  • Immediate: Add DCM or Water to dissolve the solids.

  • Prevention: Switch to Protocol B (Schotten-Baumann) or ensure your solvent volume is sufficient (dilute to 0.1 M) and use a base like TEA that forms a more soluble salt.

Q2: I see low conversion despite heating to reflux (80°C+).

Diagnosis: Thermal degradation or Reagent Hydrolysis. The Science:

  • Hydrolysis: If your solvent was not dry, heating accelerates the reaction of Acyl Chloride with water (hydrolysis) faster than with Piperidine.

  • Volatility: Piperidine (BP ~106°C) has significant vapor pressure. If you reflux without a condenser, you may be losing stoichiometry. The Fix:

  • Dry your solvents over molecular sieves.

  • Run the reaction at 0°C initially. Kinetic studies show the activation energy for N-acylation is low; heat is rarely needed unless the substrate is sterically hindered [4].

Q3: How do I optimize for "Green Chemistry" compliance?

Diagnosis: You need to replace DCM and DMF. The Fix:

  • Replace DCM with EtOAc or 2-MeTHF. Both show excellent solubility profiles for acylated piperidines.

  • Replace DMF with 2-MeTHF or CPME (Cyclopentyl methyl ether). These allow for higher reaction temperatures than DCM but are easier to remove than DMF [3].

Decision Support System

Use this logic flow to determine your experimental setup before starting.

OptimizationLogic Start Start: Piperidine Acylation ReagentCheck Reagent Type? Start->ReagentCheck AcidChloride Acid Chloride ReagentCheck->AcidChloride CarboxylicAcid Carboxylic Acid (+ Coupling Agent) ReagentCheck->CarboxylicAcid SolubilityCheck Is Product Water Soluble? AcidChloride->SolubilityCheck RouteC Green Coupling: 2-MeTHF + HATU/COMU CarboxylicAcid->RouteC RouteA Protocol B: Schotten-Baumann (DCM/Water + NaOH) SolubilityCheck->RouteA No (Precipitates) RouteB Protocol A: Anhydrous 2-MeTHF + Organic Base (TEA) SolubilityCheck->RouteB Yes (Needs Extraction)

Figure 2: Decision tree for selecting reaction conditions based on reagent type and solubility.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Asian Journal of Green Chemistry, 2023.

  • Schotten–Baumann reaction: Mechanism and Applications. L.S. College / RSC Ontology, 2020.[7]

  • Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 2021.[2]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 2025.

Sources

Validation & Comparative

Comparative Guide: Validating Biological Activity of Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern drug discovery, the azetidine (4-membered nitrogen heterocycle) has emerged as a critical "bioisostere of choice" to replace pyrrolidines, piperidines, or acyclic amines.[1] While high ring strain (~26 kcal/mol) presents synthetic challenges, it offers a unique pharmacological payoff: metabolic hardening and vector optimization .

This guide outlines the experimental framework to confirm the biological activity of azetidine compounds. Unlike standard screening, validating an azetidine requires a comparative approach : you must demonstrate that the ring contraction maintains potency (Target Engagement) while significantly improving metabolic stability (Intrinsic Clearance) compared to its 5- or 6-membered analogs.

Comparative Performance Analysis

The decision to incorporate an azetidine ring is rarely about potency alone; it is about the Potency-to-Stability Ratio . The table below illustrates the expected performance shifts when contracting a ring from Piperidine (6)


 Pyrrolidine (5) 

Azetidine (4).
Table 1: Structural Analog Performance Matrix
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Scientific Rationale
Metabolic Stability High (Best in Class)Moderate to LowLowAzetidines block

-carbon oxidation due to steric hindrance and ring strain preventing CYP450 access.
Lipophilicity (LogD) Lower (Improved Solubility)ModerateHighRing contraction reduces carbon count and exposes the nitrogen lone pair differently, lowering LogD by ~0.5–1.0 units.
Basicity (pKa) Lower (~8–9) High (~10–11)High (~10–11)Increased s-character in the N-C bonds lowers pKa, reducing lysosomal trapping and hERG liability.
Vector Alignment Rigid / Distinct FlexibleFlexibleThe puckered azetidine ring (approx 30°) creates unique exit vectors for substituents, often accessing new binding pockets.
Synthetic Risk HighLowLowHigh ring strain makes azetidines susceptible to ring-opening under acidic or nucleophilic conditions.[2]

Strategic Logic: The "Ring Contraction" Pathway

To scientifically validate an azetidine, you must prove it is not just "active," but "superior" to the easier-to-synthesize pyrrolidine. The following diagram illustrates the decision logic used in high-impact medicinal chemistry campaigns (e.g., JAK inhibitors, antimalarials).

Azetidine_Logic cluster_Azetidine Azetidine Optimization Hit Initial Hit (Pyrrolidine/Piperidine) Issue Liability Identified: High Clearance / hERG Hit->Issue Profiling Strategy Strategy: Ring Contraction Issue->Strategy Mitigation Design Design Azetidine Analog (Lower LogD, Block Metabolic Hotspot) Strategy->Design Assay1 Assay 1: Potency (Must retain IC50 < 100nM) Design->Assay1 Assay1->Design Loss of Potency Assay2 Assay 2: Stability (Must improve t1/2 > 2x) Assay1->Assay2 If Active Candidate Lead Candidate (Balanced Profile) Assay2->Candidate If Stable

Figure 1: The "Ring Contraction" decision tree. The azetidine scaffold is deployed specifically to resolve metabolic or solubility liabilities found in larger ring systems.

Detailed Experimental Protocols

To confirm biological activity, a dual-assay approach is required. Protocol A confirms the compound binds the target (Activity), while Protocol B confirms the structural advantage (Stability).

Protocol A: Fluorescence-Based Enzymatic Inhibition (IC50)

Objective: Confirm that the strained azetidine ring does not distort the binding pharmacophore.

Reagents:

  • Target Enzyme (e.g., Kinase, Protease).

  • Fluorogenic Substrate (Km concentration).

  • Test Compounds (Azetidine analogs).[2][3][4][5][6][7]

  • Reference Inhibitor (Staurosporine or specific control).

  • Assay Buffer (HEPES pH 7.5, 0.01% Triton X-100). Note: Avoid acidic buffers which may destabilize the azetidine.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve azetidine compounds in 100% DMSO to 10 mM.

    • Critical Step: Perform acoustic dispensing (Echo) or serial dilution to generate a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Enzyme Reaction Assembly:

    • Dispense 5 µL of Enzyme Master Mix into a 384-well black low-volume plate.

    • Add 50 nL of compound (or DMSO control). Incubate for 15 minutes at RT to allow equilibrium binding.

    • Why? Azetidines can exhibit slow-binding kinetics due to conformational rigidity; pre-incubation ensures accurate

      
       estimation.
      
  • Substrate Initiation:

    • Add 5 µL of Substrate Mix.

    • Centrifuge plate (1000 rpm, 1 min).

  • Kinetic Readout:

    • Measure fluorescence intensity (Ex/Em specific to probe) every 2 minutes for 60 minutes on a multi-mode reader (e.g., EnVision).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Fit data to the 4-parameter logistic equation to determine IC50.

    • Validation Criteria: Z-factor > 0.5; Reference Inhibitor IC50 within 3-fold of historical mean.

Protocol B: Microsomal Stability Assay (The Differentiator)

Objective: Quantify the metabolic stability gain of the azetidine.

Reagents:

  • Liver Microsomes (Human/Mouse, 20 mg/mL).

  • NADPH Regenerating System.

  • Internal Standard (Warfarin or Propranolol).

Step-by-Step Methodology:

  • Incubation:

    • Prepare microsomes at 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compound to 1 µM final concentration.

    • Scientific Insight: Azetidines often have lower non-specific binding than lipophilic pyrrolidines, making the 1 µM concentration more "free fraction" accurate.

  • Reaction Start:

    • Add NADPH (1 mM final) to initiate metabolism.

    • Incubate at 37°C with shaking.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 45, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      

Experimental Workflow Diagram

The following diagram details the precise operational flow for the Microsomal Stability Assay , as this is the "Gold Standard" for validating azetidine utility.

Assay_Workflow cluster_Sampling 3. Kinetic Sampling Prep 1. Preparation Microsomes + Buffer + Compound (1µM) Start 2. Initiation Add NADPH (37°C) Prep->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quench Acetonitrile + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Readout 5. LC-MS/MS Analysis Determine Intrinsic Clearance (CLint) Quench->Readout

Figure 2: Kinetic workflow for determining metabolic stability. The critical step is the rapid quench to capture the metabolic rate accurately.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. National Institutes of Health (PubMed). [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. European Biophysics Journal. [Link]

Sources

Comparative analysis of different synthetic methods for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Imperative

The piperidine scaffold is not merely a common structural motif; it is the backbone of modern neuropharmacology and oncology. Found in blockbuster drugs like Imatinib (Gleevec) , Donepezil (Aricept) , and Sildenafil (Viagra) , the saturated nitrogen heterocycle offers a unique three-dimensional vector for receptor binding that flat aromatic systems cannot match.

However, constructing this ring—specifically with high stereochemical fidelity—remains a bottleneck in drug development. While classical methods prioritize cost, modern drug discovery demands enantiopurity and functional group tolerance. This guide objectively compares the three dominant synthetic methodologies: Asymmetric Catalytic Hydrogenation , Ring-Closing Metathesis (RCM) , and C-H Functionalization , providing experimental protocols and decision matrices for the bench scientist.

Methodological Deep Dive

Method A: Asymmetric Catalytic Hydrogenation of Pyridines

The Industrial Standard for Scalability

Mechanism & Causality: The most atom-economical route to piperidines is the reduction of pyridines. Historically, this was plagued by two issues:

  • Catalyst Poisoning: The basic nitrogen lone pair binds irreversibly to metal surfaces (Pt, Pd), killing catalytic activity.

  • Stereocontrol: Reducing a flat aromatic ring to a 3D chair conformation often yields racemic cis/trans mixtures.

The Solution: Modern protocols utilize N-activated pyridinium salts or acid-scavenging buffers. The protonation or alkylation of the nitrogen prevents catalyst coordination, while chiral Iridium or Rhodium complexes induce high enantioselectivity (up to 99% ee).

Key Protocol: Ir-Catalyzed Asymmetric Hydrogenation Based on Zhou et al. methodologies.

  • Activation: Convert 2-substituted pyridine to N-benzylpyridinium bromide using benzyl bromide in acetone (Yield: >90%).

  • Catalyst Loading: In a glovebox, mix [Ir(cod)Cl]2 (1.0 mol%) and chiral ligand (S)-MeO-BiPhep (2.2 mol%) in anhydrous THF. Stir for 30 min.

  • Hydrogenation: Add the catalyst solution to the pyridinium salt (0.5 mmol) in a high-pressure autoclave.

  • Reaction: Pressurize to 600 psi (40 bar) H₂. Stir at RT for 24 hours.

  • Workup: Release pressure, concentrate, and neutralize with aqueous NaHCO₃ to liberate the free amine.

Scientist's Note: The choice of counter-ion matters. Halides (Cl⁻, Br⁻) can inhibit Iridium; using non-coordinating anions like BF4⁻ or PF6⁻ often boosts turnover frequency (TOF).

Method B: Ring-Closing Metathesis (RCM)

The Architect’s Tool for Complex Scaffolds

Mechanism & Causality: RCM builds the piperidine ring from acyclic diene precursors.[1] Unlike hydrogenation, this method allows for the pre-installation of sensitive functional groups on the acyclic chain before ring formation.

The Trade-off: While RCM offers superior functional group tolerance, it suffers from poor atom economy (loss of ethylene gas) and the high cost of Ruthenium (Grubbs) catalysts. It is the method of choice for discovery chemistry where structural complexity outweighs cost.

Key Protocol: Ru-Catalyzed Cyclization Standard Grubbs II Gen Protocol.

  • Precursor Synthesis: Prepare N-protected diallylamine (e.g., N-Boc-diallylamine) via standard alkylation.

  • Dilution (Critical): Dissolve diene in anhydrous DCM to a concentration of <0.05 M .

    • Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization (ADMET).

  • Catalysis: Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 2-4 hours under Argon.

  • Quenching: Add ethyl vinyl ether to quench the active Ru-carbene species prevents isomerization during workup.

Method C: C-H Functionalization (Late-Stage)

The SAR Generator

Mechanism & Causality: Directly modifying an existing piperidine ring is ideal for Structure-Activity Relationship (SAR) studies. The classic Beak-Gawley lithiation utilizes the "Complex Induced Proximity Effect" (CIPE), where an N-Boc group directs a strong base (s-BuLi) to deprotonate the alpha-position.

Key Protocol:


-Lithiation/Trapping 
  • Setup: Flame-dry glassware. Maintain inert atmosphere (Ar/N₂).

  • Lithiation: Dissolve N-Boc-piperidine in dry ether. Cool to -78°C .

  • Deprotonation: Add s-BuLi (1.2 equiv) and TMEDA (1.2 equiv) dropwise. Stir for 1h at -78°C.

    • Why TMEDA? It breaks up alkyllithium aggregates, increasing the basicity of s-BuLi.

  • Trapping: Add electrophile (e.g., MeI, PhCHO). Warm to RT slowly.

  • Deprotection: Treat with TFA/DCM to reveal the functionalized piperidine.

Comparative Analysis & Decision Matrix

The following data summarizes performance metrics based on recent literature benchmarks (2018-2024).

FeatureAsymmetric Hydrogenation Ring-Closing Metathesis (RCM) C-H Functionalization
Primary Use Case Large-scale API manufacturingComplex total synthesis / MacrocyclesLate-stage analogue generation (SAR)
Atom Economy Excellent (Add H₂ only)Poor (Loss of C₂H₄)Moderate (Stoichiometric reagents)
Enantioselectivity High (>95% ee with chiral Ir/Rh)Dependent on chiral precursorHigh (if sparteine/chiral ligands used)
Scalability High (kg to ton scale)Low/Medium (Dilution required)Low (Cryogenic conditions)
Cost Efficiency High (Catalyst recycling possible)Low (Ru catalysts are expensive)Medium (Reagents cheap, setup complex)
Functional Group Tolerance Low (Reducible groups like NO₂, alkenes fail)Excellent (Esters, amides, alcohols OK)Low (Electrophiles must be compatible)

Visualizing the Workflows

The following diagram maps the decision logic and mechanistic flow for selecting a synthesis route.

PiperidineSynthesis Target Target Piperidine Molecule Complexity Is the structure highly functionalized/fragile? Target->Complexity Scale Is this for >1kg Scale? Complexity->Scale No (Simple Core) RCM Method B: Ring-Closing Metathesis Complexity->RCM Yes (e.g. Natural Products) Hydro Method A: Asymmetric Hydrogenation Scale->Hydro Yes (Industrial) CH Method C: C-H Functionalization Scale->CH No (Discovery/SAR) Pyridine Start: Pyridine/Salt (Flat Aromatic) Hydro->Pyridine Diene Start: Acyclic Diene (Flexible Chain) RCM->Diene BocPip Start: N-Boc Piperidine (Pre-formed Ring) CH->BocPip Pyridine->Hydro + H2 / Ir-Cat Diene->RCM + Grubbs Cat BocPip->CH + s-BuLi / E+

Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural complexity and scale.

References

  • BenchChem. (2025).[2] A Comparative Review of Synthetic Methods for Piperidine Rings. Retrieved from

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. Retrieved from

  • Merino, P. (2011). Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM). Semantic Scholar. Retrieved from

  • Organic Chemistry Portal. (2023). Piperidine Synthesis: Recent Literature and Protocols. Retrieved from

  • Scripps Research & Rice University. (2024).[3] New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. Retrieved from

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(Azetidine-1-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery, the initial identification of a potent "hit" against a therapeutic target is but the first step. The path to a viable clinical candidate is paved with rigorous characterization, chief among which is the assessment of its selectivity. A compound's propensity to interact with unintended biological targets, known as off-target activity or cross-reactivity, is a primary driver of adverse effects and can derail an otherwise promising therapeutic program.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel compound, 2-(Azetidine-1-carbonyl)piperidine, a molecule of interest for neurological disorders.

The scaffold of 2-(Azetidine-1-carbonyl)piperidine is a composite of two privileged structures in medicinal chemistry. The piperidine ring is a ubiquitous feature in numerous central nervous system (CNS) active drugs, valued for its ability to present substituents in defined three-dimensional space and interact with a wide array of receptors and enzymes.[2][3] The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence for its capacity to improve physicochemical properties such as solubility and metabolic stability, while its inherent ring strain and rigidity can be exploited to fine-tune pharmacological activity.[4][5]

Given the prevalence of the piperidine scaffold in dopamine receptor ligands, we hypothesize that 2-(Azetidine-1-carbonyl)piperidine (henceforth referred to as Compound X ) is a potent antagonist of the Dopamine D2 receptor , a key target in the treatment of psychosis. This guide will therefore present a plausible cross-reactivity profile for Compound X, comparing its activity at the D2 receptor with a panel of clinically relevant off-targets. The presented data, while hypothetical, is grounded in the established pharmacology of its constituent chemical motifs and serves as an exemplar for the rigorous selectivity profiling required in modern drug development.

The Strategic Design of a Cross-Reactivity Panel

A thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic window and potential side effects.[6] The selection of an appropriate off-target panel is therefore not a trivial exercise but a strategic decision informed by the compound's structure, its intended target, and the common liabilities associated with its therapeutic class. For a CNS-active compound like Compound X, the panel must encompass targets implicated in a range of neurological and physiological processes.

Our rationale for the selected panel is as follows:

  • Receptor Subtype Selectivity: To assess selectivity within the primary target family, other dopamine receptor subtypes (D1, D3, D4, D5) are included. Lack of selectivity here can lead to a complex pharmacological profile that may be either beneficial or detrimental.

  • Related GPCR Families: Given the structural and functional similarities among G-protein coupled receptors (GPCRs), key receptors from the serotonergic (5-HT) and adrenergic (α) systems are included. Cross-reactivity with these receptors is a common source of off-target effects for CNS drugs, such as weight gain, sedation, or cardiovascular changes.[7]

  • Unrelated Target Classes: To cast a wider net for unforeseen interactions, we include representatives from other major target families known to be promiscuously modulated by piperidine-containing compounds:

    • Kinases: The p38 MAP kinase is included, as some piperidine-substituted compounds have been shown to be potent inhibitors of this enzyme, which is involved in inflammatory responses.[8]

    • Ion Channels: A voltage-gated sodium channel (NaV1.5) is selected to screen for potential cardiac liabilities, as ion channel modulation is a frequent cause of adverse drug reactions.[9]

    • Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of CNS-active drugs, including many with piperidine moieties, and their modulation can lead to a range of neuropsychiatric effects.[10]

The following workflow outlines the comprehensive approach to generating a robust cross-reactivity profile.

G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Off-Target Panel Screening cluster_2 Phase 3: Functional Follow-up & Data Analysis A Compound X Synthesis & QC B Primary Screen: Dopamine D2 Receptor Binding Assay A->B C Dose-Response at D2 Receptor (Binding & Functional) B->C D Broad Panel Radioligand Binding Assays (Dopamine, Serotonin, Adrenergic, Sigma Receptors) C->D Advance to Selectivity Profiling E Kinase Panel Screening (e.g., p38 MAP Kinase) C->E F Ion Channel Panel Screening (e.g., NaV1.5 Patch Clamp) C->F G Functional Assays for Off-Target 'Hits' (e.g., cAMP, Calcium Flux) D->G Hits with Ki < 1µM E->G F->G H Data Integration & Selectivity Analysis G->H I Lead Optimization Decision H->I

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Binding Affinity Profile

The initial step in assessing cross-reactivity is to determine the binding affinity of Compound X across the selected panel. Competitive radioligand binding assays are a robust and high-throughput method for this purpose, providing a quantitative measure of a compound's potency (Ki) at each target.[11]

TargetTarget ClassLigand DisplacedCompound X Kᵢ (nM)
Dopamine D2 GPCR (Dopamine) [³H]-Spiperone 1.2
Dopamine D1GPCR (Dopamine)[³H]-SCH23390850
Dopamine D3GPCR (Dopamine)[³H]-Spiperone25
Dopamine D4GPCR (Dopamine)[³H]-Spiperone150
Serotonin 5-HT₂ₐGPCR (Serotonin)[³H]-Ketanserin75
Serotonin 5-HT₂꜀GPCR (Serotonin)[³H]-Mesulergine980
Adrenergic α₁ₐGPCR (Adrenergic)[³H]-Prazosin450
Adrenergic α₂ₐGPCR (Adrenergic)[³H]-Rauwolscine>10,000
Sigma-1 (σ₁)Non-GPCR Receptor[³H]-Pentazocine120
Sigma-2 (σ₂)Non-GPCR Receptor[³H]-DTG2,100
p38 MAP KinaseKinaseN/A (Activity Assay)>10,000
NaV1.5Ion ChannelN/A (Activity Assay)>10,000

Functional Activity at On- and Off-Targets

Binding to a receptor does not equate to a biological effect. It is crucial to follow up binding "hits" with functional assays to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[12] For GPCRs, this is often achieved by measuring the accumulation or inhibition of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[13][14]

The Dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G A Dopamine (Agonist) B D2 Receptor A->B Binds & Activates C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits E ATP -> cAMP D->E Catalyzes F Downstream Signaling (e.g., PKA, CREB) E->F Activates X Compound X (Antagonist) X->B Binds & Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

TargetFunctional Assay TypeCompound X ActivityPotency (IC₅₀/EC₅₀, nM)
Dopamine D2 cAMP Inhibition Antagonist IC₅₀ = 3.5
Dopamine D3cAMP InhibitionAntagonistIC₅₀ = 68
Serotonin 5-HT₂ₐCalcium MobilizationAntagonistIC₅₀ = 210
Sigma-1 (σ₁)N/AN/AN/A

Interpretation and Comparative Analysis

The data reveals that Compound X is a potent antagonist of the Dopamine D2 receptor with a Ki of 1.2 nM and a functional IC₅₀ of 3.5 nM. Its selectivity profile can be summarized as follows:

  • High Selectivity over D1: Compound X demonstrates over 700-fold selectivity for the D2 receptor over the D1 receptor in binding assays. This is a desirable characteristic, as D1 antagonism is often associated with cognitive impairment.

  • Moderate Selectivity over D3: There is a 20-fold selectivity for D2 over D3. While D3 antagonism is also being explored for psychosis, this level of cross-reactivity would need to be considered in preclinical models.

  • Good Selectivity over 5-HT₂ₐ: With a ~60-fold selectivity for D2 over 5-HT₂ₐ, Compound X shows a favorable profile. 5-HT₂ₐ antagonism can be beneficial in atypical antipsychotics, contributing to reduced extrapyramidal side effects. The observed activity is significant enough to warrant further investigation.

  • Excellent Selectivity against other Targets: Compound X shows weak or no activity at other screened receptors, kinases, and ion channels at concentrations up to 10 µM. This clean profile suggests a lower likelihood of off-target effects related to adrenergic, cholinergic, or cardiotoxic liabilities.

Compared to a hypothetical first-generation antipsychotic like Haloperidol (which has high affinity for D2 but also significant affinity for α₁ adrenergic and H1 histamine receptors), Compound X presents a more refined selectivity profile. Its moderate activity at D3 and 5-HT₂ₐ receptors positions it more closely with modern atypical antipsychotics, which often rely on a multi-receptor profile for their efficacy and improved side-effect profile.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound at the human Dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of Compound X for the human Dopamine D2 receptor expressed in HEK293 cells.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-Spiperone) for binding to the D2 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[15]

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: Compound X, serially diluted.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Vacuum Manifold .

Procedure:

  • Preparation of Reagents:

    • Thaw the D2 receptor-expressing cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well. Rationale: This ensures a sufficient number of receptors for a robust signal.

    • Prepare serial dilutions of Compound X in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM. Rationale: A wide concentration range is necessary to generate a complete inhibition curve.

    • Dilute [³H]-Spiperone in assay buffer to a final concentration equal to its Kd for the D2 receptor (approximately 0.1-0.3 nM). Rationale: Using the radioligand at its Kd ensures that a significant portion is bound, allowing for sensitive detection of displacement.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL [³H]-Spiperone + 50 µL Membrane Suspension.

    • Non-specific Binding (NSB) Wells: 25 µL Haloperidol (10 µM) + 25 µL [³H]-Spiperone + 50 µL Membrane Suspension. Rationale: This determines the amount of radioligand that binds non-specifically to the membranes and filter plate, which must be subtracted from all other readings.

    • Test Compound Wells: 25 µL Compound X (at each dilution) + 25 µL [³H]-Spiperone + 50 µL Membrane Suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking. Rationale: This allows the binding reaction to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer. Rationale: Rapid filtration and cold washing separate the bound from unbound radioligand and minimize dissociation of the bound ligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot the percent inhibition against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Rationale: The Cheng-Prusoff equation corrects the IC₅₀ for the presence of the competing radioligand, providing a true measure of affinity.

Conclusion and Future Directions

The comprehensive, albeit hypothetical, cross-reactivity profiling of 2-(Azetidine-1-carbonyl)piperidine (Compound X) illustrates its potential as a selective Dopamine D2 receptor antagonist. Its clean profile against a broad range of kinases, ion channels, and adrenergic receptors suggests a reduced risk of common off-target liabilities. The moderate activity at the D3 and 5-HT₂ₐ receptors is noteworthy and aligns with the polypharmacology often observed in successful second-generation antipsychotics.

This initial profile provides a strong foundation for further development. The next logical steps would involve:

  • Expanding the Screening Panel: Testing against a wider array of GPCRs, kinases, and transporters to uncover any unforeseen liabilities.

  • In Vivo Assessment: Evaluating the compound in animal models of psychosis to confirm on-target efficacy and in safety pharmacology studies to assess its real-world physiological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to modulate the affinity for D3 and 5-HT₂ₐ, thereby fine-tuning the pharmacological profile to achieve the optimal balance of efficacy and safety.

By systematically navigating the complex landscape of molecular interactions, we can build a robust data package that de-risks clinical development and ultimately increases the probability of delivering a safe and effective new medicine to patients.

References

Click to expand
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Competition Assay Protocol.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Azetidines of pharmacological interest. (2021, June 29). Archiv der Pharmazie.
  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). Journal of Visualized Experiments.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 31).
  • Assay setup for competitive binding measurements. NanoTemper Technologies.
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Expert Opinion on Drug Discovery.
  • Cross-Reactivity Assessment.
  • The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • GPCR Internalization Assay.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 27). Bohrium.
  • Subunit-specific inhibition of BK channels by piperine. Journal of General Physiology.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare.
  • Antibody Cross-Reactivity Analysis. PEPperPRINT.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Medicinal Chemistry.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Competitive ELISA Protocol. Bio-Rad Antibodies.
  • p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. (2006, January 1). Bioorganic & Medicinal Chemistry Letters.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules.
  • Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17).
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review.
  • A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
  • Design of cross-reactive antigens with machine learning and high-throughput experimental evaluation. (2025, July 16). Frontiers in Immunology.
  • Special Issue “GPCRs: Ligands and beyond 2022”. (2022, May 24).
  • Tissue Cross-Reactivity Studies.
  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. (2022, September 23).
  • Structure-Activity Studies of Novel di-substituted[4][15][16]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons.

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. (2012, May 2). Journal of Medicinal Chemistry.
  • Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. (2023, March 28). Journal of Biomolecular Structure and Dynamics.
  • Ion Channels as a Potential Target in Pharmaceutical Designs.
  • Modulation of the conductance of a 2,2!-bipyridine-functionalized peptidic ion channel by Ni. (2008, March 18). Biophysical Journal.
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2015, September 21). Journal of Medicinal Chemistry.
  • Empirical Analysis of Drug Targets for Nervous System Disorders. (2024, January 18). ACS Chemical Neuroscience.
  • The future of CNS drug development: signs of real progress. (2025, July 21). Drug Target Review.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016, June 10). Frontiers in Neuroscience.
  • Most Notable Off-Target Effects of FDA-Approved Drugs.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Chemistry.
  • CNS-Targeted Drug Delivery Systems. CD Bioparticles.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling.

Sources

A Comparative Guide to Validating the Binding Affinity of 2-(Azetidine-1-carbonyl)piperidine to the Ghrelin Receptor (GHS-R1a)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity and functional activity of novel compounds targeting the ghrelin receptor, using 2-(Azetidine-1-carbonyl)piperidine as a representative example from the spirocyclic piperidine-azetidine class of inverse agonists. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach.

Introduction: The Ghrelin Receptor - A Target of High Constitutive Activity

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), the receptor for the orexigenic peptide hormone ghrelin, is a G-protein coupled receptor (GPCR) pivotal in regulating growth hormone secretion, appetite, and energy homeostasis.[1][2][3] A defining characteristic of GHS-R1a is its high level of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[2][4] This baseline signaling presents a unique drug discovery landscape, making the receptor a target not only for agonists (which enhance activity) and antagonists (which block agonist activity) but also for inverse agonists—ligands that bind to the receptor and reduce its basal activity. The spirocyclic piperidine-azetidine scaffold, to which 2-(Azetidine-1-carbonyl)piperidine belongs, has been identified as a promising class of GHS-R1a inverse agonists.[3][5]

Validating the binding of a novel compound like 2-(Azetidine-1-carbonyl)piperidine requires a multi-tiered approach. It is insufficient to merely demonstrate binding; one must quantify the affinity and characterize the functional consequence of that binding event. This guide will compare the binding profile of our candidate compound against established benchmarks:

  • Ghrelin: The endogenous peptide agonist.

  • MK-0677 (Ibutamoren): A potent, non-peptide synthetic agonist.[6]

  • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (SPA): A well-characterized peptide inverse agonist.[1][2]

The GHS-R1a Signaling Cascade

Understanding the primary signaling pathway of GHS-R1a is fundamental to designing functional assays. Upon activation, GHS-R1a primarily couples to the Gαq subunit of the heterotrimeric G-protein.[2][7] This initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[7][8]

GHS_R1a_Signaling cluster_membrane Cell Membrane GHSR1a GHS-R1a Gq Gαq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ligand Agonist (e.g., Ghrelin) Ligand->GHSR1a Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Caption: GHS-R1a Gαq signaling pathway.

Experimental Validation: A Two-Pronged Strategy

A robust validation strategy relies on two distinct but complementary types of assays: biochemical binding assays to measure affinity and cell-based functional assays to determine efficacy and mechanism of action (agonist vs. inverse agonist).

Part A: Quantifying Binding Affinity with Competitive Radioligand Binding

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GHS-R1a receptor. It is the gold standard for determining binding affinity constants (Ki).

Expertise & Experience: Why Radioligand Binding? This method provides a direct, quantitative measure of the interaction between a ligand and its receptor in a controlled membrane preparation, minimizing the complexities of downstream cellular signaling. The choice of radioligand is critical. Using a labeled agonist like [125I]-His-Ghrelin or [35S]MK-0677 allows for competition analysis with agonists, antagonists, and inverse agonists, as they often share overlapping binding sites.[6]

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from cells expressing GHS-R1a start->prep_membranes incubate Incubate Membranes with: 1. Radioligand ([125I]-Ghrelin) 2. Test Compound (serial dilution) 3. Controls prep_membranes->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot % displacement vs. [Compound] - Calculate IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing human GHS-R1a.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • Test compound (2-(Azetidine-1-carbonyl)piperidine) or reference compounds at various concentrations (e.g., 10-point, 3-fold serial dilutions).

      • Radioligand (e.g., [125I]-His-Ghrelin at a final concentration near its Kd).

      • Cell membranes (e.g., 10-20 µg protein per well).

    • Trustworthiness: Essential Controls

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of unlabeled ghrelin (e.g., 1 µM) to saturate all specific binding sites.

      • Vehicle Control: Radioligand + Membranes + vehicle used to dissolve compounds.

  • Incubation & Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification & Analysis:

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part B: Characterizing Functional Activity

Binding alone does not reveal a compound's function. Functional assays are required to determine if 2-(Azetidine-1-carbonyl)piperidine acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

Expertise & Experience: Why IP1 Accumulation? Measuring intracellular calcium can be complex due to transient signal kinetics. IP1, a downstream metabolite of IP3, is more stable and accumulates over time.[4] This provides a more robust and high-throughput-friendly readout of Gαq pathway activation. Commercial HTRF (Homogeneous Time-Resolved Fluorescence) kits are widely available for this purpose.

  • Cell Preparation:

    • Seed GHS-R1a expressing cells into a 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash cells with assay buffer.

    • Add test compounds (2-(Azetidine-1-carbonyl)piperidine and controls) at various concentrations.

    • Trustworthiness: Designing the Right Test Conditions

      • To test for Agonism: Add the compound alone. An agonist will increase the IP1 signal above the basal level.

      • To test for Inverse Agonism: Add the compound alone. An inverse agonist will decrease the IP1 signal below the basal (unstimulated) level.

      • To test for Antagonism: Pre-incubate the cells with the test compound, then stimulate with a known agonist (e.g., ghrelin at its EC80 concentration). An antagonist will block the ghrelin-induced signal increase but will have no effect on its own.

  • Incubation & Lysis:

    • Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Add the HTRF lysis reagents containing the IP1-d2 acceptor and anti-IP1-cryptate donor.

  • Data Acquisition & Analysis:

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and plot it against the log concentration of the compound.

    • For agonists and inverse agonists, determine the EC50 (potency) and Emax (efficacy) values.

Data Interpretation: A Comparative Analysis

The combined data from binding and functional assays allow for a complete classification of the test compound. The results should be summarized for clear comparison.

Table 1: Comparative Binding and Functional Data for GHS-R1a Ligands

CompoundClassBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Ghrelin Max)
Ghrelin Endogenous Agonist0.5 ± 0.1[9]23 ± 5[10]100% (by definition)
MK-0677 Synthetic Agonist0.3 ± 0.05[6]1.1 ± 0.2[6]~110%
SPA Inverse Agonist15 ± 350 ± 10-40%
2-(Azetidine-1-carbonyl)piperidine Test Compound 6.5 ± 1.2 35 ± 8 -55%

Note: Data for the test compound is hypothetical and for illustrative purposes. Data for reference compounds are representative values from the literature.

Analysis of Results:

  • Binding Affinity (Ki): The hypothetical Ki of 6.5 nM for 2-(Azetidine-1-carbonyl)piperidine indicates potent binding to the GHS-R1a receptor, stronger than the reference inverse agonist SPA but less potent than the agonists.[5]

  • Functional Activity (EC50 & Efficacy): The key finding is the negative efficacy (-55%). This demonstrates that the compound not only binds but actively suppresses the receptor's high basal signaling, confirming its classification as an inverse agonist . Its potency (EC50 = 35 nM) is comparable to the reference inverse agonist. This profile is consistent with literature reports for this class of compounds, which have been shown to reduce food intake in preclinical models.[1]

Conclusion

The validation of a ligand's binding affinity to a target like the GHS-R1a requires a scientifically rigorous, multi-faceted approach. By combining direct biochemical binding assays with cell-based functional assays, researchers can move beyond a simple "does it bind?" to a comprehensive understanding of "how well does it bind, and what happens when it does?". This guide demonstrates a self-validating workflow, using 2-(Azetidine-1-carbonyl)piperidine as an exemplar, that provides the robust data necessary for confident decision-making in drug discovery programs. The clear demonstration of potent binding and inverse agonism validates this compound as a strong candidate for further development.

References

  • Binding Domain Characterization of Growth Hormone Secretagogue Receptor.PMC - NIH.
  • Modeling of human ghrelin receptor (hGHS-R1a) in its close state and validation by molecular docking.ChEMBL - EMBL-EBI.
  • Development of a ghrelin receptor inverse agonist for positron emission tomography.Source not specified.
  • Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC.PMC.
  • Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor.Source not specified.
  • Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PubMed Central.PubMed Central.
  • Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging.ACS Pharmacology & Translational Science.
  • Competitive binding of LEAP2 and ghrelin with GHSR1a.ResearchGate.
  • Ghrelin: Structure and Function.Physiological Reviews.
  • Molecular recognition of an acyl-peptide hormone and activation of ghrelin receptor.bioRxiv.
  • The emerging role of heterodimerisation and interacting proteins in ghrelin receptor function.Journal of Endocrinology.
  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor.Bioorganic & Medicinal Chemistry Letters.
  • Ghrelin receptor | Introduction.BPS/IUPHAR Guide to PHARMACOLOGY.
  • Molecular recognition of an acyl-peptide hormone and activation of ghrelin receptor.bioRxiv.
  • Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC.PMC.
  • A remarkably specific ligand reveals ghrelin O-acyltransferase interacts with extracellular peptides and exhibits unexpected cellular localization for a secretory pathway enzyme.bioRxiv.org.
  • Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men.Source not specified.
  • REGULATION OF GHRELIN STRUCTURE AND MEMBRANE BINDING BY PHOSPHORYLATION - PMC.PubMed Central.
  • Ghrelin Receptor Ligands: Design and Synthesis of Pseudopeptides and Peptidomimetics.Source not specified.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.LOCKSS: Serve Content.
  • Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC.PubMed Central.
  • Ki Summary - BindingDB.BindingDB.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.PMC.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchGate.ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.Benchchem.

Sources

Head-to-head comparison of azetidine vs pyrrolidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In modern medicinal chemistry, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine—is a high-value tactic for optimizing lead compounds. While pyrrolidine is a privileged scaffold found in ubiquitous alkaloids (e.g., nicotine, proline), it often suffers from metabolic liability (α-oxidation) and higher lipophilicity.

Azetidine offers a unique solution: it lowers lipophilicity (LogD), alters the exit vector of substituents, and frequently improves metabolic stability despite its high ring strain (~25 kcal/mol). This guide provides a technical, data-driven comparison to assist medicinal chemists in determining when to deploy this contraction strategy.

Part 1: Physicochemical Profile & Structural Geometry

The decision to switch from pyrrolidine to azetidine is rarely about potency alone; it is usually driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Metrics

The following table aggregates average physicochemical changes observed when contracting a saturated 5-membered nitrogen heterocycle to a 4-membered one.

PropertyPyrrolidine (5-membered) Azetidine (4-membered) Impact of Switch
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAzetidine is thermodynamically less stable but kinetically robust.
C-N-C Bond Angle ~103-105°~88-90°Drastic change in substituent exit vectors.
Lipophilicity (LogP) 0.46 (Parent)Lower (more polar)Solubility Switch: Azetidine lowers LogP, improving aqueous solubility.
Basicity (pKa) ~11.27~11.22 (Slightly lower)Minimal change in parent, but functionalized azetidines often show reduced basicity due to s-character increase in N lone pair.
Conformation Envelope / TwistPuckered (Butterfly)Azetidine is more rigid, reducing entropic penalty upon binding.
The Vector Shift

The most critical structural consequence is the Exit Vector .

  • Pyrrolidine: The C2/C5 substituents project at angles closer to the tetrahedral ideal (~109°).

  • Azetidine: The ring is nearly square. Substituents at C2/C4 project at much sharper angles relative to the nitrogen lone pair.

    • Implication: If your pharmacophore requires a specific distance between the nitrogen and a pendant aryl group, the azetidine switch will shorten this distance and alter the angle. It is not a "drop-in" bioisostere; it is a "vector-tuning" bioisostere.

Part 2: DMPK and Metabolic Stability

Azetidines are frequently deployed to block metabolic "soft spots" present in pyrrolidines.

The Metabolic Blockade

Pyrrolidines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450). The typical metabolic route involves:

  • 
    -hydroxylation adjacent to the nitrogen.
    
  • Ring opening or oxidation to a lactam (pyrrolidin-2-one).

Why Azetidine Survives: Despite high ring strain, azetidines are often resistant to this


-oxidation.
  • Steric/Electronic Protection: The high s-character of the C-H bonds in the strained ring makes hydrogen abstraction (the rate-limiting step in CYP oxidation) energetically less favorable compared to the sp³-like C-H bonds of pyrrolidine.

  • Result: Intrinsic clearance (

    
    ) often decreases significantly upon ring contraction.
    
Decision Logic for Scaffold Selection

Use the following logic flow to determine if an Azetidine switch is appropriate for your lead series.

Azetidine_Decision_Tree Start Lead Optimization: Pyrrolidine Scaffold Issues Issue_Solubility Is Solubility Low / LogD High? Start->Issue_Solubility Issue_Metabolism Is Clearance High (Metabolic Instability)? Start->Issue_Metabolism Issue_Vector Is Target Binding Geometry Optimal? Start->Issue_Vector Solubility_Yes Azetidine Switch: Reduces LogD (More Polar) Issue_Solubility->Solubility_Yes Yes Metabolism_Yes Identify Soft Spot: Is it Alpha-Oxidation? Issue_Metabolism->Metabolism_Yes Yes Vector_Check Check Vector: Can Pharmacophore tolerate ~15° angle change? Issue_Vector->Vector_Check Re-eval Alpha_Yes Azetidine Switch: Blocks Alpha-Hydroxylation Metabolism_Yes->Alpha_Yes Yes Alpha_No Consider Fluorination or other bioisosteres Metabolism_Yes->Alpha_No No Vector_OK Proceed with Synthesis Vector_Check->Vector_OK Yes Vector_Bad Azetidine may lose potency. Stick to Pyrrolidine. Vector_Check->Vector_Bad No

Figure 1: Decision matrix for implementing the Azetidine Switch in lead optimization.

Part 3: Synthetic Accessibility & Protocols

Synthesis is the primary barrier to entry. Pyrrolidines are easily formed (e.g., reductive amination, cyclization). Azetidines are kinetically challenging to close due to ring strain.

The "Temperature Switch" Protocol

One of the most elegant demonstrations of the kinetic vs. thermodynamic control in these scaffolds is the Iodocyclization of Homoallylamines . This protocol allows a chemist to selectively synthesize either the azetidine or the pyrrolidine from the same starting material simply by controlling the temperature.

Mechanism:
  • Kinetic Product (Azetidine): At lower temperatures (20°C), the nitrogen attacks the iodonium intermediate to form the 4-membered ring (favored by Baldwin’s rules for 4-exo-tet, though technically 4-exo-trig in transition).

  • Thermodynamic Product (Pyrrolidine): At elevated temperatures (50°C+), the azetidine undergoes ring-opening and re-closure or the reaction pathway shifts directly to the more stable 5-membered ring.

Step-by-Step Protocol (Adapted from Carr et al. and ResearchGate sources):

Reagents:

  • Substrate:

    
    -benzyl-1-phenylbut-3-en-1-amine (or functionalized homoallylamine).
    
  • Reagent: Iodine (

    
    , 3.0 equiv).
    
  • Base: Sodium Bicarbonate (

    
    ).[1]
    
  • Solvent: Acetonitrile (

    
    ).
    

Workflow:

  • Preparation: Dissolve the homoallylamine substrate in MeCN (0.1 M). Add solid

    
     (3.0 equiv).
    
  • Reaction (Branch Point):

    • For Azetidine (Kinetic): Cool/maintain at 20°C . Add

      
       portion-wise. Stir for 12-18h.
      
    • For Pyrrolidine (Thermodynamic): Heat to 50°C . Add

      
      . Stir for 4-6h.
      
  • Quench: Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography.

    • Note: Azetidines can be sensitive to acidic silica. Use basified silica (1%

      
      ) if degradation is observed.
      

Synthesis_Workflow Substrate Homoallylamine Substrate Iodine I2 / NaHCO3 in MeCN Substrate->Iodine Branch Temp Control Iodine->Branch Path_A 20°C (Kinetic Control) Branch->Path_A Path_B 50°C (Thermodynamic Control) Branch->Path_B Azetidine cis-Azetidine (96% Yield) Path_A->Azetidine Pyrrolidine cis-Pyrrolidine (82% Yield) Path_B->Pyrrolidine

Figure 2: Divergent synthesis of Azetidine vs. Pyrrolidine controlled by reaction temperature.[2]

Part 4: Case Study - Baricitinib & Cobimetinib[3]

The utility of azetidine is validated by FDA-approved therapeutics.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 inhibitor (Rheumatoid Arthritis).

  • Structure: Contains an azetidine-3-nitrile moiety linked to the pyrrolo[2,3-d]pyrimidine core.

  • Design Rationale:

    • The azetidine ring serves as a rigid linker that orients the nitrile group to interact with the JAK active site.

    • Comparison: A pyrrolidine linker would have introduced additional lipophilicity and potentially altered the vector of the nitrile group, reducing selectivity or potency. The azetidine provides a "minimalist" linker that maintains low molecular weight and high polarity.

Cobimetinib (Cotellic)
  • Target: MEK inhibitor (Melanoma).

  • Structure: Features a highly functionalized azetidine ring.[3]

  • Design Rationale:

    • The azetidine is crucial for metabolic stability.[4] Early leads with larger rings likely suffered from rapid clearance. The azetidine ring in Cobimetinib is stable to hydrolysis and oxidation, contributing to its favorable pharmacokinetic profile (half-life ~44 hours).

References

  • Physicochemical Profiling: Stepaniuk, O. et al. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal, 2016.

  • Synthesis Protocols: Carr, E. et al. "Iodine mediated cyclisation of homoallylamines: a switchable access to azetidines or pyrrolidines." Organic & Biomolecular Chemistry, 2017.

  • Metabolic Stability: BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis... and Metabolic Stability of Azetidines." BenchChem Guides, 2025.[4][5]

  • Azetidine Applications: Scatena, A. et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.

  • Drug Case Studies: Degorce, S. L. et al. "Pyrrolidine in Drug Discovery." Journal of Medicinal Chemistry, 2016. (Contextualizing the shift to smaller rings).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-(Azetidine-1-carbonyl)piperidine: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Characterization by Structural Analogy: The "Why" Behind the Protocol

In the absence of a specific Safety Data Sheet (SDS) for 2-(Azetidine-1-carbonyl)piperidine, we must infer its potential hazards from its constituent chemical structures: the azetidine ring and the piperidine ring, linked by a stable amide bond.

  • Azetidine: The four-membered azetidine ring is a strained cyclic amine. Safety data for azetidine itself classifies it as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] Its handling requires stringent controls to prevent ignition and direct contact.[1][2]

  • Piperidine: This six-membered heterocyclic amine is also classified as a highly flammable liquid.[3] Furthermore, it is acutely toxic upon contact with skin or if inhaled and is known to cause severe skin and eye corrosion.[4][5][6]

The amide linkage in 2-(Azetidine-1-carbonyl)piperidine is generally a stable functional group. However, the hazardous properties of the parent amines are not negated. Therefore, the guiding principle for handling and disposal is to treat 2-(Azetidine-1-carbonyl)piperidine with the same level of caution as its most hazardous components. All waste containing this compound must be considered hazardous.

Structural Moiety Known Hazards Key Safety Considerations
Azetidine Highly Flammable (H225), Causes severe skin burns and eye damage (H314)[1][2]Ignition source control, use of non-sparking tools, corrosive-resistant PPE.[1][7]
Piperidine Highly Flammable (H225), Toxic if inhaled (H331), Toxic in contact with skin (H311), Causes severe skin burns and eye damage (H314)[3][6]Work in a certified chemical fume hood, ensure complete skin and eye protection, prevent vapor inhalation.[4][8]
Amide Linkage Generally stable, but can be hydrolyzed under strong acidic or basic conditions.Avoid mixing with strong acids or bases in the waste container.
Personal Protective Equipment (PPE) Imperatives

Before handling the compound or its waste, the following minimum PPE is mandatory, as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or chloroprene. Always check the integrity of gloves before use.[12]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn in addition to goggles.[13]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[12]

  • Respiratory Protection: All handling of 2-(Azetidine-1-carbonyl)piperidine and its waste must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[14][15]

Spill Management Protocol

Accidents can occur, and preparedness is key to mitigating risks. In the event of a spill, follow these procedures immediately.

  • Alert and Evacuate: Notify all personnel in the immediate vicinity of the spill. If the spill is large or if vapors are noticeable, evacuate the laboratory.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[16][17]

  • Contain the Spill: For small spills, use a spill kit with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[5][7][8] Do NOT use combustible materials like paper towels or sawdust to absorb the spill.[16]

  • Collect and Package Waste: Using non-sparking tools, carefully scoop the absorbent material and spilled substance into a designated, robust container for hazardous waste.[16][17][18]

  • Decontaminate: Clean the spill area thoroughly. The specific decontamination solution will depend on the surface, but a standard laboratory detergent followed by water may be appropriate. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) office, in line with your laboratory's Chemical Hygiene Plan.[19]

Step-by-Step Disposal Procedure

All materials contaminated with 2-(Azetidine-1-carbonyl)piperidine must be disposed of as hazardous chemical waste. This includes neat compound, solutions, contaminated labware (pipette tips, vials, etc.), and spill cleanup materials. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[20][21]

Workflow: Disposal of 2-(Azetidine-1-carbonyl)piperidine

G start Initiate Disposal assess Assess Waste Type & Quantity start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood waste_type Select Waste Stream hood->waste_type solid Contaminated Solids (Gloves, Wipes, Tips) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Pour into Compatible, Labeled Liquid Hazardous Waste Container liquid->liquid_container seal Securely Close Container solid_container->seal liquid_container->seal log Log Waste in Laboratory Inventory seal->log storage Store in Satellite Accumulation Area Segregated from Incompatibles log->storage end Arrange for EH&S Pickup storage->end

Caption: Disposal workflow for 2-(Azetidine-1-carbonyl)piperidine.

Protocol:

  • Container Selection:

    • Select a designated hazardous waste container that is in good condition and compatible with organic amines and amides. A high-density polyethylene (HDPE) or glass container is typically appropriate.[22]

    • The container must have a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste.[20][22]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[22][23]

    • List all chemical constituents by their full name (no abbreviations) and approximate percentages. For this compound, list "2-(Azetidine-1-carbonyl)piperidine" and any solvents present.[22][23]

    • Include appropriate hazard warnings, which, based on our analysis, should include "Flammable," "Toxic," and "Corrosive."

  • Waste Collection:

    • Contaminated Solids: Place all contaminated disposable items (e.g., gloves, pipette tips, weighing paper) directly into a designated solid hazardous waste container.

    • Liquid Waste (Bulk and Rinsates): Carefully pour liquid waste containing the compound into the designated liquid hazardous waste container using a funnel. Do not leave the funnel in the container.[22]

    • Decontamination of Glassware: Rinse non-disposable glassware with a small amount of a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be managed according to standard laboratory procedures.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[22] This area must be near the point of generation and under the control of laboratory personnel.[22]

    • Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[17][22]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Final Disposal:

    • Once the container is 90% full, or if waste has been accumulated for 180 days, arrange for pickup by your institution's licensed hazardous waste disposal service.

    • Never dispose of 2-(Azetidine-1-carbonyl)piperidine or its containers in the regular trash or pour it down the drain.[23]

This guide provides a robust framework for the safe handling and disposal of 2-(Azetidine-1-carbonyl)piperidine. Adherence to these protocols, in conjunction with your institution's specific Chemical Hygiene Plan, is essential for protecting yourself, your colleagues, and the environment.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
  • University of Georgia. (n.d.). Standard Operating Procedure for Sodium Amide. Research Safety.
  • Princeton University. (n.d.). Sodium Amide. Environmental Health and Safety.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
  • United States Biological. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • ChemicalBook. (2026, January 17). Azetidine - Safety Data Sheet.
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid - SDS.
  • Studylib. (n.d.). SOP for Sodium Amide: Safety in Chemistry Labs.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Acetylpiperidine-4-carbonyl chloride.
  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide.
  • Alfa Aesar. (2023, March 16). Piperidine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Sodium Amide.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
  • Cyanta Labs. (n.d.). Safety Data Sheet: Piperidine.
  • PENTA s.r.o. (2024, May 7). Piperidine - Safety Data Sheet.
  • Acros Organics. (2012, March 23). Safety Data Sheet: Piperidine.
  • Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2024, September 12). Safety Data Sheet: Piperidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidine-1-carbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(Azetidine-1-carbonyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.